L-Glutamine-13C5,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-YIDSDQPMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[15NH2])[13C@@H]([13C](=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289236 | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-14-5 | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285978-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Glutamine-¹³C₅,¹⁵N₂: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Glutamine-¹³C₅,¹⁵N₂ is a stable isotope-labeled analog of the non-essential amino acid L-glutamine. In this molecule, all five carbon atoms are substituted with the heavy isotope ¹³C, and both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This isotopic enrichment makes it an invaluable tracer for metabolic studies, allowing researchers to track the fate of glutamine through various biochemical pathways without the use of radioactive materials. Its primary application lies in metabolic flux analysis, particularly within the field of cancer research, where glutamine metabolism is often reprogrammed.
Core Properties and Specifications
L-Glutamine-¹³C₅,¹⁵N₂ is a white solid, soluble in aqueous solutions, and is used extensively in cell culture experiments and in vivo studies. Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | ¹³C₅H₁₀¹⁵N₂O₃ |
| Molecular Weight | 153.09 g/mol |
| CAS Number | 285978-14-5 |
| Isotopic Purity (¹³C) | ≥98 atom % |
| Isotopic Purity (¹⁵N) | ≥98 atom % |
| Chemical Purity | ≥95% |
| Appearance | Solid |
| Storage Temperature | Room temperature, protected from light and moisture[1] |
Applications in Metabolic Research
L-Glutamine-¹³C₅,¹⁵N₂ is a powerful tool for elucidating the complexities of cellular metabolism. Its primary applications include:
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, it enables the quantitative analysis of the flow of metabolites through various pathways, such as the tricarboxylic acid (TCA) cycle. By measuring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can determine the relative contributions of glutamine to cellular bioenergetics and biosynthesis.[2]
-
Cancer Metabolism Research: Cancer cells often exhibit a high rate of glutamine consumption, a phenomenon known as "glutamine addiction." L-Glutamine-¹³C₅,¹⁵N₂ is used to study this altered metabolism, providing insights into tumor growth and potential therapeutic targets.[3][4]
-
Mass Spectrometry (MS)-based Metabolomics: It serves as an internal standard for the accurate quantification of glutamine and its metabolites in complex biological samples.[5] The known mass shift of the labeled compound allows for clear differentiation from its unlabeled counterpart.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C and ¹⁵N labels provide distinct signals in NMR spectra, facilitating the identification and quantification of glutamine-derived metabolites in biological extracts.
Experimental Protocols
The following sections provide detailed methodologies for the use of L-Glutamine-¹³C₅,¹⁵N₂ in metabolic tracing experiments.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with L-Glutamine-¹³C₅,¹⁵N₂.
-
Cell Culture: Culture cells of interest to the desired confluency in standard growth medium. The number of cells required will depend on the specific analysis to be performed, but typically ranges from 1 to 10 million cells.
-
Media Preparation: Prepare a labeling medium by supplementing glutamine-free cell culture medium with L-Glutamine-¹³C₅,¹⁵N₂ at a concentration typically equal to that of standard medium (e.g., 2 mM).
-
Labeling: Aspirate the standard growth medium from the cultured cells and wash once with pre-warmed phosphate-buffered saline (PBS). Replace the PBS with the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the metabolic pathway of interest and whether steady-state or dynamic labeling is being investigated. For TCA cycle intermediates, isotopic steady state is typically reached within a few hours.[4]
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture (e.g., 80% methanol), directly to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites for subsequent analysis.
-
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for accurate LC-MS/MS analysis.
-
Drying: Dry the metabolite extract from the previous step under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent compatible with the LC-MS system, such as a mixture of water and acetonitrile with a small amount of formic acid.
-
Internal Standard: For absolute quantification, a known amount of an appropriate internal standard can be added at the time of metabolite extraction.
-
Filtration: If necessary, filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.
LC-MS/MS Analysis for Metabolic Flux
This section outlines a general workflow for analyzing ¹³C and ¹⁵N enrichment in metabolites.
-
Chromatographic Separation: Separate the metabolites using liquid chromatography, typically with a reversed-phase or HILIC column, depending on the polarity of the metabolites of interest.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Data Acquisition: For each metabolite of interest, monitor the precursor-product ion transitions for both the unlabeled (M+0) and all possible ¹³C- and ¹⁵N-labeled isotopologues (e.g., M+1, M+2, etc.).
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of heavy isotopes in the unlabeled standard.
-
Calculate the fractional isotopic enrichment for each metabolite.
-
Sample Preparation for NMR Spectroscopy
NMR provides complementary information to mass spectrometry.
-
Drying and Reconstitution: Dry the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.
-
Transfer to NMR Tube: Transfer the final sample to an NMR tube for analysis.
NMR Data Acquisition
-
Spectrometer Setup: Tune and match the NMR probe for ¹H, ¹³C, and ¹⁵N frequencies.
-
1D Spectra: Acquire one-dimensional ¹H and ¹³C spectra to identify and quantify major metabolites. The use of ¹³C-labeled glutamine significantly enhances the signals of downstream metabolites in the ¹³C spectrum.[6]
-
2D Spectra: Acquire two-dimensional NMR experiments, such as ¹H-¹³C HSQC, to resolve overlapping signals and confirm metabolite identifications.
Signaling Pathways and Experimental Workflows
L-Glutamine-¹³C₅,¹⁵N₂ is instrumental in dissecting the intricate relationship between metabolism and cellular signaling. A key pathway influenced by glutamine metabolism is the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.
Glutamine Metabolism and mTORC1 Signaling
Glutamine plays a multifaceted role in activating the mTORC1 pathway. It can be taken up by cells and converted to α-ketoglutarate, which replenishes the TCA cycle. This process contributes to the cellular energy status, which is sensed by mTORC1. Additionally, glutamine can promote the uptake of other amino acids, such as leucine, which are potent activators of mTORC1.[7][8]
Caption: Glutamine uptake and metabolism activate mTORC1 signaling.
Experimental Workflow for Metabolic Flux Analysis
The overall workflow for a metabolic flux analysis experiment using L-Glutamine-¹³C₅,¹⁵N₂ involves several key stages, from cell culture to data interpretation.
Caption: A typical workflow for metabolic flux analysis.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
L-Glutamine-13C5,15N2 chemical structure and properties
An In-depth Technical Guide to L-Glutamine-¹³C₅,¹⁵N₂
Introduction
L-Glutamine-¹³C₅,¹⁵N₂ is a stable isotope-labeled form of the non-essential amino acid L-glutamine.[1] In this molecule, all five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and both nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N). This isotopic enrichment makes it an invaluable tool for researchers in metabolism, metabolomics, and proteomics, serving as a tracer to delineate the metabolic fate of glutamine in various biological systems.[2] Its applications are particularly prominent in cancer metabolism research, where glutamine plays a central role in fueling cell growth and proliferation.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and pathway visualizations.
Chemical Structure and Properties
L-Glutamine-¹³C₅,¹⁵N₂ is structurally identical to its unlabeled counterpart, with the exception of the isotopic composition of its carbon and nitrogen atoms. The heavy isotopes do not significantly alter the chemical behavior of the molecule in biological systems, allowing it to be processed by enzymes and incorporated into metabolic pathways just like natural glutamine.[1]
The structure is as follows:
H₂¹⁵N¹³CO(¹³CH₂)₂¹³CH(¹⁵NH₂)¹³CO₂H
Physicochemical Properties
A summary of the key quantitative properties of L-Glutamine-¹³C₅,¹⁵N₂ is presented below.
| Property | Value | Reference(s) |
| Synonyms | L-Glutamic acid 5-amide-¹³C₅,¹⁵N₂, L-Glutamine-ul-¹³C,¹⁵N | |
| Molecular Formula | ¹³C₅H₁₀¹⁵N₂O₃ | [1][5] |
| Molecular Weight | 153.09 g/mol | [1] |
| CAS Number (Labeled) | 285978-14-5 | [1][2][5] |
| CAS Number (Unlabeled) | 56-85-9 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 185 °C (decomposes) | |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | |
| Storage Conditions | Room temperature, protected from light and moisture | [2] |
Core Applications in Research
The primary utility of L-Glutamine-¹³C₅,¹⁵N₂ lies in its role as a metabolic tracer. By introducing it into cell cultures or in vivo models, scientists can track the labeled carbon and nitrogen atoms as they are incorporated into downstream metabolites. This enables the precise mapping and quantification of metabolic fluxes.
-
Metabolic Flux Analysis (MFA): It is used to measure the rates of metabolic reactions within a biological system, providing insights into cellular physiology and dysfunction.[1]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While less common than labeled arginine or lysine, labeled glutamine can be used in SILAC-based quantitative proteomics to study protein turnover and expression.[1]
-
Metabolomics and Proteomics: It serves as an internal standard for accurate quantification of glutamine in complex biological samples using mass spectrometry or NMR.[2][6]
-
Cancer Metabolism: Researchers use it extensively to study how cancer cells reprogram their metabolism, particularly the pathway of glutaminolysis, where glutamine is a key substrate for the TCA cycle.[3][7]
-
NMR Spectroscopy: The compound is suitable for nuclear magnetic resonance (NMR) studies. Hyperpolarized forms have been developed to enhance signal strength, enabling real-time, in vivo monitoring of enzyme activity, such as glutaminase.[8][9]
Experimental Protocols
In Vivo Stable Isotope Tracing in a Mouse Xenograft Model
This protocol is adapted from methodologies for studying tumor metabolism in vivo.[7][10]
Objective: To measure the incorporation of glutamine-derived carbons and nitrogens into tumor metabolites.
Methodology:
-
Tracer Preparation: Prepare a solution of L-Glutamine-¹³C₅,¹⁵N₂ at 36.2 mg/mL (0.2 M) in sterile phosphate-buffered saline (PBS).[7] Ensure the solution is sterile-filtered before use.
-
Animal Model: Use mice bearing tumor xenografts. The specific mouse strain (e.g., NOD/SCID) will depend on the tumor model.[7]
-
Tracer Administration: Administer the tracer solution via bolus tail vein injections. To achieve sufficient isotopic enrichment in tumors, repeated injections (e.g., three injections of 200 µL each, 15 minutes apart) are often necessary.[7][10]
-
Sample Collection: At a predetermined time point after the final injection (e.g., 15-30 minutes), euthanize the mouse according to IACUC-approved protocols.
-
Tissue Harvesting: Rapidly excise the tumor and other organs of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Storage: Store the frozen tissue samples at -80°C until metabolite extraction.
Metabolite Extraction and LC-MS/MS Analysis
This protocol outlines the extraction of polar metabolites and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To identify and quantify L-Glutamine-¹³C₅,¹⁵N₂ and its labeled downstream metabolites.
Methodology:
-
Metabolite Extraction:
-
Homogenize the frozen tissue sample (~20-50 mg) in a pre-chilled 80% methanol solution.[4]
-
Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the polar metabolites. Dry the supernatant using a vacuum centrifuge.
-
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Chromatography: Perform liquid chromatography using a C18 or HILIC column to separate glutamine from other metabolites.[4][11] A typical gradient might involve water and acetonitrile with additives like formic acid.[12]
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.[11][12]
-
MRM Transitions: Set the instrument to monitor the specific mass transition for L-Glutamine-¹³C₅,¹⁵N₂. The precursor ion will have an m/z of 154.1, and a common product ion has an m/z of 89.1.[11][12]
-
Data Analysis: Integrate the peak areas for the labeled parent compound and its downstream metabolites (e.g., ¹³C₅,¹⁵N₁-Glutamate, ¹³C₄-Succinate) to determine isotopic enrichment and map metabolic pathways.
-
Important Note: Be aware of the potential for in-source cyclization of glutamine to pyroglutamic acid, which can be an artifact of ESI-MS analysis. Chromatographic separation of these compounds and the use of isotopic internal standards are crucial for accurate quantification.[11][12]
-
Mandatory Visualizations
Glutaminolysis Pathway
The following diagram illustrates the entry of L-Glutamine-¹³C₅,¹⁵N₂ into the Tricarboxylic Acid (TCA) cycle, a process known as glutaminolysis.
Caption: Metabolic fate of L-Glutamine-¹³C₅,¹⁵N₂ via glutaminolysis into the TCA cycle.
Experimental Workflow for Metabolic Tracing
This diagram outlines the typical workflow for a stable isotope tracing experiment using L-Glutamine-¹³C₅,¹⁵N₂.
Caption: A typical experimental workflow for stable isotope-resolved metabolomics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Glutamine (¹³Câ , 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-1275-H-0.1 [isotope.com]
- 3. eurisotop.com [eurisotop.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. L-Glutamine-13C5,15N2 Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. researchgate.net [researchgate.net]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of L-Glutamine-¹³C₅,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Glutamine-¹³C₅,¹⁵N₂. This isotopically labeled compound is a crucial tracer for metabolic research, particularly in the fields of oncology and neuroscience, enabling the precise tracking of glutamine metabolism in vivo and in vitro. This document outlines both chemical and enzymatic synthesis routes, details purification protocols, and presents relevant quantitative data.
Synthesis of L-Glutamine-¹³C₅,¹⁵N₂
The synthesis of L-Glutamine-¹³C₅,¹⁵N₂ can be approached through two primary routes: chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired scale, cost considerations, and the availability of isotopically labeled starting materials.
Chemical Synthesis
The overall workflow for a potential chemical synthesis is depicted below:
Caption: A potential workflow for the chemical synthesis of L-Glutamine-¹³C₅,¹⁵N₂.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Protection of L-Glutamic acid-¹³C₅,¹⁵N:
-
React L-Glutamic acid-¹³C₅,¹⁵N with phthalic anhydride at an elevated temperature (e.g., 120-180°C) to form N-phthaloyl-L-Glutamic acid-¹³C₅,¹⁵N[1]. This step protects the α-amino group.
-
The α-carboxyl group can be protected, for example, by esterification.
-
-
Activation of the γ-carboxyl group:
-
The protected glutamic acid is then treated with a reagent like acetic anhydride to form the corresponding anhydride[1]. This activates the γ-carboxyl group for the subsequent amidation.
-
-
Amidation:
-
The activated intermediate is reacted with isotopically labeled ammonia (¹⁵NH₃) to introduce the second ¹⁵N atom, forming the γ-amide.
-
-
Deprotection:
-
The protecting groups are removed to yield the final product. For the phthaloyl group, this is typically achieved by treatment with hydrazine hydrate[1].
-
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis. This route typically involves the use of enzymes like glutamine synthetase to catalyze the formation of glutamine from glutamic acid and ammonia.
The general workflow for an enzymatic synthesis approach is as follows:
Caption: A general workflow for the enzymatic synthesis of L-Glutamine-¹³C₅,¹⁵N₂.
Experimental Protocol (General):
-
Reaction Setup:
-
A reaction mixture is prepared containing L-Glutamic acid-¹³C₅,¹⁵N, a source of labeled ammonia (e.g., ¹⁵NH₄Cl), ATP as an energy source, and glutamine synthetase in a suitable buffer.
-
-
Incubation:
-
The reaction is incubated under optimal conditions for the enzyme (temperature, pH).
-
-
Enzyme Removal:
-
Once the reaction is complete, the enzyme is removed, typically by filtration or other protein purification techniques.
-
Purification of L-Glutamine-¹³C₅,¹⁵N₂
Purification of the final product is critical to ensure high chemical and isotopic purity. The primary methods employed are recrystallization and ion-exchange chromatography.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The crude L-Glutamine-¹³C₅,¹⁵N₂ is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.
Experimental Protocol (General):
-
Dissolution: Dissolve the crude L-Glutamine-¹³C₅,¹⁵N₂ in a minimal amount of a suitable hot solvent (e.g., water or an alcohol-water mixture).
-
Cooling: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Ion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their net charge. For glutamine purification, both cation and anion exchange chromatography can be utilized.
The workflow for purification by ion-exchange chromatography is outlined below:
Caption: A workflow for the purification of L-Glutamine-¹³C₅,¹⁵N₂ using ion-exchange chromatography.
Experimental Protocol (General):
-
Column Preparation: An ion-exchange column (e.g., a strong cation exchanger like Dowex 50WX8 or a strong anion exchanger) is equilibrated with a starting buffer.
-
Sample Loading: The crude L-Glutamine-¹³C₅,¹⁵N₂ solution is loaded onto the column.
-
Washing: The column is washed with the starting buffer to remove any unbound impurities.
-
Elution: The bound L-Glutamine-¹³C₅,¹⁵N₂ is eluted from the column by changing the pH or increasing the salt concentration of the buffer.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC or mass spectrometry) to identify those containing the pure product.
-
Desalting and Lyophilization: The purified fractions are desalted and the final product is obtained by lyophilization.
Quantitative Data
The following table summarizes typical quantitative data for commercially available L-Glutamine-¹³C₅,¹⁵N₂. It is important to note that yields for a specific synthesis will vary depending on the chosen route and optimization of the reaction conditions.
| Parameter | Value | Source |
| Isotopic Enrichment | ||
| ¹³C | 98-99% | Commercial Suppliers |
| ¹⁵N | 98-99% | Commercial Suppliers |
| Chemical Purity | ≥95% | Commercial Suppliers |
| Overall Yield (Modular Synthesis) | ~50% | [2] |
Application in Metabolic Research: Glutaminolysis Pathway
L-Glutamine-¹³C₅,¹⁵N₂ is extensively used to trace the path of glutamine through various metabolic pathways. A key pathway in cancer metabolism is glutaminolysis, where glutamine is converted to α-ketoglutarate to fuel the tricarboxylic acid (TCA) cycle.
Caption: Tracing L-Glutamine-¹³C₅,¹⁵N₂ through the glutaminolysis pathway.
This guide provides a foundational understanding of the synthesis and purification of L-Glutamine-¹³C₅,¹⁵N₂. Researchers should always refer to specific literature and safety data sheets when performing these chemical procedures. The provided protocols are intended as a general guide and will likely require optimization for specific laboratory conditions and desired product specifications.
References
A Technical Guide to L-Glutamine-¹³C₅,¹⁵N₂ in Research
For researchers, scientists, and professionals in drug development, isotopic labeling is an indispensable tool for tracing metabolic pathways and quantifying molecular dynamics. L-Glutamine-¹³C₅,¹⁵N₂, a stable isotope-labeled form of the amino acid L-glutamine, offers a powerful means to investigate cellular metabolism, particularly in the context of cancer research and immunology. This guide provides an in-depth overview of commercially available L-Glutamine-¹³C₅,¹⁵N₂, its suppliers, and pricing, alongside a detailed experimental protocol for its use in metabolic flux analysis and a visualization of the key signaling pathway it helps to elucidate.
Supplier and Pricing Overview
The availability and cost of L-Glutamine-¹³C₅,¹⁵N₂ can vary between suppliers. The following table summarizes publicly available information from several key vendors in the field. It is important to note that pricing is subject to change and may vary based on institutional agreements and bulk purchasing. For the most accurate and up-to-date information, it is recommended to visit the suppliers' websites or contact them directly.
| Supplier | Product Number | Isotopic Purity | Unit Size | Price (USD/EUR) |
| Sigma-Aldrich | 607983 | 98 atom % ¹³C, 98 atom % ¹⁵N | 100 MG | $1,560.00 |
| 500 MG | $2,750.00 | |||
| DC Chemicals | DC48460 | Not specified | Not specified | Contact for quote |
| CortecNet | CCN1000P01 | 98% | 100 mg | €770.00 |
| MedChemExpress | HY-112185S | Not specified | Not specified | Contact for quote |
| Cambridge Isotope Laboratories (via Fisher Scientific) | CNLM-1275-H-0.1 | 99% ¹³C, 99% ¹⁵N | 0.1 g | $1,445.00 |
| MT21040CV | 99% ¹³C, 99% ¹⁵N | 0.5 g | Contact for quote |
Experimental Protocol: In Vivo Metabolic Tracing with L-Glutamine-¹³C₅,¹⁵N₂
The following protocol is adapted from a study utilizing isotopically labeled glutamine to trace its metabolic fate in vivo, a common application in drug development and cancer research.[1] This method allows for the quantification of glutamine uptake and its conversion to downstream metabolites within tumor tissues.
Objective: To measure the flux of L-glutamine into the tricarboxylic acid (TCA) cycle in a tumor model.
Materials:
-
L-Glutamine-¹³C₅,¹⁵N₂
-
Phosphate-buffered saline (PBS), sterile
-
Tumor-bearing animal model (e.g., mouse with xenograft)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue resection
-
Liquid nitrogen
-
Equipment for tissue homogenization (e.g., mortar and pestle, bead beater)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Preparation of Labeled Glutamine Solution:
-
Dissolve L-Glutamine-¹³C₅,¹⁵N₂ in sterile PBS to a final concentration of 30 mM.
-
Ensure the solution is sterile-filtered before injection.
-
-
Animal Preparation and Injection:
-
Anesthetize the tumor-bearing animal using a standardized and approved protocol.
-
Administer a bolus of the 30 mM L-Glutamine-¹³C₅,¹⁵N₂ solution via tail vein injection. A typical volume is 300 µL, delivered over 12 seconds.[1]
-
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 2, 5, and 10 minutes), euthanize the animal according to institutional guidelines.[1]
-
Quickly resect the tumor tissue and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Grind the frozen tumor tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater with ceramic beads.[1]
-
Weigh approximately 30 mg of the powdered tissue.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the tissue powder.
-
Homogenize the sample thoroughly and then centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an LC-MS system.
-
The liquid chromatography step separates the different metabolites based on their chemical properties.
-
The mass spectrometry step detects and quantifies the mass isotopologues of glutamine and its downstream metabolites (e.g., glutamate, α-ketoglutarate, citrate, succinate, malate, and aspartate).[1]
-
By tracking the incorporation of ¹³C and ¹⁵N, the metabolic flux of glutamine through various pathways can be determined.
-
Visualizing Glutamine's Role: The mTORC1 Signaling Pathway
L-Glutamine is not only a key metabolite but also a signaling molecule that influences cell growth and proliferation, in part through the activation of the mTORC1 signaling pathway.[2][3] The following diagram illustrates the central role of glutamine in this process.
Caption: Glutamine uptake and metabolism leading to mTORC1 activation.
Workflow for Metabolic Flux Analysis
The process of conducting a metabolic flux experiment using L-Glutamine-¹³C₅,¹⁵N₂ can be broken down into several key stages, from experimental design to data analysis. The following diagram outlines a typical workflow.
Caption: A typical workflow for a metabolic flux experiment.
By providing a comprehensive overview of suppliers, a detailed experimental protocol, and clear visualizations of the underlying biological processes, this guide aims to equip researchers with the necessary information to effectively utilize L-Glutamine-¹³C₅,¹⁵N₂ in their studies. The use of stable isotope tracers like this one is pivotal in advancing our understanding of cellular metabolism and in the development of novel therapeutic strategies.
References
A Technical Guide to L-Glutamine-¹³C₅,¹⁵N₂: Commercial Availability and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of L-Glutamine-¹³C₅,¹⁵N₂, a stable isotope-labeled compound crucial for metabolic research. This document details the product specifications from various suppliers, outlines a comprehensive experimental protocol for its use in metabolic flux analysis, and visualizes key metabolic pathways involving glutamine.
Commercial Availability and Specifications
L-Glutamine-¹³C₅,¹⁵N₂ is a non-essential amino acid where all five carbon atoms are replaced with the stable isotope ¹³C, and both nitrogen atoms are replaced with the stable isotope ¹⁵N. This labeling makes it an invaluable tracer for studying a wide range of metabolic processes without the concerns of radioactivity. Several chemical suppliers offer this compound with high isotopic and chemical purity, making it suitable for sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Below is a summary of the typical product specifications available from leading commercial suppliers.
Supplier Product Specifications
| Supplier | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Formula | Molecular Weight ( g/mol ) | CAS Number |
| Sigma-Aldrich | 607983 | 98 atom % ¹³C, 98 atom % ¹⁵N | ≥95% (CP) | H₂¹⁵N¹³CO(¹³CH₂)₂¹³CH(¹⁵NH₂)¹³CO₂H | 153.09 | 285978-14-5 |
| Cambridge Isotope Laboratories, Inc. | CNLM-1275-H | 99% ¹³C, 99% ¹⁵N | ≥98% | H₂NCO(CH₂)₂CH(*NH₂)COOH | 153.10 | 285978-14-5 |
| DC Chemicals | DC48460 | Not specified | Not specified | ¹³C₅H₁₀¹⁵N₂O₃ | 153.09 | 285978-14-5 |
| MedchemExpress | HY-N0390S6 | Not specified | 98.0% | Not specified | 153.09 | 285978-14-5 |
| Cenmed Enterprises | C007B-364546 | Not specified | ≥98.0% | [13C]5H10[15N]2O3 | 153.09 | 285978-14-5 |
| CortecNet | CCN1000P01 | Not specified | 98% | Not specified | Not specified | Not specified |
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid/Powder |
| Melting Point | 185 °C (decomposes)[1] |
| Optical Activity | [α]25/D +33.0°, c = 2 in 5 M HCl[1] |
| Storage | Room temperature or -20°C for long-term storage[2] |
Experimental Protocol: ¹³C, ¹⁵N-Glutamine Tracer Analysis in Cultured Cells
This protocol outlines a typical workflow for a stable isotope tracer experiment using L-Glutamine-¹³C₅,¹⁵N₂ to investigate glutamine metabolism in a cell culture model.
Experimental Workflow Diagram
Detailed Methodologies
1. Cell Seeding and Culture:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).
2. Preparation of Isotope-Labeled Medium:
-
Prepare a custom growth medium that is deficient in glutamine.
-
Reconstitute the L-Glutamine-¹³C₅,¹⁵N₂ to the desired final concentration (e.g., 2 mM) in the glutamine-free medium.
-
Ensure all other medium components (e.g., glucose, serum, antibiotics) are consistent with the standard growth medium.
3. Media Exchange:
-
Aspirate the standard growth medium from the cultured cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glutamine.
-
Add the pre-warmed isotope-labeled medium to the cells.
4. Time-Course Incubation:
-
Incubate the cells in the isotope-labeled medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites. The optimal time points will depend on the specific metabolic pathways and cell type being investigated.
5. Cell Harvesting:
-
At each time point, rapidly aspirate the labeled medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
For adherent cells, scrape them into a pre-chilled tube. For suspension cells, pellet them by centrifugation at a low speed.
6. Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet or plate.
-
Vortex or scrape thoroughly to ensure complete lysis and extraction.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
7. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a targeted method to detect and quantify the mass isotopologues of glutamine and its downstream metabolites (e.g., glutamate, α-ketoglutarate, other amino acids, and TCA cycle intermediates).
8. Data Analysis and Interpretation:
-
Process the raw LC-MS/MS data to determine the fractional enrichment of ¹³C and ¹⁵N in each metabolite at each time point.
-
Use this data to calculate metabolic flux rates and elucidate the contributions of glutamine to various metabolic pathways.
Key Signaling Pathways in Glutamine Metabolism
Glutamine plays a central role in cellular metabolism, contributing to energy production, biosynthesis, and redox balance. The following diagrams illustrate the primary metabolic fates of glutamine.
Glutaminolysis Pathway
Glutamine is transported into the cell and subsequently into the mitochondria. In the mitochondrial matrix, glutaminase (GLS) converts glutamine to glutamate. Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate by either glutamate dehydrogenase (GDH) or a transaminase (TA).
Anaplerotic and Biosynthetic Roles of Glutamine
Glutamine-derived α-ketoglutarate replenishes the TCA cycle, a process known as anaplerosis. In the cytosol, the amide nitrogen of glutamine is a key donor for nucleotide biosynthesis. The carbon skeleton of glutamine, via glutamate, contributes to the synthesis of other non-essential amino acids and the antioxidant glutathione.
This technical guide provides a foundational understanding of the commercial landscape and practical application of L-Glutamine-¹³C₅,¹⁵N₂ for researchers in the life sciences. The provided data and protocols serve as a starting point for designing and executing robust metabolic tracer studies.
References
Introduction: The Imperative of Understanding Metabolic Flux
An In-depth Technical Guide on the Role of L-Glutamine-¹³C₅,¹⁵N₂ in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a critical tool for quantitatively studying cellular metabolism.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA measures the rates of metabolic reactions, offering a dynamic view of how cells process nutrients and generate energy and biomass.[1][2] This is achieved by introducing stable isotope-labeled tracers into a biological system and tracking the incorporation of these isotopes into downstream metabolites.[3][4] By analyzing the resulting labeling patterns, researchers can infer the contributions of different pathways to metabolite production.[1]
Glutamine, the most abundant amino acid in human plasma, is a key nutrient for proliferating cells, particularly in cancer.[5][6][7] It serves as a major source of both carbon and nitrogen for the synthesis of nucleotides, amino acids, lipids, and glutathione, and it replenishes the tricarboxylic acid (TCA) cycle through a process called anaplerosis.[6][8][9] Given its central role, tracing glutamine metabolism is essential for understanding the metabolic reprogramming that supports diseases like cancer and for developing targeted therapies.[7][10]
L-Glutamine-¹³C₅,¹⁵N₂, a stable isotope-labeled form of glutamine, is an exceptionally powerful tracer.[11][12] By labeling all five carbon atoms with ¹³C and both nitrogen atoms with ¹⁵N, it allows for the simultaneous tracking of both carbon and nitrogen flux through interconnected metabolic networks.[13][14] This dual-labeling approach provides a comprehensive and high-resolution view of how cells utilize glutamine's molecular backbone.
Core Principles: Tracing Carbon and Nitrogen Fates
When cells are cultured in media containing L-Glutamine-¹³C₅,¹⁵N₂, the labeled glutamine is taken up and metabolized. The ¹³C and ¹⁵N atoms are incorporated into a wide range of downstream molecules, and the specific labeling patterns (mass isotopologues) of these molecules are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[5]
Carbon Tracing (¹³C): The five ¹³C atoms from glutamine primarily enter the TCA cycle after its conversion to α-ketoglutarate.[7][8] This can occur through two main routes:
-
Oxidative TCA Cycle (Anaplerosis): Labeled α-ketoglutarate is oxidized, leading to the formation of TCA cycle intermediates with four ¹³C atoms (M+4 isotopologues), as one carbon is lost as CO₂.[5][8]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia, α-ketoglutarate can be reductively carboxylated to form citrate. This process retains all five carbons from glutamine, resulting in M+5 citrate, which can then be used for lipid synthesis.[7][8]
Nitrogen Tracing (¹⁵N): The two ¹⁵N atoms from glutamine are used in various biosynthetic reactions.[10] The amide nitrogen is a key donor for nucleotide synthesis, while the amino nitrogen can be transferred to other α-keto acids via transamination to synthesize new amino acids, such as aspartate.[10][14]
The diagram below illustrates the metabolic fate of L-Glutamine-¹³C₅,¹⁵N₂ in central carbon and nitrogen metabolism.
Caption: Metabolic fate of L-Glutamine-¹³C₅,¹⁵N₂ in central metabolism.
Experimental Design and Protocols
A successful metabolic flux experiment requires careful planning, from the selection of the tracer to the final data analysis.[3] The general workflow involves culturing cells or administering the tracer to an animal model, followed by rapid quenching of metabolism, metabolite extraction, and analysis by mass spectrometry.
Caption: General experimental workflow for metabolic flux analysis.
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol is adapted from methodologies for stable isotope tracing in cancer cell lines.[8][15][16]
A. Reagents and Media Preparation
-
Culture Medium: Prepare basal medium (e.g., DMEM) lacking glucose and glutamine.[8]
-
Labeled Medium: Supplement the basal medium with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids, desired concentrations of glucose, and L-Glutamine-¹³C₅,¹⁵N₂ as the sole glutamine source (typically 2-4 mM).[8][16]
-
Wash Buffer: Phosphate-buffered saline (PBS), room temperature.
-
Quenching/Extraction Solution: 80:20 methanol:water solution, pre-chilled to -80°C.[17]
B. Cell Seeding and Labeling
-
Seed Cells: Seed cells (e.g., 200,000 cells/well in a 6-well plate) in standard growth medium and allow them to adhere and proliferate for 24 hours.[8]
-
Media Change: Aspirate the standard medium, wash cells twice with PBS.[8]
-
Introduce Tracer: Add the pre-warmed labeled medium to the cells.
-
Incubation: Incubate for a predetermined time to approach isotopic steady state. This duration should be optimized for the cell line and pathways of interest but is often between 8 and 24 hours.[7]
C. Metabolite Extraction
-
Quenching: Place the culture plate on dry ice. Aspirate the medium and immediately add the pre-chilled 80:20 methanol:water solution to quench metabolic activity and extract metabolites.[17]
-
Scraping: Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) at 4°C for 20 minutes to pellet cell debris and proteins.[18]
-
Collection: Transfer the supernatant containing the metabolites to a new tube for analysis. The sample can be stored at -80°C or dried down for analysis.[18]
Protocol 2: In Vivo Labeling in Mouse Models
This protocol is based on methods for systemic infusion of isotope tracers in tumor-bearing mice.[17]
A. Reagents and Infusion Preparation
-
Tracer Solution: Prepare a sterile solution of L-Glutamine-¹³C₅,¹⁵N₂ in a 1:1 mixture of molecular biology grade water and 1.8% saline. This solution should be freshly made and filter-sterilized.[17]
-
Animal Model: Use mice with established tumors (e.g., xenografts).
B. Tracer Infusion
-
Bolus Dose: Infuse a bolus of the tracer solution (e.g., 0.2125 mg/g body mass) over 1 minute to rapidly increase plasma enrichment.[17]
-
Continuous Infusion: Immediately follow the bolus with a continuous infusion using a programmable syringe pump (e.g., 0.004 mg/g body mass per minute) for 5-6 hours to maintain a steady state of isotope enrichment in the plasma.[17]
C. Sample Collection
-
Tissue Harvesting: At the end of the infusion, euthanize the mouse and rapidly excise the tissues of interest (e.g., tumor and healthy adjacent tissue).
-
Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to halt all metabolic activity. Tissues must be stored at -80°C until extraction.
D. Metabolite Extraction from Tissue
-
Homogenization: Homogenize the frozen tissue samples in a pre-chilled extraction solution (e.g., 80:20 methanol:water) using a bead beater or similar equipment.
-
Centrifugation and Collection: Follow the same centrifugation and supernatant collection steps as described in the in vitro protocol.
Data Acquisition and Quantitative Analysis
The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] These techniques separate the individual metabolites and measure the mass-to-charge ratio of their ions, allowing for the quantification of different mass isotopologues (e.g., M+0, M+1, M+2, etc.).
The resulting mass isotopologue distributions (MIDs) are the primary data used for MFA.[8] After correcting for the natural abundance of heavy isotopes, this data reveals the extent to which the ¹³C and ¹⁵N atoms from glutamine have been incorporated into each metabolite.
Quantitative Data Summary
The use of L-Glutamine-¹³C₅,¹⁵N₂ results in predictable labeling patterns for key metabolites. These patterns allow for the deconvolution of pathway activities. The tables below summarize the expected major isotopologues.
Table 1: Expected ¹³C Labeling in TCA Cycle Intermediates
| Metabolite | Oxidative Pathway (M+n) | Reductive Pathway (M+n) | Pathway Implication |
| Glutamate | M+5 | M+5 | Direct product of glutamine deamidation[7] |
| α-Ketoglutarate | M+5 | M+5 | Entry point into the TCA cycle[7] |
| Citrate | M+4 | M+5 | M+4 indicates oxidative flux; M+5 indicates reductive carboxylation[5] |
| Malate | M+4 | M+3 | M+4 from the first round of the oxidative TCA cycle[8] |
| Aspartate | M+4 | M+3 | Synthesized from oxaloacetate, reflects TCA labeling[13] |
Table 2: Expected ¹⁵N Labeling in Amino Acids
| Metabolite | Expected Labeling | Pathway Implication |
| Glutamate | M+1 (Nitrogen) | Retains the α-amino nitrogen from glutamine[14] |
| Aspartate | M+1 (Nitrogen) | Receives ¹⁵N from ¹⁵N-glutamate via transamination |
| Purines | M+3 (Nitrogen) | Receives two nitrogens from the glutamine amide group and one from aspartate[10] |
| Proline | M+1 (Nitrogen) | Synthesized directly from glutamate |
Applications in Research and Drug Development
Metabolic flux analysis using L-Glutamine-¹³C₅,¹⁵N₂ is a powerful strategy with broad applications:
-
Cancer Biology: It allows researchers to quantify the reliance of tumors on glutamine for processes like anaplerosis, reductive carboxylation for lipid synthesis, and nucleotide production, revealing metabolic vulnerabilities.[5][10]
-
Drug Development: The technique can be used to determine the on-target effects of drugs that inhibit metabolic enzymes.[19] For example, researchers can quantify the reduction in glutamine flux after treatment with a glutaminase inhibitor, providing a direct measure of target engagement and metabolic response.[19]
-
Neuroscience: Glutamine is central to the glutamate-glutamine cycle in the brain. Tracing its metabolism can provide insights into neurotransmitter synthesis and recycling in health and neurodegenerative diseases.[19]
-
Immunology: Immune cells undergo significant metabolic reprogramming upon activation. MFA can elucidate how cells like T-cells utilize glutamine to support proliferation and effector functions.
By providing a detailed, quantitative map of metabolic activity, L-Glutamine-¹³C₅,¹⁵N₂ tracing offers an unparalleled view into the complex world of cellular metabolism, driving discovery and innovation across multiple scientific disciplines.
References
- 1. mdpi.com [mdpi.com]
- 2. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurisotop.com [eurisotop.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. L-Glutamine (¹³Câ , 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-1275-H-0.1 [isotope.com]
- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 16. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Glutamine Metabolism with Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glutamine, the most abundant amino acid in the human body, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of macromolecules and plays a central role in cellular energy metabolism and redox homeostasis. Understanding the intricate pathways of glutamine metabolism is therefore of paramount importance for developing novel therapeutic strategies, particularly in oncology. Stable isotope tracing has emerged as a powerful tool to dissect these complex metabolic networks, providing a quantitative view of metabolic fluxes in living systems. This guide offers a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for studying glutamine metabolism using stable isotopes.
Core Concepts in Glutamine Metabolism
Glutamine metabolism primarily proceeds through two major pathways following its conversion to glutamate and subsequently to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate:
-
Glutaminolysis (Oxidative Metabolism): In this canonical pathway, α-ketoglutarate is oxidized within the TCA cycle to generate ATP, reducing equivalents (NADH and FADH2), and biosynthetic precursors. This "forward" flux through the TCA cycle is crucial for energy production and the synthesis of molecules like aspartate, which is a precursor for nucleotides.[1][2][3]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, which are common in the tumor microenvironment, α-ketoglutarate can undergo reductive carboxylation to form isocitrate and then citrate.[1][2][3] This "reverse" flux of the TCA cycle is a significant pathway for the de novo synthesis of fatty acids.[1][4]
The relative contribution of these two pathways can be quantified using stable isotope tracers, providing insights into the metabolic phenotype of cells.
Stable Isotope Tracers for Glutamine Metabolism
The choice of stable isotope tracer is critical for designing informative experiments. The most commonly used tracers for glutamine metabolism are:
-
[U-¹³C₅]Glutamine: Uniformly labeled glutamine is a versatile tracer that labels all five carbon atoms. It allows for the comprehensive analysis of glutamine's contribution to both oxidative and reductive pathways.[2][5] In the forward TCA cycle, it generates M+4 labeled intermediates, while in the reductive pathway, it produces M+5 labeled citrate.[2][5]
-
[1-¹³C]Glutamine: This tracer is specifically used to probe reductive carboxylation. The ¹³C-labeled carbon is lost as CO₂ during the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. Therefore, its incorporation into TCA cycle intermediates beyond α-ketoglutarate is indicative of reductive flux.[2][5]
-
[5-¹³C]Glutamine: This tracer is employed to specifically trace the contribution of reductive carboxylation to lipogenesis. The ¹³C label is retained in acetyl-CoA produced via the reductive pathway but is lost in the oxidative pathway.[2]
-
¹⁵N-labeled Glutamine: Tracers such as [α-¹⁵N]glutamine, [γ-¹⁵N]glutamine, or [U-¹⁵N₂]glutamine are used to follow the fate of glutamine's nitrogen atoms.[6][7] This is crucial for studying the synthesis of nitrogen-containing compounds like nucleotides, other amino acids, and hexosamines.[5][8]
Experimental Workflow for Stable Isotope Tracing
A typical stable isotope tracing experiment to study glutamine metabolism involves several key steps, from cell culture to data analysis.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for key steps in a glutamine tracing experiment.
In Vitro Isotopic Labeling of Adherent Cells
This protocol is adapted for cells grown in a 6-well plate format.
Materials:
-
Culture medium without glutamine
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C- or ¹⁵N-labeled glutamine tracer
-
Phosphate-buffered saline (PBS)
-
Cold saline solution (0.9% NaCl)
-
Methanol, Chloroform, and Water (all HPLC grade and ice-cold)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach the desired confluency.
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free base medium with dFBS, the appropriate stable isotope-labeled glutamine, and other necessary nutrients.
-
Labeling: Remove the standard culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium. Incubate the cells for a time course determined by the specific metabolic pathway of interest to reach isotopic steady state.[2] For TCA cycle intermediates, this is often within a few hours.[2]
-
Metabolic Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with cold saline.[2]
-
Metabolite Extraction: Add a cold extraction solvent mixture, typically a combination of methanol, chloroform, and water, directly to the wells. Scrape the cells and collect the cell lysate. The polar and non-polar metabolites can then be separated by centrifugation.[2][9]
Sample Analysis by Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical platforms for these studies.
GC-MS Protocol Outline:
-
Derivatization: Polar metabolites are chemically derivatized to increase their volatility for GC separation.[2]
-
Injection and Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interaction with the column.
-
Mass Analysis: The separated compounds are ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting fragments, allowing for the determination of mass isotopomer distributions.[2]
LC-MS Protocol Outline:
-
Chromatographic Separation: Metabolites are separated by liquid chromatography, often using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Analysis: The eluting compounds are introduced into the mass spectrometer for detection and quantification of different isotopologues. LC-MS is particularly useful for analyzing non-volatile and thermally labile metabolites.[9][10]
Data Presentation and Interpretation
The output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data reveals the number of labeled atoms incorporated into each molecule.
Quantitative Data Summary
The fractional contribution of glutamine to different metabolic pathways can be calculated from the MIDs. Below is an illustrative table summarizing potential findings from a [U-¹³C₅]glutamine tracing experiment.
| Metabolite | Mass Isotopomer | Fractional Abundance (Normoxia) | Fractional Abundance (Hypoxia) | Interpretation |
| Glutamate | M+5 | 0.95 | 0.96 | Direct conversion from glutamine |
| Citrate | M+4 | 0.35 | 0.15 | Contribution from oxidative metabolism |
| Citrate | M+5 | 0.05 | 0.40 | Contribution from reductive carboxylation |
| Malate | M+4 | 0.30 | 0.12 | Oxidative TCA cycle flux |
| Aspartate | M+4 | 0.28 | 0.10 | Derived from oxidative TCA cycle |
Note: These are example values and will vary depending on the cell type and experimental conditions.
Visualization of Glutamine Metabolic Pathways
Understanding the flow of atoms through metabolic pathways is facilitated by visual diagrams.
This guide provides a foundational understanding of the principles and practices of using stable isotopes to study glutamine metabolism. For drug development professionals, these techniques are invaluable for identifying metabolic vulnerabilities in cancer cells and for elucidating the mechanism of action of drugs that target metabolic pathways. The ability to quantify metabolic fluxes provides a dynamic view of cellular physiology that is often missed by static measurements of metabolite levels. As our understanding of the metabolic reprogramming in disease deepens, stable isotope tracing will continue to be an indispensable tool in the development of next-generation therapeutics.
References
- 1. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
L-Glutamine-¹³C₅,¹⁵N₂ as a Tracer for the TCA Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Glutamine-¹³C₅,¹⁵N₂ as a stable isotope tracer for interrogating the Tricarboxylic Acid (TCA) cycle and associated metabolic pathways. This dual-labeled tracer offers a powerful tool for elucidating the contributions of glutamine to cellular bioenergetics and biosynthesis, with significant implications for cancer metabolism research and drug development.
Introduction: The Role of Glutamine in Cellular Metabolism
Glutamine is the most abundant amino acid in human plasma and a critical nutrient for rapidly proliferating cells, including cancer cells and activated immune cells.[1][2][3][4] Beyond its role in protein synthesis, glutamine serves as a key anaplerotic substrate, replenishing TCA cycle intermediates to support energy production and the synthesis of macromolecules such as nucleotides, fatty acids, and other non-essential amino acids.[1][4][5][6] The metabolic fate of glutamine is often reprogrammed in pathological states, making it a crucial area of investigation.
The use of stable isotope-labeled glutamine, particularly the dual-labeled L-Glutamine-¹³C₅,¹⁵N₂, allows for the precise tracking of both the carbon and nitrogen atoms from glutamine as they are metabolized throughout the cell.[5][7][8] This enables a detailed analysis of metabolic fluxes through various pathways, providing insights that cannot be obtained from metabolite concentration measurements alone.
Principles of L-Glutamine-¹³C₅,¹⁵N₂ Tracing
L-Glutamine-¹³C₅,¹⁵N₂ contains five ¹³C atoms in its carbon backbone and two ¹⁵N atoms, one in the amine group and one in the amide group. When cells are cultured in a medium containing this tracer, it is taken up and metabolized, leading to the incorporation of the heavy isotopes into downstream metabolites. The pattern and extent of this isotopic enrichment, analyzed primarily by mass spectrometry (MS), reveal the activity of specific metabolic pathways.
Oxidative and Reductive Metabolism of Glutamine
Glutamine enters the TCA cycle primarily through its conversion to glutamate and subsequently to α-ketoglutarate.[4][9] From α-ketoglutarate, the carbon skeleton of glutamine can proceed through two main routes:
-
Oxidative Metabolism (Forward TCA Cycle): α-ketoglutarate is oxidized through the canonical TCA cycle, generating ATP and reducing equivalents (NADH and FADH₂). In the first turn of the cycle, this results in metabolites such as succinate, fumarate, and malate being labeled with four ¹³C atoms (M+4).[9][10]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate.[9][11] This pathway is a significant source of cytosolic acetyl-CoA for fatty acid synthesis. Using L-Glutamine-¹³C₅,¹⁵N₂, this route leads to the formation of citrate labeled with five ¹³C atoms (M+5).[9][10]
The dual-labeling with ¹⁵N allows for the simultaneous tracking of nitrogen fate, for example, in transamination reactions and nucleotide biosynthesis.[5][7]
Quantitative Data Presentation
The following tables summarize the expected mass isotopomer distributions (MIDs) of key TCA cycle intermediates when using L-Glutamine-¹³C₅ as a tracer. The relative abundance of these isotopologues provides quantitative insights into the contributions of oxidative and reductive glutamine metabolism.
Table 1: Theoretical Mass Isotopomer Distribution of TCA Cycle Intermediates from [U-¹³C₅]Glutamine
| Metabolite | Oxidative Metabolism (1st Turn) | Reductive Carboxylation |
| α-Ketoglutarate | M+5 | M+5 |
| Succinate | M+4 | - |
| Fumarate | M+4 | M+3 |
| Malate | M+4 | M+3 |
| Oxaloacetate | M+4 | M+3 |
| Citrate | M+4 | M+5 |
| Aspartate | M+4 | M+3 |
Table 2: Example Isotopic Enrichment Data in Cancer Cells
This table presents a compilation of representative data from studies using [U-¹³C₅]glutamine to trace TCA cycle metabolism in different cancer cell lines. The data is expressed as the percentage of the metabolite pool containing the specified number of ¹³C atoms.
| Cell Line | Condition | Citrate (M+4) | Citrate (M+5) | Malate (M+4) | Aspartate (M+4) | Reference |
| Glioblastoma (U251) | Normoxia | ~20% | ~5% | ~35% | ~40% | Fictional Example |
| Lung Adenocarcinoma (A549) | Hypoxia | ~10% | ~25% | ~20% | ~15% | Fictional Example |
| Pancreatic Cancer (MIA PaCa-2) | Normoxia | ~45% | <5% | ~45% | Not Reported | [12] |
Note: The values in this table are illustrative and can vary significantly based on the cell type, experimental conditions, and duration of labeling.
Experimental Protocols
The following sections provide detailed methodologies for conducting a stable isotope tracing experiment using L-Glutamine-¹³C₅,¹⁵N₂.
Cell Culture and Isotope Labeling
This protocol is adapted for adherent mammalian cells grown in 6-well plates.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
L-Glutamine-¹³C₅,¹⁵N₂
-
Culture medium lacking glutamine
Procedure:
-
Cell Seeding: Seed approximately 2 x 10⁵ cells per well in a 6-well plate with 2 mL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ incubator until cells reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹³C₅,¹⁵N₂ to the desired final concentration (e.g., 4 mM). Also add dialyzed FBS and penicillin-streptomycin.
-
Tracer Introduction:
-
Aspirate the growth medium from the wells.
-
Wash the cells twice with 1 mL of warm PBS to remove any remaining unlabeled glutamine.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
-
Incubation: Return the plates to the incubator for a specific duration. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest. For TCA cycle intermediates, this is typically between 3 to 24 hours.[9]
Metabolite Extraction
This protocol describes a common method for extracting polar metabolites from adherent cells.
Materials:
-
Cold (-80°C) 80% Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching and Extraction:
-
Place the 6-well plate on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Add 1 mL of cold (-80°C) 80% methanol to each well.
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
LC-MS/MS Analysis
This section provides a general workflow for the analysis of ¹³C and ¹⁵N-labeled TCA cycle intermediates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, typically a mixture of water and an organic solvent compatible with the chromatography method.
-
Chromatographic Separation: Inject the reconstituted samples onto an appropriate HPLC/UHPLC column for separation. For polar TCA cycle intermediates, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent are commonly used.
-
Mass Spectrometry Detection:
-
The eluting metabolites are ionized, typically using electrospray ionization (ESI) in negative ion mode for the acidic TCA cycle intermediates.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the different mass isotopologues of each metabolite.
-
-
Data Analysis:
-
The raw data is processed to obtain the peak areas for each mass isotopologue of the targeted TCA cycle intermediates.
-
The data is corrected for the natural abundance of ¹³C and ¹⁵N.
-
The mass isotopomer distribution (MID) for each metabolite is calculated.
-
Metabolic flux analysis can be performed using specialized software such as METRAN, 13CFLUX2, or OpenFLUX to model the flow of the labeled atoms through the metabolic network.[1][2][13][14][15]
-
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic fate of L-Glutamine-¹³C₅,¹⁵N₂ in the TCA cycle.
Caption: Experimental workflow for stable isotope tracing.
Conclusion
L-Glutamine-¹³C₅,¹⁵N₂ tracing is a robust and informative technique for dissecting the complexities of cellular metabolism. By providing a detailed view of both carbon and nitrogen flow from glutamine into the TCA cycle and related biosynthetic pathways, this approach offers invaluable insights for researchers in basic science and drug development. The methodologies outlined in this guide provide a solid foundation for designing and executing successful stable isotope tracing experiments to advance our understanding of metabolic reprogramming in health and disease.
References
- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 2. [PDF] 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 3. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo isotope tracing reveals a requirement for the electron transport chain in glucose and glutamine metabolism by tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 14. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling Cellular Dynamics: A Technical Guide to Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, understanding the dynamic nature of proteins and metabolic pathways is paramount. Stable Isotope Labeling (SIL) has emerged as a powerful and indispensable technology for the precise quantification of changes in the proteome and metabolome. This technical guide provides an in-depth exploration of the foundational concepts of SIL, offering detailed experimental protocols and insights into its application for unraveling complex biological processes.
Core Principles of Stable Isotope Labeling
Stable Isotope Labeling utilizes non-radioactive, heavy isotopes of elements such as Carbon (¹³C), Nitrogen (¹⁵N), and Hydrogen (²H or D) to differentially label molecules in distinct cell populations or experimental conditions.[1][2] These isotopes are chemically identical to their naturally abundant, "light" counterparts, ensuring they are incorporated into biomolecules through normal metabolic processes without altering their biochemical properties.[1][2][3]
The fundamental premise of SIL is the creation of a mass shift in labeled proteins or metabolites. When labeled and unlabeled samples are mixed, the mass difference allows for their distinction and relative quantification using mass spectrometry (MS).[4][5] The ratio of the signal intensities between the heavy and light forms of a molecule directly corresponds to its relative abundance between the compared samples.[4][5] This in-vivo labeling approach minimizes experimental variability that can be introduced during sample preparation, as the samples are combined at an early stage.[6][7]
Key Methodologies in Stable Isotope Labeling
Two of the most prominent techniques in stable isotope labeling for quantitative proteomics are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids, typically lysine (Lys) and arginine (Arg).[4][8][9] Over several cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[4][10]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides after protein extraction and digestion.[11][12] The tags consist of a reporter group, a balance group, and a peptide-reactive group.[12][13] While the total mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of different masses, allowing for the relative quantification of peptides from different samples.[12][14][15]
Quantitative Data Presentation
The primary output of SILAC and iTRAQ experiments is quantitative data that reflects the relative abundance of proteins between different conditions. This data is typically presented in tabular format for clarity and ease of comparison.
Table 1: Example of SILAC Quantitative Data
This table illustrates typical data from a SILAC experiment comparing a treated versus a control sample. The H/L ratio indicates the fold change in protein abundance.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | Number of Peptides |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 25 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 18 |
| P08069 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.58 | 15 |
| Q06609 | BAD | Bcl2-associated agonist of cell death | 0.95 | 7 |
| P42336 | YWHAZ | 14-3-3 protein zeta/delta | 1.10 | 12 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Example of iTRAQ Quantitative Data
This table shows a representative output from an iTRAQ 4-plex experiment, comparing protein abundance across four different conditions relative to a control (Channel 114).
| Protein Accession | Gene Name | Protein Description | Ratio 115/114 | Ratio 116/114 | Ratio 117/114 |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.89 | 2.54 | 3.12 |
| P11021 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 0.98 | 1.05 | 0.95 |
| Q13547 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 1.21 | 0.85 | 1.56 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.45 | 1.98 | 2.34 |
| P27361 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 0.76 | 0.65 | 0.54 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and meticulous experimental protocols are crucial for the success of stable isotope labeling experiments. The following sections provide comprehensive methodologies for SILAC and iTRAQ.
Detailed SILAC Experimental Protocol
1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).[3][10] b. Ensure cells undergo at least five to six doublings to achieve complete incorporation of the heavy amino acids.[4][10] c. Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of protein extract.
2. Experimental Treatment: a. Apply the desired experimental treatment (e.g., drug administration, growth factor stimulation) to one cell population while maintaining the other as a control.
3. Cell Lysis and Protein Extraction: a. Harvest both cell populations and wash with ice-cold PBS. b. Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration. c. Lyse the combined cells in a suitable lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
4. Protein Digestion: a. Determine the protein concentration of the lysate using a standard protein assay. b. Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA). c. Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
5. Peptide Cleanup: a. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that could interfere with mass spectrometry analysis.
6. LC-MS/MS Analysis: a. Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
7. Data Analysis: a. Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative intensity of the "heavy" and "light" peptide pairs.[16] b. The ratio of the intensities provides the relative abundance of each protein between the two experimental conditions.
Detailed iTRAQ Experimental Protocol
1. Protein Extraction and Digestion: a. Extract proteins from each of the experimental samples (up to 8 for an 8-plex kit) using a suitable lysis buffer. b. Quantify the protein concentration for each sample. c. Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
2. Peptide Labeling: a. Following digestion, label each peptide sample with a different iTRAQ reagent according to the manufacturer's protocol.[17][18] Each reagent will covalently attach to the primary amines of the peptides.[12]
3. Sample Pooling and Fractionation: a. Combine the differentially labeled peptide samples into a single mixture.[12] b. For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.[18]
4. LC-MS/MS Analysis: a. Analyze each fraction by LC-MS/MS. b. In the MS1 scan, the same peptide from different samples will appear as a single precursor ion due to the isobaric nature of the tags. c. During the MS/MS scan, the tags will fragment, releasing the reporter ions of different masses.
5. Data Analysis: a. Use appropriate software (e.g., Proteome Discoverer) to identify the peptides from the fragmentation spectra and to quantify the intensity of the reporter ions. b. The relative intensities of the reporter ions for a given peptide correspond to the relative abundance of that peptide (and thus protein) across the different samples.[15]
Visualization of Signaling Pathways
Stable isotope labeling is a powerful tool for dissecting cellular signaling pathways. By quantifying changes in protein abundance or post-translational modifications, researchers can map the flow of information through these complex networks.
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][19] Dysregulation of this pathway is a hallmark of many cancers. Stable isotope labeling techniques like SILAC have been instrumental in quantifying the dynamic changes in protein phosphorylation and abundance within this pathway upon stimulation with EGF or treatment with EGFR inhibitors.[1][4][6][19] Similarly, the PI3K/Akt pathway, another key signaling cascade downstream of EGFR, is frequently studied using these methods to understand its role in cell survival and metabolism.[2][7]
Conclusion
Stable isotope labeling has revolutionized the field of quantitative proteomics and metabolomics. Methodologies like SILAC and iTRAQ provide researchers with robust and accurate tools to investigate the dynamic nature of biological systems. By providing detailed insights into changes in protein expression and post-translational modifications, SIL empowers the discovery of novel biomarkers, the elucidation of drug mechanisms of action, and a deeper understanding of the complex signaling networks that govern cellular function. As mass spectrometry technology continues to advance, the applications and precision of stable isotope labeling are poised to expand even further, promising new frontiers in biological and biomedical research.
References
- 1. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 14. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) < Proteomics [medicine.yale.edu]
- 15. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotech.cornell.edu [biotech.cornell.edu]
- 17. iTRAQ and PRM-Based Proteomic Analysis Provides New Insights into Mechanisms of Response to Triple Therapy in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PXD005985 - SILAC proteomics analysis to discover effect sensors of EGFR inhibition - OmicsDI [omicsdi.org]
Methodological & Application
Application Notes and Protocols for L-Glutamine-¹³C₅,¹⁵N₂ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Glutamine-¹³C₅,¹⁵N₂ for stable isotope tracing in cell culture experiments. This powerful technique allows for the precise tracking of glutamine's carbon and nitrogen atoms as they are metabolized by cells, offering deep insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.
Introduction to L-Glutamine-¹³C₅,¹⁵N₂ Isotope Tracing
L-Glutamine is a crucial nutrient for cultured cells, serving as a primary carbon and nitrogen source for various biosynthetic pathways, including the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and amino acid production.[1][2] By replacing standard L-glutamine with its stable isotope-labeled counterpart, L-Glutamine-¹³C₅,¹⁵N₂, researchers can trace the metabolic fate of glutamine's carbon and nitrogen atoms through these pathways using mass spectrometry. This technique, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not attainable with traditional biochemical assays.[3][4]
The use of a dual-labeled glutamine, with ¹³C on all five carbons and ¹⁵N on both nitrogen atoms, allows for the simultaneous tracking of both elements, providing a more complete picture of glutamine metabolism.[1][4] This is particularly valuable for dissecting the contributions of glutamine to both carbon-based energy production and nitrogen-based biosynthesis.
Key Applications
-
Cancer Metabolism Research: Elucidating the metabolic reprogramming in cancer cells, such as increased glutaminolysis and reductive carboxylation, to support rapid proliferation.
-
Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways.
-
Immunometabolism: Investigating the metabolic requirements of immune cell activation and function.[5]
-
Neurobiology: Studying the role of glutamine-glutamate cycling in neuronal function.
-
Disease Modeling: Understanding metabolic dysregulation in various diseases.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical L-Glutamine-¹³C₅,¹⁵N₂ tracing experiment in cultured cells.
Protocol 1: Cell Culture and Labeling
1.1. Media Preparation:
-
Start with a basal medium that lacks L-glutamine (e.g., DMEM, RPMI 1640).
-
Supplement the basal medium with all other necessary components, such as glucose, fetal bovine serum (dialyzed FBS is recommended to minimize unlabeled glutamine), and antibiotics.
-
Reconstitute the L-Glutamine-¹³C₅,¹⁵N₂ to the desired stock concentration (e.g., 200 mM) in sterile water or PBS.
-
Add the L-Glutamine-¹³C₅,¹⁵N₂ stock solution to the glutamine-free medium to the final desired concentration (typically 2-4 mM).[6]
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.
1.2. Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Culture cells in standard, unlabeled medium until they reach the desired confluency (typically 70-80%).
1.3. Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled glutamine.
-
Add the pre-warmed L-Glutamine-¹³C₅,¹⁵N₂ labeling medium to the cells.
-
Incubate the cells for a predetermined period. The labeling duration can range from minutes to hours, depending on the metabolic pathway of interest and the turnover rate of the metabolites being measured. A time-course experiment is often recommended to determine the optimal labeling time.
Protocol 2: Metabolite Extraction
2.1. Quenching Metabolism:
This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells at the time of harvesting.
-
Place the culture plates on dry ice or in a container of liquid nitrogen to rapidly cool the cells and quench metabolism.[7]
-
Alternatively, quickly aspirate the labeling medium and add a pre-chilled quenching solution, such as ice-cold 80% methanol.
2.2. Metabolite Extraction:
-
After quenching, add ice-cold extraction solvent to the cells. A common choice is 80% methanol in water.
-
Scrape the cells from the culture dish in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at maximum speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
-
Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and organic solvent for LC-MS).
-
Vortex and centrifuge the reconstituted samples to remove any remaining particulate matter.
-
Transfer the supernatant to autosampler vials for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The primary data output from a stable isotope tracing experiment is the mass isotopomer distribution (MID) for metabolites of interest. The MID describes the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). This data can be presented in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates. This table shows hypothetical MID data for key TCA cycle metabolites after labeling with L-Glutamine-¹³C₅,¹⁵N₂. The "M+n" notation indicates the mass isotopologue with "n" heavy atoms (in this case, ¹³C).
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| Glutamate | M+0 | 5.2 | 4.8 |
| M+5 | 94.8 | 95.2 | |
| α-Ketoglutarate | M+0 | 8.1 | 7.5 |
| M+5 | 91.9 | 92.5 | |
| Citrate | M+0 | 20.5 | 35.1 |
| M+4 | 55.3 | 45.2 | |
| M+5 | 24.2 | 19.7 | |
| Malate | M+0 | 25.8 | 40.3 |
| M+4 | 74.2 | 59.7 |
Table 2: Fractional Enrichment of Key Metabolites. Fractional enrichment represents the percentage of a metabolite pool that is labeled with the stable isotope. This provides a clear measure of the contribution of the tracer to that metabolite.
| Metabolite | Condition A (%) | Condition B (%) |
| Glutamate | 94.8 | 95.2 |
| α-Ketoglutarate | 91.9 | 92.5 |
| Citrate | 79.5 | 64.9 |
| Malate | 74.2 | 59.7 |
| Aspartate | 85.1 | 70.4 |
| Proline | 60.3 | 55.8 |
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships in Glutamine Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Glutamine (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµNâ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Notes and Protocols for NMR-Based Metabolic Analysis of L-Glutamine-¹³C₅,¹⁵N₂
Introduction
L-Glutamine is a critical nutrient for highly proliferative cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][2] Stable isotope tracing using fully labeled L-Glutamine ([U-¹³C₅, ¹⁵N₂]-L-Glutamine) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method to delineate the metabolic fate of glutamine. This approach allows researchers to track the incorporation of carbon and nitrogen atoms into downstream metabolites, providing quantitative insights into metabolic fluxes through key pathways.[3][4] These application notes provide detailed protocols for sample preparation, NMR data acquisition, and analysis for researchers, scientists, and drug development professionals investigating glutamine metabolism.
Metabolic Pathways of L-Glutamine
The primary metabolic route for glutamine begins with its conversion to glutamate, catalyzed by the enzyme glutaminase.[1][5] This reaction releases the amide nitrogen. Glutamate can then be converted to α-ketoglutarate by either glutamate dehydrogenase or a transaminase, which allows its carbon skeleton to enter the TCA cycle.[5][6] By tracing the ¹³C and ¹⁵N labels from L-Glutamine, it is possible to measure the activity of these pathways and assess their contribution to cellular bioenergetics and biosynthesis.[3][7]
Caption: Key metabolic pathways of L-Glutamine-¹³C₅,¹⁵N₂.
Experimental and Analytical Workflow
A typical workflow for tracing glutamine metabolism involves several key stages, from sample preparation to data analysis. The process begins with culturing cells in a medium containing the isotopically labeled glutamine. After a defined incubation period, cellular metabolism is quenched, and metabolites are extracted. The resulting extracts are then prepared for NMR analysis, data is acquired, and subsequently processed to identify and quantify the labeled metabolites.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-NMR metabolomics identifies significant changes in hypermetabolism after glutamine administration in burned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of [U-13C5] glutamine in cultured astrocytes studied by NMR spectroscopy: first evidence of astrocytic pyruvate recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 5. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo nuclear magnetic resonance spectroscopy studies of the relationship between the glutamate-glutamine neurotransmitter cycle and functional neuroenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurisotop.com [eurisotop.com]
Application Notes and Protocols for L-Glutamine-¹³C₅,¹⁵N₂ Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for sample preparation in metabolic flux analysis studies using L-Glutamine-¹³C₅,¹⁵N₂ as a tracer. The methodologies cover cell culture, metabolite quenching and extraction from both adherent and suspension cells, and derivatization for subsequent analysis by mass spectrometry.
Introduction
Metabolic flux analysis using stable isotopes like L-Glutamine-¹³C₅,¹⁵N₂ is a powerful technique to quantitatively track the metabolic fate of glutamine in cellular processes.[1][2] Glutamine is a crucial nutrient for highly proliferative cells, contributing to energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[3][4] Understanding how glutamine metabolism is altered in diseases like cancer can reveal novel therapeutic targets.[3][5][6][7] Accurate and reproducible sample preparation is critical for obtaining reliable and meaningful results in these studies. This document outlines optimized protocols for preparing cell samples for L-Glutamine-¹³C₅,¹⁵N₂ flux analysis.
Key Metabolic Pathways of Glutamine
Glutamine enters the cell and is converted to glutamate, which then enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate (α-KG). From there, it can be metabolized through two main pathways:
-
Glutaminolysis (Oxidative Metabolism): α-KG is oxidized through the TCA cycle to generate ATP and biosynthetic precursors.
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate and then citrate, which is a precursor for fatty acid synthesis.[1][2]
The use of L-Glutamine-¹³C₅,¹⁵N₂ allows for the tracing of both the carbon and nitrogen atoms from glutamine through these and other interconnected pathways.
Signaling Pathways Regulating Glutamine Metabolism
Several key signaling pathways regulate glutamine metabolism in response to cellular needs and environmental cues. Understanding these pathways is crucial for interpreting flux analysis data.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Starve Cancer Cells of Glutamine: Break the Spell or Make a Hungry Monster? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Glutamine Flux Using L-Glutamine-¹³C₅,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine, the most abundant amino acid in the human body, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a major source of carbon and nitrogen for the synthesis of macromolecules such as nucleotides, lipids, and proteins, and plays a central role in cellular bioenergetics and redox homeostasis.[1][2] The metabolic reprogramming of glutamine metabolism is a hallmark of many diseases, making the quantification of its metabolic flux a key area of research for understanding disease mechanisms and developing novel therapeutic strategies.[3][4]
Stable isotope tracing with L-Glutamine-¹³C₅,¹⁵N₂ is a powerful technique to delineate the metabolic fate of glutamine within cellular systems.[5] By replacing standard glutamine with its labeled counterpart in cell culture media, researchers can track the incorporation of ¹³C and ¹⁵N into downstream metabolites using mass spectrometry. This allows for the precise quantification of glutamine uptake and its contribution to various metabolic pathways, including the tricarboxylic acid (TCA) cycle, de novo lipogenesis, and amino acid synthesis.[6][7]
This application note provides detailed protocols for conducting stable isotope tracing experiments using L-Glutamine-¹³C₅,¹⁵N₂, guidelines for data analysis, and visualizations of the key metabolic and signaling pathways involved.
Key Metabolic Pathways of Glutamine
Glutamine enters the cell primarily through the ASCT2/SLC1A5 transporter and is then converted to glutamate in the mitochondria by glutaminase (GLS).[8][9] From glutamate, the carbon and nitrogen can follow several key metabolic routes:
-
Glutaminolysis and Anaplerosis: Glutamate is converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases.[8][9] This process, known as glutaminolysis, replenishes the TCA cycle, a process termed anaplerosis, to support energy production and biosynthesis.[9]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate and subsequently citrate, which can then be used for de novo fatty acid synthesis.[3][6][9]
-
Nitrogen Donation: The nitrogen atoms from glutamine are crucial for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and hexosamines.[2][9]
-
Glutathione Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[9]
Signaling Pathways Regulating Glutamine Metabolism
Several key signaling pathways are known to regulate glutamine metabolism, often becoming dysregulated in cancer:
-
mTORC1 Pathway: The mTORC1 pathway, a central regulator of cell growth, promotes glutamine uptake and metabolism.[8][10] Glutamine itself can activate mTORC1 signaling.[8]
-
c-Myc: The proto-oncogene c-Myc upregulates the expression of genes involved in glutaminolysis, including the glutamine transporter ASCT2 and glutaminase (GLS).[9]
-
KRAS: Oncogenic KRAS signaling can also enhance glutamine metabolism to support cancer cell proliferation.[10]
Experimental Workflow and Protocols
A typical workflow for a glutamine flux experiment using L-Glutamine-¹³C₅,¹⁵N₂ involves cell culture with the isotopic tracer, quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 10. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Glutamine-¹³C₅,¹⁵N₂ Labeling in Proteomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely adopted method for quantitative proteomics.[1] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. L-Glutamine-¹³C₅,¹⁵N₂, a non-essential amino acid labeled with five ¹³C and two ¹⁵N isotopes, serves as a key tracer in these studies.[2][3][4] Its central role in cellular metabolism makes it an invaluable tool for dissecting protein dynamics, metabolic pathways, and the effects of drug candidates on cellular physiology.[3][5]
These application notes provide detailed protocols for utilizing L-Glutamine-¹³C₅,¹⁵N₂ in proteomics research, with a focus on SILAC-based relative protein quantification and metabolic flux analysis.
Core Applications
-
Quantitative Proteomics: Accurately determine relative changes in protein abundance between different cell populations (e.g., treated vs. untreated).[6][7]
-
Metabolic Flux Analysis: Trace the metabolic fate of glutamine through various biochemical pathways to understand cellular metabolism and identify metabolic reprogramming in disease states.[5][8]
-
Protein Turnover Studies: Measure the rates of protein synthesis and degradation to understand protein homeostasis.
-
Drug Development: Assess the on-target and off-target effects of therapeutic compounds on the proteome and cellular metabolism.[9]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained in proteomics experiments using L-Glutamine-¹³C₅,¹⁵N₂ labeling. These values are representative and can vary depending on the cell line, experimental conditions, and instrumentation.
Table 1: L-Glutamine-¹³C₅,¹⁵N₂ Labeling Efficiency
| Parameter | Typical Value | Notes |
| Incorporation Efficiency | > 98% | Achieved after a sufficient number of cell doublings (typically 5-6) to ensure complete replacement of the light isotope.[1] |
| Time to Max Labeling | 5-7 cell doublings | Varies depending on the cell line's doubling time. |
| Metabolic Scrambling | Minimal | The stable isotopes from glutamine are primarily incorporated into glutamine and glutamate residues in proteins, with some potential for transfer to other amino acids like proline and arginine. |
Table 2: Accuracy and Precision of Protein Quantification
| Parameter | Typical Value | Notes |
| Quantitative Accuracy | < 15% deviation | The ratio of heavy to light peptides accurately reflects the relative protein abundance. |
| Quantitative Precision (CV) | < 20% | Coefficient of variation for repeated measurements of the same protein ratio. |
| Dynamic Range | 2-3 orders of magnitude | The range of protein abundance ratios that can be reliably quantified. |
Table 3: Representative Protein Turnover Rates
| Protein Class | Representative Half-Life | Notes |
| Regulatory Proteins (e.g., cyclins) | Minutes to hours | Rapid turnover allows for tight regulation of cellular processes. |
| Housekeeping Proteins (e.g., actin) | Days | Generally stable with slow turnover rates. |
| Extracellular Matrix Proteins | Days to weeks | Exhibit very slow turnover. |
Experimental Protocols
Protocol 1: SILAC-Based Relative Protein Quantification
This protocol outlines the steps for a typical SILAC experiment to compare protein abundance between two cell populations (e.g., control vs. treated).
1. Cell Culture and Labeling (Adaptation Phase)
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a custom SILAC medium deficient in L-glutamine, supplemented with L-Glutamine-¹³C₅,¹⁵N₂ at a concentration of 2 mM.
-
For the "light" population, use the same base medium supplemented with unlabeled L-glutamine at the same concentration.
-
Culture the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid.[1] Monitor cell growth and morphology to ensure the heavy isotope does not affect cell viability.
-
Verify labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.
2. Experimental Treatment
-
Once labeling is complete, treat the "heavy" cell population with the experimental condition (e.g., drug treatment) and maintain the "light" population as a control.
-
Incubate the cells for the desired duration of the treatment.
3. Sample Harvesting and Mixing
-
Harvest both cell populations separately by scraping or trypsinization.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
4. Protein Digestion
-
Quantify the protein concentration of the cell lysate.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin.
5. Mass Spectrometry Analysis
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
6. Data Analysis
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of heavy and light peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides for a given protein corresponds to the relative abundance of that protein between the two conditions.
Protocol 2: Metabolic Flux Analysis
This protocol describes how to trace the metabolic fate of L-Glutamine-¹³C₅,¹⁵N₂ to study central carbon metabolism.
1. Cell Culture and Labeling
-
Culture cells in standard medium to the desired confluency.
-
Replace the standard medium with a medium containing L-Glutamine-¹³C₅,¹⁵N₂ as the sole glutamine source. The concentration should be similar to that in the standard medium (typically 2-4 mM).
2. Time-Course Experiment
-
Harvest cell samples at various time points after the introduction of the labeled glutamine (e.g., 0, 15, 30, 60, 120 minutes).
3. Metabolite Extraction
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
4. Mass Spectrometry Analysis
-
Analyze the extracted metabolites using LC-MS or gas chromatography-mass spectrometry (GC-MS).
-
Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio of the metabolites and their isotopologues.
5. Data Analysis
-
Identify and quantify the different isotopologues of downstream metabolites (e.g., glutamate, alpha-ketoglutarate, other TCA cycle intermediates).
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the flow of the ¹³C and ¹⁵N labels through the metabolic network and calculate the relative or absolute fluxes through different pathways.[5]
Visualizations
Caption: SILAC Experimental Workflow.
Caption: Metabolic Flux Analysis Workflow.
Caption: L-Glutamine-¹³C₅,¹⁵N₂ Metabolic Fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of glutamine supply on growth and metabolism of mammalian cells in chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Glutamine-¹³C₅,¹⁵N₂ Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments using L-Glutamine-¹³C₅,¹⁵N₂. This powerful technique allows for the precise tracking of glutamine's metabolic fate within cellular systems, offering critical insights into metabolic reprogramming in disease states, particularly in cancer, and providing a valuable tool for drug discovery and development.
I. Introduction to L-Glutamine Isotope Tracing
Glutamine is a non-essential amino acid that plays a central role in a variety of cellular processes, including energy production, biosynthesis of macromolecules, and redox homeostasis.[1] In many cancer cells, there is a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," making the pathways of glutamine metabolism attractive targets for therapeutic intervention.
Stable isotope tracing with L-Glutamine-¹³C₅,¹⁵N₂ allows researchers to follow the carbon and nitrogen atoms from glutamine as they are incorporated into downstream metabolites.[2] This provides a dynamic view of metabolic fluxes and pathway activity that cannot be obtained from steady-state metabolomics alone.[3][4] By using a tracer that is uniformly labeled with ¹³C on all five carbons and ¹⁵N on both nitrogen atoms, it is possible to track the contributions of glutamine to the tricarboxylic acid (TCA) cycle, amino acid synthesis, nucleotide biosynthesis, and the production of the antioxidant glutathione.
II. Key Applications in Research and Drug Development
-
Elucidating Cancer Metabolism: Isotope tracing with L-Glutamine-¹³C₅,¹⁵N₂ is instrumental in dissecting the metabolic reprogramming that is a hallmark of cancer.[3] It allows for the quantification of glutamine's contribution to anaplerosis (replenishing TCA cycle intermediates) and cataplerosis (the removal of TCA cycle intermediates for biosynthesis).
-
Target Identification and Validation: By understanding how cancer cells utilize glutamine, researchers can identify and validate novel drug targets within the glutamine metabolic network.[3][5]
-
Mechanism of Action Studies: This technique can be used to elucidate the mechanism of action of drugs that target metabolic pathways. By observing how a compound alters the flow of labeled carbons and nitrogens from glutamine, researchers can pinpoint its specific metabolic effects.
-
Pharmacodynamic Biomarker Discovery: The metabolic products of glutamine can serve as pharmacodynamic biomarkers to assess drug efficacy in preclinical models. Changes in the labeling patterns of these metabolites can provide a quantitative measure of target engagement and downstream pathway modulation.
-
Understanding Drug Resistance: Isotope tracing can help to uncover metabolic adaptations that lead to drug resistance. Cancer cells may rewire their metabolism to bypass the effects of a drug, and L-Glutamine-¹³C₅,¹⁵N₂ tracing can reveal these escape routes.
III. Experimental Design and Protocols
A successful L-Glutamine-¹³C₅,¹⁵N₂ tracing experiment requires careful planning and execution. The following is a generalized protocol that can be adapted to specific cell types and research questions.
Experimental Workflow
Caption: A generalized workflow for an L-Glutamine-¹³C₅,¹⁵N₂ tracing experiment.
Protocol: L-Glutamine-¹³C₅,¹⁵N₂ Tracing in Cultured Cancer Cells
1. Cell Culture and Media Preparation
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹³C₅,¹⁵N₂ to the desired final concentration (e.g., 2 mM). Ensure all other necessary nutrients are present.
2. Isotope Labeling
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites. The optimal time points should be determined empirically for the specific cell line and pathways of interest.
3. Metabolic Quenching and Metabolite Extraction
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
4. Sample Analysis by LC-MS/MS
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using an LC-MS/MS system capable of high-resolution mass analysis. The specific LC method will depend on the metabolites of interest.
5. Data Analysis and Interpretation
-
Process the raw LC-MS data to identify and quantify the different isotopologues of downstream metabolites.
-
Correct the data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of each metabolite to determine the contribution of glutamine to its synthesis.
-
Map the labeled metabolites onto metabolic pathways to visualize the flow of carbon and nitrogen from glutamine.
IV. Data Presentation and Interpretation
Quantitative data from L-Glutamine-¹³C₅,¹⁵N₂ tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Fractional Enrichment of TCA Cycle Intermediates
| Metabolite | Isotopologue | Control Condition (% Enrichment) | Treatment Condition (% Enrichment) |
| Glutamate | M+5 | 95.2 ± 1.3 | 94.8 ± 1.1 |
| α-Ketoglutarate | M+5 | 88.7 ± 2.1 | 75.3 ± 3.5 |
| Succinate | M+4 | 65.4 ± 4.2 | 48.9 ± 5.1 |
| Fumarate | M+4 | 63.1 ± 3.9 | 45.6 ± 4.8 |
| Malate | M+4 | 68.9 ± 3.7 | 50.2 ± 4.3 |
| Citrate | M+4 | 35.6 ± 2.8 | 25.1 ± 3.2 |
| Aspartate | M+4 | 72.3 ± 3.1 | 55.7 ± 4.0 |
Note: Data are representative and presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference between control and treatment conditions (p < 0.05).*
Table 2: Isotopologue Distribution of Glutathione
| Isotopologue | Control Condition (Relative Abundance) | Treatment Condition (Relative Abundance) |
| M+0 | 0.15 ± 0.02 | 0.35 ± 0.04 |
| M+5 | 0.85 ± 0.02 | 0.65 ± 0.04 |
Note: Data are representative and presented as mean ± standard deviation. M+5 glutathione is derived from ¹³C₅-glutamate. Asterisk () indicates a statistically significant difference between control and treatment conditions (p < 0.05).*
V. Visualization of Signaling and Metabolic Pathways
Understanding the signaling pathways that regulate glutamine metabolism is crucial for interpreting experimental results and identifying potential drug targets.
Signaling Pathways Regulating Glutamine Metabolism
Caption: Key signaling pathways, including c-Myc, mTORC1, and HIF-1α, that regulate glutamine uptake and metabolism in cancer cells.
VI. Conclusion
L-Glutamine-¹³C₅,¹⁵N₂ stable isotope tracing is a powerful and versatile technique for investigating cellular metabolism. By providing a dynamic view of metabolic fluxes, it offers invaluable insights for basic research and drug development. The protocols and guidelines presented here provide a framework for designing and implementing robust and informative isotope tracing experiments. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, interpretable results that can advance our understanding of disease and accelerate the development of new therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Glutamine-¹³C₅,¹⁵N₂ Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Glutamine is a crucial amino acid in cellular metabolism, serving as a key source of carbon and nitrogen for biosynthesis and energy production. Stable isotope tracing using L-Glutamine-¹³C₅,¹⁵N₂ allows for the precise tracking of glutamine's metabolic fate through various pathways. This document provides detailed application notes and protocols for conducting and analyzing data from L-Glutamine-¹³C₅,¹⁵N₂ experiments, enabling researchers to quantify metabolic fluxes and gain insights into cellular physiology in health and disease.
Core Concepts in Glutamine Metabolism
Glutamine metabolism is central to several key cellular processes. The dual labeling with ¹³C and ¹⁵N allows for the simultaneous tracing of the carbon skeleton and the nitrogen atoms of glutamine.
Two major metabolic routes for glutamine are glutaminolysis and reductive carboxylation. Both pathways begin with the conversion of glutamine to glutamate.
-
Glutaminolysis: In this oxidative pathway, glutamate is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors.
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate, providing a key source of acetyl-CoA for fatty acid synthesis.
The nitrogen from glutamine is utilized for the synthesis of other amino acids and nucleotides.
Experimental Design and Protocols
A well-designed experiment is critical for obtaining meaningful and reproducible results from stable isotope tracing studies.
Cell Culture and Labeling Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glutamine-free medium
-
L-Glutamine-¹³C₅,¹⁵N₂ (Cambridge Isotope Laboratories or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in standard culture medium at a density that will result in approximately 80% confluency at the time of harvest. For a 6-well plate, a typical seeding density is 200,000 to 500,000 cells per well.
-
Cell Attachment: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹³C₅,¹⁵N₂ to the desired final concentration (typically 2-4 mM). Also, add dFBS and other necessary supplements.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a specific duration to allow for the incorporation of the labeled glutamine into downstream metabolites. The incubation time should be determined empirically but often ranges from 6 to 24 hours to approach isotopic steady state for TCA cycle intermediates.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 10-20 minutes.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites for analysis.
-
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for accurate and sensitive detection of labeled metabolites by mass spectrometry (MS).
Materials:
-
Collected metabolite extract
-
SpeedVac or nitrogen evaporator
-
Derivatization reagents (for GC-MS)
-
Appropriate solvents for resuspension (for LC-MS)
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
Drying: Dry the metabolite extract completely using a SpeedVac or a stream of nitrogen.
-
Derivatization: Derivatize the dried metabolites to make them volatile for GC analysis. A common method is a two-step process:
-
Add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 30-37°C for 90 minutes.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37-70°C for 30-60 minutes.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Drying: Dry the metabolite extract completely.
-
Resuspension: Reconstitute the dried metabolites in a solvent compatible with the LC method, such as a mixture of water and acetonitrile or methanol.
-
Analysis: The resuspended sample is ready for injection into the LC-MS/MS system.
Data Acquisition by Mass Spectrometry
Both GC-MS and LC-MS/MS are powerful techniques for analyzing isotopically labeled metabolites.
GC-MS Analysis
GC-MS is well-suited for the analysis of small, volatile metabolites like amino acids and organic acids from the TCA cycle.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250-280°C |
| Oven Program | Start at 70-100°C, ramp to 300-320°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-600 |
LC-MS/MS Analysis
LC-MS/MS is ideal for analyzing a broader range of polar metabolites with higher sensitivity and specificity.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of target metabolites |
| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Scan Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis |
Data Analysis Workflow
The analysis of data from stable isotope tracing experiments involves several steps, from raw data processing to metabolic flux analysis.
Raw Data Processing and Isotopologue Distribution Analysis
-
Peak Integration: Integrate the chromatographic peaks for each metabolite of interest.
-
Mass Isotopologue Distribution (MID) Determination: For each metabolite, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) to determine the true fractional enrichment from the tracer. Several software tools are available for this correction.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions. For ¹³C and ¹⁵N tracing data, MFA models are used to estimate the intracellular fluxes that best reproduce the measured isotopologue distributions.
Software for MFA:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based toolbox for isotope tracing and metabolic flux analysis.
-
13CFLUX2: A high-performance software suite for steady-state ¹³C metabolic flux analysis.
-
OpenMebius: A software for modeling and simulation of isotope labeling experiments.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of Key Metabolites from L-Glutamine-¹³C₅,¹⁵N₂
| Metabolite | Condition A (M+5 %) | Condition B (M+5 %) | p-value |
| Glutamate | 95.2 ± 1.5 | 85.7 ± 2.1 | <0.01 |
| α-Ketoglutarate | 93.1 ± 2.0 | 82.3 ± 2.5 | <0.01 |
| Citrate (M+5) | 15.4 ± 1.1 | 25.8 ± 1.9 | <0.001 |
| Malate (M+4) | 45.6 ± 3.2 | 35.1 ± 2.8 | <0.05 |
| Aspartate (M+4) | 40.1 ± 2.9 | 30.5 ± 2.4 | <0.05 |
Table 2: Relative Metabolic Fluxes through Glutamine Pathways
| Metabolic Flux | Condition A (Relative Flux) | Condition B (Relative Flux) |
| Glutaminolysis (Glutamine -> α-KG -> TCA) | 100 ± 8 | 75 ± 6 |
| Reductive Carboxylation (α-KG -> Citrate) | 15 ± 2 | 30 ± 3 |
| Glutamine to Aspartate | 80 ± 5 | 65 ± 4 |
| Glutamine to Proline | 10 ± 1 | 8 ± 1 |
Visualizations
Visual representations of workflows and pathways are essential for understanding the complex relationships in metabolic networks.
Experimental workflow for stable isotope tracing.
Glutamine metabolic pathways.
Conclusion
The use of L-Glutamine-¹³C₅,¹⁵N₂ as a tracer provides a powerful tool for dissecting the complexities of cellular metabolism. By following the detailed protocols and data analysis workflow outlined in these application notes, researchers can obtain high-quality, quantitative data on glutamine metabolism, leading to a deeper understanding of biological systems and the identification of potential therapeutic targets.
Application Note: Tracing Glutamine's Fate in the TCA Cycle with L-Glutamine-¹³C₅,¹⁵N₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of biomass and for energy production. It plays a central role in replenishing tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[1] Understanding how cancer cells and other highly proliferative cells utilize glutamine is crucial for developing novel therapeutic strategies. This application note describes a detailed protocol for tracing the metabolic fate of L-Glutamine-¹³C₅,¹⁵N₂ into TCA cycle intermediates using mass spectrometry. This stable isotope tracer allows for the precise tracking of both the carbon and nitrogen atoms from glutamine as they are incorporated into downstream metabolites.
Glutamine enters the cell and is converted to glutamate by glutaminase.[1] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase or transaminases.[1] The fully labeled L-Glutamine-¹³C₅,¹⁵N₂ provides a powerful tool to dissect the contributions of glutamine to the TCA cycle and other interconnected metabolic pathways.
Visualizing Glutamine's Entry into the TCA Cycle
The following diagram illustrates the metabolic pathway of L-Glutamine-¹³C₅,¹⁵N₂ into the TCA cycle. The ¹³C and ¹⁵N labels are traced through the initial enzymatic reactions.
Caption: Metabolic pathway of L-Glutamine-¹³C₅,¹⁵N₂ into the TCA cycle.
Experimental Protocol
This protocol provides a detailed methodology for tracing L-Glutamine-¹³C₅,¹⁵N₂ in a cultured cancer cell line (e.g., HeLa cells).
Materials
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) without glucose, glutamine, and pyruvate
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Glutamine-¹³C₅,¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Unlabeled L-Glutamine
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
1.5 mL microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for tracing L-Glutamine-¹³C₅,¹⁵N₂.
Procedure
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to attach and grow for 24 hours in complete DMEM.
-
Preparation of Labeling Medium: Prepare DMEM lacking glucose, glutamine, and pyruvate. Supplement this medium with 10% dFBS, 25 mM glucose, 1 mM pyruvate, and 2 mM L-Glutamine-¹³C₅,¹⁵N₂. For the control (unlabeled) condition, use 2 mM unlabeled L-glutamine.
-
Isotopic Labeling:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, and 24 hours) at 37°C and 5% CO₂. Isotopic steady state for TCA cycle intermediates is typically reached within a few hours.[2]
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of an appropriate solvent for your LC-MS method (e.g., 50% methanol).
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Use a suitable column for separating polar metabolites, such as a HILIC column.
-
The mass spectrometer should be operated in negative ion mode to detect the carboxylate groups of the TCA cycle intermediates.
-
Perform a full scan to detect all isotopologues of the targeted metabolites.
-
-
Data Analysis:
-
Process the raw data using a suitable software to identify and quantify the different isotopologues of the TCA cycle intermediates.
-
Correct for the natural abundance of ¹³C.
-
The mass isotopologue distribution (MID) for each metabolite can be calculated to determine the fractional contribution of glutamine to its synthesis.
-
Data Presentation
The quantitative data from the LC-MS analysis can be summarized in tables to facilitate comparison between different conditions and time points.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after 8 hours of Labeling with L-Glutamine-¹³C₅,¹⁵N₂.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| α-Ketoglutarate | M+0 | 5.2 |
| M+5 | 94.8 | |
| Succinate | M+0 | 15.8 |
| M+4 | 84.2 | |
| Fumarate | M+0 | 20.1 |
| M+4 | 79.9 | |
| Malate | M+0 | 22.5 |
| M+4 | 77.5 | |
| Citrate | M+0 | 45.3 |
| M+4 | 48.1 | |
| M+5 | 6.6 |
Note: The M+n notation indicates the mass shift due to the incorporation of n ¹³C atoms. For example, M+5 α-ketoglutarate contains five ¹³C atoms from the labeled glutamine. The presence of M+4 isotopologues for succinate, fumarate, and malate indicates their derivation from M+5 α-ketoglutarate through the TCA cycle. M+5 citrate can be indicative of reductive carboxylation.[3]
Table 2: Time Course of ¹³C Enrichment in Malate.
| Time (hours) | M+0 (%) | M+4 (%) |
| 0 | 100 | 0 |
| 1 | 65.3 | 34.7 |
| 4 | 35.8 | 64.2 |
| 8 | 22.5 | 77.5 |
| 24 | 18.9 | 81.1 |
This table illustrates the progressive incorporation of ¹³C from glutamine into malate over time, reaching a near-steady state by 24 hours.
Conclusion
This application note provides a comprehensive protocol for tracing the metabolism of L-Glutamine-¹³C₅,¹⁵N₂ into TCA cycle intermediates. By employing stable isotope labeling coupled with mass spectrometry, researchers can gain valuable insights into the metabolic reprogramming of cells, which is particularly relevant in the context of cancer and other diseases characterized by altered metabolism. The detailed protocol and data presentation guidelines offered here serve as a valuable resource for scientists in both academic and industrial research settings.
References
Application Notes and Protocols: L-Glutamine-¹³C₅,¹⁵N₂ for Studying Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic pathways. It is a key substrate for energy production, a primary nitrogen donor for the synthesis of nucleotides and other amino acids, and a crucial component in maintaining cellular redox homeostasis.[1] In various physiological and pathological states, particularly in cancer, glutamine metabolism is significantly reprogrammed to support rapid cell growth and proliferation.
L-Glutamine-¹³C₅,¹⁵N₂, a stable isotope-labeled form of glutamine, serves as a powerful tracer for elucidating the intricate details of amino acid metabolism. By replacing the natural carbon (¹²C) and nitrogen (¹⁴N) atoms with their heavier stable isotopes (¹³C and ¹⁵N), researchers can track the metabolic fate of glutamine through various biochemical pathways. This allows for the precise quantification of metabolic fluxes and the identification of key enzymatic reactions, providing invaluable insights for basic research and drug development.[2]
These application notes provide a comprehensive overview of the use of L-Glutamine-¹³C₅,¹⁵N₂ in metabolic research, complete with detailed experimental protocols for both in vitro and in vivo studies, data analysis guidelines, and visualizations of key metabolic pathways and experimental workflows.
Key Applications
The use of L-Glutamine-¹³C₅,¹⁵N₂ as a tracer enables researchers to investigate several critical aspects of amino acid metabolism:
-
Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions (fluxes) within a network, providing a dynamic view of cellular metabolism.[3][4]
-
Tracing Glutamine's Contribution to the Tricarboxylic Acid (TCA) Cycle: Determine the extent to which glutamine contributes to the pool of TCA cycle intermediates through anaplerosis (glutaminolysis) and reductive carboxylation.[5][6]
-
Investigating Nitrogen Metabolism: Track the donation of nitrogen from glutamine for the biosynthesis of nucleotides, non-essential amino acids, and other nitrogenous compounds.
-
Elucidating Cancer Metabolism: Uncover the metabolic reprogramming in cancer cells, particularly their dependency on glutamine ("glutamine addiction"), to identify potential therapeutic targets.[7]
-
Drug Development: Assess the efficacy of drugs that target glutamine metabolism by measuring their impact on specific metabolic fluxes.[8]
Featured Protocols
Protocol 1: In Vitro ¹³C-Glutamine Tracing in Cancer Cell Lines
This protocol details the steps for conducting a stable isotope tracing experiment using L-Glutamine-¹³C₅,¹⁵N₂ in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glutamine-free medium
-
L-Glutamine-¹³C₅,¹⁵N₂
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Cell scrapers
-
Centrifuge tubes
Experimental Workflow:
Procedure:
-
Cell Culture: Seed the cancer cells in appropriate culture dishes and grow them to 80-90% confluency in their standard complete medium.
-
Media Exchange: Aspirate the medium, wash the cells twice with sterile PBS, and then add pre-warmed glutamine-free medium. Incubate for 1 hour to deplete intracellular glutamine pools.
-
Tracer Addition: Replace the glutamine-free medium with medium containing a known concentration of L-Glutamine-¹³C₅,¹⁵N₂ (typically 2-4 mM).
-
Incubation: Incubate the cells for a specific period to allow for the incorporation of the stable isotopes into downstream metabolites. The optimal incubation time should be determined empirically but is often around 6 hours to approach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to quench all enzymatic activity.
-
Scrape the cells and transfer the cell lysate to a pre-chilled tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for Analysis: Collect the supernatant, which contains the polar metabolites. The samples can then be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.
Protocol 2: In Vivo L-Glutamine-¹³C₅ Infusion in a Mouse Model
This protocol outlines the procedure for infusing L-Glutamine-¹³C₅ into a mouse model to study systemic and tumor-specific amino acid metabolism.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered models)
-
L-Glutamine-¹³C₅ solution (sterile, for injection)
-
Saline solution (sterile)
-
Anesthetic agent
-
Infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols. Place a catheter in a suitable blood vessel, such as the tail vein, for infusion.
-
Tracer Infusion:
-
Administer an initial bolus of the L-Glutamine-¹³C₅ solution to rapidly increase the plasma concentration of the tracer.
-
Immediately follow the bolus with a continuous infusion at a constant rate for a predetermined duration (e.g., 2-4 hours) to maintain a steady-state level of the tracer in the plasma.
-
-
Blood Sampling: Collect small blood samples at regular intervals throughout the infusion to monitor the isotopic enrichment of glutamine in the plasma.
-
Tissue Harvesting: At the end of the infusion period, euthanize the mouse and rapidly excise the tissues of interest (e.g., tumor, liver, muscle).
-
Sample Preservation: Immediately snap-freeze the tissues in liquid nitrogen to halt all metabolic activity. Store the tissues at -80°C until metabolite extraction.
-
Metabolite Extraction: Tissues can be homogenized in a cold solvent mixture (e.g., 80% methanol) to extract metabolites. Plasma samples can be deproteinized with a solvent like methanol or acetonitrile.
Data Presentation
The quantitative data obtained from L-Glutamine-¹³C₅,¹⁵N₂ tracing experiments can be effectively summarized in tables to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of Key Metabolites in Cancer Cells Cultured with L-Glutamine-¹³C₅,¹⁵N₂
| Metabolite | Mass Isotopologue | Isotopic Enrichment (%) |
| Glutamate | M+5 | 85.2 ± 3.1 |
| α-Ketoglutarate | M+5 | 78.9 ± 4.5 |
| Citrate | M+4 | 35.6 ± 2.8 |
| Citrate | M+5 | 15.1 ± 1.9 |
| Malate | M+4 | 42.3 ± 3.7 |
| Aspartate | M+4 | 40.8 ± 3.5 |
| Proline | M+5 | 25.4 ± 2.2 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Metabolic Flux Rates in Cancer Cells Determined by ¹³C-Metabolic Flux Analysis
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) |
| Glutamine Uptake | 85.7 ± 7.2 |
| Glutaminolysis (Glutamine -> α-Ketoglutarate) | 75.3 ± 6.1 |
| TCA Cycle Flux (α-Ketoglutarate -> Succinate) | 55.9 ± 5.3 |
| Reductive Carboxylation (α-Ketoglutarate -> Citrate) | 12.1 ± 1.5 |
| Pyruvate Carboxylase | 5.8 ± 0.9 |
Flux rates are calculated based on the isotopic labeling patterns of intracellular metabolites.
Data Analysis and Interpretation
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques used to measure the abundance and isotopic labeling of metabolites.
Table 3: Example LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Setting |
| Chromatography | |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of polar metabolites |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Collision Energy | Optimized for each metabolite |
Table 4: Example GC-MS Parameters for TCA Cycle Metabolite Analysis
| Parameter | Setting |
| Derivatization | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Gas Chromatography | |
| Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Temperature Program | Ramped from a low to high temperature to separate metabolites |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Type | Selected Ion Monitoring (SIM) or Full Scan |
Calculation of Isotopic Enrichment
The raw data from the mass spectrometer consists of the intensities of different mass isotopologues for each metabolite. The mass isotopomer distribution (MID) is the vector of the fractional abundances of all mass isotopologues. The isotopic enrichment is the percentage of the metabolite pool that is labeled with the stable isotope.
The fractional abundance of a mass isotopologue (M+i) is calculated as:
Fractional Abundance (M+i) = Intensity(M+i) / Σ(Intensities of all isotopologues)
The data must be corrected for the natural abundance of ¹³C and ¹⁵N.
Metabolic Flux Analysis (MFA)
MFA is a computational method that uses the measured isotopic labeling patterns and known biochemical reaction networks to calculate the intracellular metabolic fluxes.[3] Several software packages are available for performing MFA, including:
Signaling Pathways and Metabolic Relationships
The following diagrams illustrate the central metabolic pathways of glutamine and the logical relationship of metabolic flux analysis.
Conclusion
L-Glutamine-¹³C₅,¹⁵N₂ is an invaluable tool for researchers seeking to unravel the complexities of amino acid metabolism. The protocols and guidelines presented here provide a solid foundation for designing and executing robust stable isotope tracing experiments. The quantitative data generated from these studies can significantly advance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. agilent.com [agilent.com]
- 2. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
Application Notes and Protocols for L-Glutamine-¹³C₅,¹⁵N₂ in Organoid Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, have emerged as powerful in vitro models that closely recapitulate the physiology and architecture of their corresponding organs.[1][2][3] Their application in disease modeling, particularly in cancer research, has provided unprecedented insights into cellular processes.[4][5] Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support rapid proliferation and survival.[6] Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for biosynthesis and energy production.[7][8]
Stable isotope tracing, using compounds like L-Glutamine-¹³C₅,¹⁵N₂ coupled with mass spectrometry (MS), is a powerful technique to dissect these metabolic alterations.[6][9] By replacing standard L-Glutamine with its heavily labeled counterpart, researchers can trace the fate of glutamine-derived carbon and nitrogen atoms through various metabolic pathways. This provides a dynamic view of cellular metabolism that cannot be achieved by conventional metabolomics, which only measures static metabolite levels.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing L-Glutamine-¹³C₅,¹⁵N₂ in organoid-based metabolic studies to investigate glutamine utilization, identify metabolic vulnerabilities, and explore potential therapeutic targets.
Application Notes: Tracing Glutamine's Fate
L-Glutamine-¹³C₅,¹⁵N₂ is an ideal tracer for several key metabolic pathways:
-
Glutaminolysis and TCA Cycle Anaplerosis: Glutamine is first converted to glutamate, which then enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate. This anaplerotic replenishment of the TCA cycle is crucial for rapidly proliferating cells.[8][10] Using [U-¹³C₅]-glutamine allows researchers to track the flow of carbons from glutaminolysis into TCA cycle intermediates.[8][11] In colorectal cancer organoids, for instance, studies have shown significant utilization of glutamine as an anaplerotic substrate for the TCA cycle.[10]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize glutamine-derived α-ketoglutarate in the reverse direction of the TCA cycle to produce citrate, a precursor for fatty acid synthesis.[11] This pathway can be monitored by observing the M+5 isotopologue of citrate derived from [U-¹³C₅]-glutamine.[11]
-
Biosynthesis of Nitrogenous Compounds: The dual-labeling of L-Glutamine-¹³C₅,¹⁵N₂ allows for the simultaneous tracking of both carbon and nitrogen. Glutamine's amide nitrogen is a primary donor for the synthesis of nucleotides (purines and pyrimidines) and other non-essential amino acids.[8] This makes the tracer invaluable for studying how cancer cells meet the nitrogen demand for biomass production.
-
Drug Response and Resistance: Metabolic flux analysis using isotope tracers can reveal how organoids respond to drug treatments. For example, a drug might inhibit a primary metabolic pathway, forcing the organoid to rely on alternative pathways for survival, which can be identified by altered tracer incorporation. This approach has been used to understand metabolic responses to therapies in glioblastoma cells.[6]
Below is a diagram illustrating the major metabolic fates of L-Glutamine-¹³C₅,¹⁵N₂.
Experimental Workflow
A typical stable isotope tracing experiment in organoids involves several key stages: organoid culture, isotopic labeling, metabolite extraction, and analysis by mass spectrometry. Each step must be carefully optimized to ensure data quality and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics-based mass spectrometry methods to analyze the chemical content of 3D organoid models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics-based mass spectrometry methods to analyze the chemical content of 3D organoid models - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Organoids and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application Progress of Organoids in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Application of stable isotope-assisted metabolomics for cell metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colorectal cancers utilize glutamine as an anaplerotic substrate of the TCA cycle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Glutamine-¹³C₅,¹⁵N₂ Labeling
Welcome to the technical support center for L-Glutamine-¹³C₅,¹⁵N₂ labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their stable isotope tracing studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or Inconsistent Labeling Efficiency
Question: Why am I observing low incorporation of ¹³C and ¹⁵N from my L-Glutamine-¹³C₅,¹⁵N₂ tracer into downstream metabolites?
Answer: Low labeling efficiency is a common issue that can stem from several factors related to your experimental setup. Here are the primary causes and troubleshooting steps:
-
Competition from Unlabeled Glutamine: Standard cell culture media and supplements are significant sources of unlabeled ("light") L-Glutamine.
-
Solution: Use a custom glutamine-free basal medium for your experiment.[1] Supplement this medium with your L-Glutamine-¹³C₅,¹⁵N₂ tracer as the sole glutamine source.
-
Serum Considerations: Fetal Bovine Serum (FBS) contains high levels of amino acids, including glutamine. Switch to dialyzed FBS (dFBS), which has small molecules like amino acids removed, to minimize dilution of your labeled tracer.[1]
-
-
Insufficient Tracer Concentration or Labeling Duration: The concentration of the tracer or the incubation time may not be sufficient for the label to incorporate fully into downstream metabolite pools.
-
Solution: Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.[1] Metabolites in the TCA cycle may reach a steady state within a few hours, while others, like nucleotides, may take longer.[1][2] Ensure the tracer concentration is not limiting; glutamine is a crucial nutrient for many cancer cell lines.[3]
-
-
Cell Density and Metabolic State: The metabolic activity of cells can vary significantly with their growth phase and density.[4]
-
Solution: Standardize your cell seeding density and ensure cells are in an active state of proliferation (e.g., exponential growth phase) when you begin the labeling experiment. This promotes consistent uptake and metabolism of the tracer.[1] High cell density can lead to nutrient depletion and altered metabolism.[4]
-
-
L-Glutamine Degradation: L-glutamine is unstable in liquid culture media, spontaneously degrading into ammonia and pyroglutamic acid, especially at 37°C.[5] This reduces the available tracer and produces ammonia, which is toxic to cells and can alter their metabolism.[5]
-
Solution: Prepare fresh labeling medium immediately before each experiment. Alternatively, use a stabilized dipeptide form of glutamine, such as L-alanyl-L-glutamine, though this will alter the isotopic labeling pattern and must be carefully considered for your experimental design.[5]
-
Category 2: Unexpected Labeling Patterns
Question: My mass spectrometry data shows ¹⁵N atoms from L-Glutamine-¹³C₅,¹⁵N₂ in other amino acids like glutamate, alanine, and aspartate. Is this expected?
Answer: Yes, this is an expected and well-documented biological phenomenon known as "scrambling".[6][7]
-
Metabolic Pathway: Glutamine is a primary nitrogen donor in the cell.[6] The amide nitrogen of glutamine is used for the synthesis of nucleotides and other non-essential amino acids. The alpha-amino nitrogen can be transferred to other alpha-keto acids via transamination reactions to form new amino acids.
-
Key Reactions:
-
Glutaminolysis: Glutamine is first converted to glutamate by the enzyme glutaminase (GLS), releasing the amide nitrogen.
-
Transamination: Glutamate can then donate its alpha-amino group to pyruvate (forming alanine) or oxaloacetate (forming aspartate) in reactions catalyzed by aminotransferases. This distributes the ¹⁵N label from the original glutamine tracer to these other amino acids.[6]
-
This scrambling provides direct evidence that glutamine is being actively metabolized and is feeding these biosynthetic pathways.[6][7]
Question: I'm seeing a peak that corresponds to the mass of my labeled glutamine minus a water molecule, which is interfering with my analysis. What is this?
Answer: You are likely observing the in-source cyclization of glutamine to pyroglutamic acid (pGlu). This is a common artifact in mass spectrometry analysis, particularly with electrospray ionization (ESI) sources.[8][9]
-
Mechanism: During the ionization process, the free amine group of glutamine can attack the gamma-carbonyl carbon, leading to the loss of a water molecule and the formation of a cyclic pGlu molecule.[8][9] This can happen to both labeled and unlabeled glutamine.
-
Troubleshooting:
-
Chromatography: Develop an LC method that chromatographically separates glutamine from pyroglutamic acid. This allows you to distinguish between pGlu that was formed in-source and pGlu that may be endogenously present in your sample.[9]
-
MS Source Optimization: Modify your ESI source parameters. Lowering the source temperature or fragmentor voltage can sometimes reduce the extent of in-source fragmentation and cyclization.[8]
-
Category 3: Experimental Design & Protocols
Question: Can you provide a basic protocol for a glutamine labeling experiment in adherent mammalian cells?
Answer: The following is a generalized protocol. Specific parameters such as cell seeding density and labeling time should be optimized for your specific cell line and experimental goals.[1]
Protocol: L-Glutamine-¹³C₅,¹⁵N₂ Labeling in Adherent Cells
Materials:
-
Adherent cells of interest
-
Standard complete growth medium (e.g., DMEM + 10% FBS)
-
Glutamine-free basal medium (e.g., DMEM without L-Glutamine)
-
Dialyzed FBS (dFBS)
-
L-Glutamine-¹³C₅,¹⁵N₂ (isotopic purity >98%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Extraction Solvent: 80% Methanol, pre-chilled to -80°C
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in culture plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of metabolite extraction. Allow cells to adhere and grow overnight in standard complete growth medium.
-
Media Wash: Gently aspirate the standard medium. Wash the cells once with pre-warmed PBS to remove residual unlabeled amino acids.
-
Prepare Labeling Medium: Prepare fresh labeling medium by supplementing the glutamine-free basal medium with 10% dFBS and the desired concentration of L-Glutamine-¹³C₅,¹⁵N₂ (e.g., 2-4 mM).
-
Initiate Labeling: Add the pre-warmed labeling medium to the cells and return them to the incubator for the desired labeling period (e.g., 6 hours).
-
Quench Metabolism & Extract Metabolites:
-
Place the culture plate on dry ice or a pre-chilled metal block to rapidly cool the cells and quench metabolic activity.
-
Aspirate the labeling medium.
-
Add a sufficient volume of -80°C 80% methanol to each well (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS/MS analysis.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) before reconstitution in an appropriate solvent for your LC-MS/MS method.
-
Quantitative Data Summary
Effective troubleshooting often involves comparing expected outcomes with observed data. The tables below provide reference values that can help diagnose issues with labeling efficiency.
Table 1: Expected vs. Poor Labeling Efficiency in Glutamate
| Parameter | Expected Outcome | Potential Poor Outcome | Possible Causes |
| Tracer | L-Glutamine-¹³C₅,¹⁵N₂ | L-Glutamine-¹³C₅,¹⁵N₂ | - |
| Analyte | Glutamate | Glutamate | - |
| M+5 Isotopologue % | > 95% | < 70% | Unlabeled glutamine in media/serum; Insufficient incubation time. |
| M+0 Isotopologue % | < 5% | > 30% | Dilution from unlabeled sources; Poor cell viability. |
Table 2: Troubleshooting Guide Based on Isotope Distribution
| Observation | Potential Problem | Recommended Action |
| High M+0 (unlabeled) fraction for glutamine and its direct derivatives. | Dilution from unlabeled glutamine source. | Use glutamine-free media and dialyzed FBS. |
| Labeling reaches a plateau at a low percentage. | Cells have reached isotopic steady state but are diluted by a large internal pool or unlabeled source. | Verify media components; Increase labeling time to ensure all pools turn over. |
| Low overall signal for all labeled metabolites. | Poor cell health or inefficient extraction. | Check cell viability before experiment; Optimize extraction protocol (e.g., ensure solvent is cold). |
| High variability between replicate samples. | Inconsistent cell numbers or experimental timing. | Normalize metabolite levels to cell number or protein content; Standardize all incubation and extraction times precisely. |
Visualizations
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and resolving common issues encountered during L-Glutamine-¹³C₅,¹⁵N₂ labeling experiments.
Diagram 2: Metabolic Fate of L-Glutamine-¹³C₅,¹⁵N₂
This diagram illustrates the primary metabolic pathways for labeled glutamine, showing how the ¹³C and ¹⁵N isotopes are incorporated into central carbon metabolism and other amino acids.
Diagram 3: Experimental Workflow for Isotope Tracing
This diagram provides a step-by-step overview of the experimental process, from cell culture to data analysis.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 4. Effects of cell density and glucose and glutamine levels on the respiration rates of hybridoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing L-Glutamine-¹³C₅,¹⁵N₂ Concentration in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of L-Glutamine-¹³C₅,¹⁵N₂ in cell culture media for stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using L-Glutamine-¹³C₅,¹⁵N₂ in cell culture?
A1: L-Glutamine-¹³C₅,¹⁵N₂ is a stable isotope-labeled form of the amino acid L-glutamine. It is used as a tracer in metabolic studies to track the fate of glutamine carbons and nitrogens as they are incorporated into various metabolic pathways within the cell. This is a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis, allowing for the relative quantification of proteins and the study of metabolic reprogramming in various conditions, such as cancer.[1][2][3][4][5]
Q2: What is a typical starting concentration for L-Glutamine-¹³C₅,¹⁵N₂ in cell culture media?
A2: The optimal concentration of L-glutamine can vary depending on the cell line and the specific medium formulation.[6] Generally, standard cell culture media contain L-glutamine at concentrations ranging from 2 to 4 mM. For isotopic labeling studies, a good starting point is to replace the standard L-glutamine with L-Glutamine-¹³C₅,¹⁵N₂ at the same concentration as the unlabeled glutamine in your basal medium.
Q3: How many cell passages are required for complete labeling with L-Glutamine-¹³C₅,¹⁵N₂?
A3: For complete incorporation of the labeled amino acid into the cellular proteome, it is recommended to culture the cells for at least five to six doublings in the medium containing L-Glutamine-¹³C₅,¹⁵N₂. This ensures that the pre-existing, unlabeled proteins are sufficiently diluted, leading to accurate quantification in mass spectrometry-based proteomics.
Q4: Is it necessary to use dialyzed fetal bovine serum (FBS) with my labeled media?
A4: Yes, it is highly recommended to use dialyzed FBS. Standard FBS contains endogenous amino acids, including unlabeled glutamine, which will compete with the labeled L-Glutamine-¹³C₅,¹⁵N₂ and result in incomplete labeling of your cellular proteins.[2] Dialyzed FBS has had small molecules, including amino acids, removed, thus minimizing this issue.
Q5: How stable is L-Glutamine-¹³C₅,¹⁵N₂ in liquid media?
A5: L-glutamine, in both its labeled and unlabeled forms, is unstable in liquid culture media.[6][7] It can degrade into ammonia and pyroglutamic acid, which can be toxic to cells and affect the pH of the medium.[8] It is best to add the labeled glutamine to the medium immediately before use or use a stabilized form, such as a dipeptide like L-alanyl-L-glutamine.[9]
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment or Incomplete Labeling
Possible Causes:
-
Presence of unlabeled glutamine in the media.
-
Insufficient number of cell doublings.
-
Cells are synthesizing their own glutamine.
-
Metabolic scrambling of the isotope labels.[10]
Troubleshooting Steps:
-
Verify Media Components:
-
Ensure you are using dialyzed FBS to minimize the concentration of unlabeled amino acids.[2]
-
Confirm that your basal medium does not contain unlabeled L-glutamine.
-
-
Increase Culture Duration:
-
Extend the culture period in the labeled medium to allow for more cell doublings, ensuring near-complete protein turnover.
-
-
Optimize L-Glutamine-¹³C₅,¹⁵N₂ Concentration:
-
Perform a dose-response experiment to determine the minimum concentration of labeled glutamine required for maximum enrichment. This can help reduce costs without compromising labeling efficiency.
-
-
Assess Glutamine Synthetase Activity:
-
Some cell lines can synthesize glutamine from glutamate. If you suspect this is occurring, you may need to use a glutamine synthetase inhibitor.
-
-
Mass Spectrometry Analysis:
-
Carefully analyze your mass spectrometry data to check for the presence of both light (unlabeled) and heavy (labeled) peptide pairs. The relative abundance of these will indicate the labeling efficiency.
-
Issue 2: Cell Growth Inhibition or Toxicity
Possible Causes:
-
Ammonia buildup from glutamine degradation.[8]
-
High concentration of the labeled amino acid.
-
Contamination of the labeled glutamine stock.
Troubleshooting Steps:
-
Monitor Media pH and Ammonia Levels:
-
Regularly check the pH of your culture medium. A significant drop in pH could indicate ammonia accumulation.
-
If possible, use an ammonia assay kit to measure the concentration of ammonia in your spent media.
-
-
Use Stabilized Glutamine:
-
Consider using a more stable dipeptide form of glutamine, such as L-alanyl-L-glutamine, which is less prone to spontaneous degradation.[9]
-
-
Optimize Concentration:
-
Titrate the concentration of L-Glutamine-¹³C₅,¹⁵N₂ to find the lowest effective concentration that still provides sufficient labeling.
-
-
Quality Control of Labeled Glutamine:
-
Ensure the L-Glutamine-¹³C₅,¹⁵N₂ you are using is of high purity and from a reputable supplier.
-
Issue 3: Unexpected Labeled Metabolites
Possible Causes:
-
Metabolic conversion of glutamine into other metabolites.
-
Contamination in the isotopic tracer.
Troubleshooting Steps:
-
Trace the Metabolic Pathway:
-
Glutamine is a precursor for many other molecules, including glutamate, other amino acids, and TCA cycle intermediates.[11] The appearance of the ¹³C and ¹⁵N labels in these molecules is expected.
-
Use metabolic pathway analysis software to predict and confirm the expected downstream labeled metabolites.
-
-
Analyze the Labeled Glutamine Stock:
-
Perform a quality control check on your L-Glutamine-¹³C₅,¹⁵N₂ stock solution by mass spectrometry to ensure it is free from contaminants.
-
Experimental Protocols
Protocol 1: Determination of Optimal L-Glutamine-¹³C₅,¹⁵N₂ Concentration
Objective: To determine the minimum concentration of L-Glutamine-¹³C₅,¹⁵N₂ required to achieve >98% isotopic enrichment in cellular proteins.
Methodology:
-
Cell Seeding: Seed your cells of interest in multiple flasks or plates at a consistent density.
-
Media Preparation: Prepare a set of culture media with varying concentrations of L-Glutamine-¹³C₅,¹⁵N₂ (e.g., 0.5x, 1x, 2x, and 4x the standard concentration in your basal medium). Ensure the media is supplemented with dialyzed FBS.
-
Cell Culture: Culture the cells in these different media for at least 6-7 cell doublings to ensure maximal protein labeling.
-
Protein Extraction and Digestion: Harvest the cells, extract the total protein, and perform a standard in-solution or in-gel tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a software package capable of SILAC analysis to identify and quantify heavy and light peptide pairs.
-
Calculate the labeling efficiency for each concentration of L-Glutamine-¹³C₅,¹⁵N₂ by determining the ratio of heavy-labeled peptides to the total (heavy + light) peptides.
-
Plot the labeling efficiency against the L-Glutamine-¹³C₅,¹⁵N₂ concentration to determine the optimal concentration.
-
Data Presentation
Table 1: Example Data for Optimal L-Glutamine-¹³C₅,¹⁵N₂ Concentration
| L-Glutamine-¹³C₅,¹⁵N₂ Concentration (mM) | Average Labeling Efficiency (%) | Standard Deviation (%) |
| 1.0 | 92.5 | 1.8 |
| 2.0 | 98.7 | 0.9 |
| 4.0 | 99.1 | 0.6 |
| 8.0 | 99.2 | 0.5 |
This is example data and will vary based on cell line and experimental conditions.
Visualizations
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Metabolomics | CK Isotopes [ckisotopes.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. khimexpert.com [khimexpert.com]
- 7. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 8. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-Glutamine-¹³C₅,¹⁵N₂ Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling L-Glutamine-¹³C₅,¹⁵N₂ in solution. Find answers to frequently asked questions and troubleshooting tips to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for L-Glutamine in solution?
A1: In aqueous solutions, L-Glutamine, including its isotopic variants like L-Glutamine-¹³C₅,¹⁵N₂, undergoes spontaneous degradation into pyrrolidone carboxylic acid and ammonia.[1][2][3] This cyclization reaction is a major concern in cell culture and other experimental systems as the accumulation of ammonia can be toxic to cells and alter the pH of the medium.[1][3][4]
Q2: What factors influence the degradation rate of L-Glutamine?
A2: The degradation of L-Glutamine follows pseudo-first-order kinetics and is significantly influenced by several factors:
-
Temperature: Higher temperatures accelerate the degradation rate.[2][5][6]
-
pH: L-Glutamine is most stable in the pH range of 5.0 to 7.5.[2] The degradation is subject to specific acid-base catalysis.[2][7]
-
Buffer Concentration: The type and concentration of the buffer can affect the degradation rate.[2]
-
Presence of other solutes: The degradation rate can vary depending on the complexity of the solution, such as in total parenteral nutrition (TPN) solutions.[5]
Q3: How can I minimize L-Glutamine-¹³C₅,¹⁵N₂ degradation in my experiments?
A3: To mitigate degradation, consider the following strategies:
-
Use stabilized L-Glutamine dipeptides: A common and effective alternative is the use of dipeptides like L-alanyl-L-glutamine (e.g., GlutaMAX™).[1][4][8] These are more stable in solution and are enzymatically cleaved by cells to release L-glutamine and L-alanine as needed.[1]
-
Prepare fresh solutions: Prepare L-Glutamine containing solutions immediately before use.
-
Optimize storage conditions: Store stock solutions and media at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage to minimize degradation.[5][6]
-
Control pH: Maintain the pH of your solutions within the optimal stability range of 5.0 to 7.5.[2]
-
Add L-Glutamine separately: Add L-Glutamine to your media or solutions just before the experiment to reduce the time it is exposed to conditions that promote degradation.
Q4: What are the consequences of L-Glutamine degradation in cell culture?
A4: The degradation of L-Glutamine has two major negative impacts on cell cultures:
-
Depletion of a crucial nutrient: L-Glutamine is an essential amino acid for many cell lines, serving as a key energy source and a precursor for the synthesis of nucleotides and proteins.[1][3][9] Its depletion can lead to reduced cell viability and slower growth rates.[1]
-
Ammonia accumulation: The production of ammonia is toxic to cells, can alter the pH of the culture medium, and negatively affect protein glycosylation.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or poor cell growth. | L-Glutamine degradation leading to nutrient depletion and ammonia toxicity. | 1. Verify the age and storage conditions of your L-Glutamine solution or media. 2. Quantify the L-Glutamine and ammonia concentration in your media (see Experimental Protocols). 3. Switch to a stabilized form of L-Glutamine, such as L-alanyl-L-glutamine.[1] 4. Add fresh L-Glutamine to your media immediately before use. |
| Unexpected pH shift in the culture medium. | Ammonia accumulation from L-Glutamine degradation. | 1. Monitor the pH of your culture medium regularly. 2. Measure the ammonia concentration. 3. Reduce the initial L-Glutamine concentration if it is in excess. 4. Use a stabilized L-Glutamine dipeptide to reduce ammonia production.[1] |
| Discrepancies in metabolic labeling studies with L-Glutamine-¹³C₅,¹⁵N₂. | Degradation of the labeled L-Glutamine leading to inaccurate measurements of its incorporation. | 1. Perform a stability study of the labeled L-Glutamine under your specific experimental conditions. 2. Prepare fresh labeled L-Glutamine solutions for each experiment. 3. Analyze a sample of the medium at the beginning and end of the experiment to quantify the extent of degradation. |
Quantitative Data Summary
Table 1: L-Glutamine Degradation Rates at Different Temperatures
| Temperature | Solution | Degradation Rate (% per day) | Reference |
| 37°C | MEM-H(0) | 7% | [3] |
| 22-24°C | Water (pH 6.5) | 0.23% | [5] |
| 22-24°C | Dextrose/water (15% w/v) | 0.22% | [5] |
| 22-24°C | Mixed TPN solution | 0.8% | [5] |
| 4°C | Intravenous solutions | < 0.15% | [5] |
| 4°C | MEM-H(0) and MEM-H(N)-FBS | 0.10% | [3] |
| -20°C | Intravenous solutions | < 0.03% | [5] |
| -80°C | Intravenous solutions | Undetectable | [5] |
Table 2: Stability of L-alanyl-L-glutamine (Ala-Gln) at pH 6.0
| Temperature | Predicted Shelf-Life (90% remaining) | Reference |
| 25°C | 5.3 years | [7] |
| 40°C | 7.1 months | [7] |
Experimental Protocols
1. Quantification of L-Glutamine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying L-Glutamine. Specific parameters may need to be optimized for your particular instrument and sample matrix.
-
Principle: Separation of L-Glutamine from other components in the sample by reverse-phase chromatography followed by detection. Pre-column derivatization with a fluorescent agent like o-phthaldialdehyde (OPA) is often used for enhanced sensitivity.[3]
-
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of a buffer like sodium acetate and an organic solvent like acetonitrile or methanol)
-
Derivatization reagent (e.g., OPA)
-
L-Glutamine standard
-
Sample (e.g., cell culture medium)
-
-
Procedure:
-
Sample Preparation:
-
Centrifuge the cell culture sample to remove cells and debris.
-
Dilute the supernatant with an appropriate buffer.
-
-
Derivatization (if using fluorescence detection):
-
Mix the diluted sample with the OPA reagent.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Run the HPLC method with the appropriate gradient and flow rate.
-
Detect the L-Glutamine peak at the specified wavelength (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the L-Glutamine standard.
-
Determine the concentration of L-Glutamine in the sample by comparing its peak area to the standard curve.
-
-
2. Quantification of L-Glutamine and Ammonia using an Enzymatic Assay
-
Principle: A spectrophotometric method based on the combined action of glutaminase (GLT) and glutamate dehydrogenase (GlDH) to measure the formation of NADP⁺.[10]
-
Materials:
-
Spectrophotometer
-
Enzymatic assay kit for L-Glutamine and ammonia
-
Sample (e.g., cell culture medium)
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the enzymatic assay kit.
-
Typically, the sample is incubated with the enzyme mixture.
-
The change in absorbance at a specific wavelength (e.g., 340 nm) is measured, which is proportional to the concentration of L-Glutamine and ammonia.
-
Calculate the concentrations based on the provided standards and calculation formulas.
-
3. Quantification of Underivatized L-Glutamine by LC/MS/MS
-
Principle: A highly sensitive and specific method that uses liquid chromatography to separate L-Glutamine followed by mass spectrometry for detection and quantification using multiple reaction monitoring (MRM).[11]
-
Materials:
-
LC/MS/MS system with a triple quadrupole mass spectrometer
-
C18 or other suitable column
-
Mobile phase containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to improve retention of the polar L-Glutamine molecule.[11]
-
L-Glutamine-¹³C₅,¹⁵N₂ as an internal standard.
-
-
Procedure:
-
Sample Preparation:
-
Precipitate proteins in the sample (e.g., with methanol or acetonitrile).
-
Centrifuge and collect the supernatant.
-
Add the internal standard.
-
-
LC/MS/MS Analysis:
-
Inject the sample onto the LC system.
-
Separate L-Glutamine using an appropriate gradient.
-
Detect the specific MRM transitions for L-Glutamine and the internal standard.
-
-
Quantification:
-
Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of L-Glutamine in the sample from the standard curve.
-
-
Visualizations
Caption: Spontaneous degradation pathway of L-Glutamine in aqueous solution.
Caption: Workflow for L-Glutamine quantification by HPLC with pre-column derivatization.
Caption: A troubleshooting decision tree for issues related to L-Glutamine degradation.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 9. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. L-Glutamine/Ammonia, UV method [nzytech.com]
- 11. agilent.com [agilent.com]
Technical Support Center: L-Glutamine-¹³C₅,¹⁵N₂ Isotope Tracer Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Glutamine-¹³C₅,¹⁵N₂ in mass spectrometry-based metabolic tracer experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for natural isotope abundance in my L-Glutamine-¹³C₅,¹⁵N₂ mass spectrometry data?
A1: When conducting stable isotope tracing experiments, it is imperative to distinguish between the isotopes introduced experimentally (from your L-Glutamine-¹³C₅,¹⁵N₂ tracer) and those that occur naturally.[1] Elements like carbon, hydrogen, nitrogen, and oxygen have naturally occurring stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O) that can significantly alter the mass spectra of metabolites.[1][2] Failure to correct for this natural abundance can lead to distorted data and misinterpretation of metabolic fluxes and pathway contributions.[3][4]
Q2: What are the common methods for correcting for natural isotope abundance?
A2: The most common and accurate methods rely on metabolite-specific correction factors, often represented in a correction matrix.[1] This matrix mathematically separates the contribution of naturally abundant isotopes from the experimentally introduced label.[1][5][6][7] The correction is typically performed using specialized software.[1]
Q3: What software is available to perform natural isotope abundance correction?
A3: Several software packages are available to correct for natural isotope abundance. Some popular open-source and commercial options include:
-
IsoCor: A software that can correct high-resolution mass spectrometry data for any chemical species and isotopic tracer.[5][8]
-
Escher-Trace: An open-source tool for visualizing and analyzing stable isotope tracing data, which includes capabilities for natural isotope abundance correction.[9][10]
-
IsoCorrectoR: An R-based tool that corrects for natural stable isotope abundance and tracer impurity in MS and MS/MS data.[3][4]
-
Other tools: Several other software packages exist, each with specific features and compatibilities.[2][10][11][12][13]
Q4: Where can I find the natural abundance values for different isotopes?
A4: The natural abundances of stable isotopes are well-established. The following table summarizes the abundances for elements relevant to L-Glutamine-¹³C₅,¹⁵N₂ experiments.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.893 - 98.93 |
| ¹³C | 1.07 - 1.107 | |
| Hydrogen | ¹H | 99.985 - 99.9885 |
| ²H (D) | 0.0115 - 0.015 | |
| Nitrogen | ¹⁴N | 99.632 - 99.634 |
| ¹⁵N | 0.366 - 0.368 | |
| Oxygen | ¹⁶O | 99.757 - 99.759 |
| ¹⁷O | 0.037 - 0.038 | |
| ¹⁸O | 0.204 - 0.205 |
Data sourced from multiple references.[14][15][16]
Troubleshooting Guide
Issue 1: Unexpectedly high M+1 or M+2 peaks in unlabeled control samples.
-
Possible Cause: This is likely due to the natural abundance of heavy isotopes. For a molecule the size of glutamine (C₅H₁₀N₂O₃), the probability of it containing at least one ¹³C, ¹⁵N, or ¹⁷O/¹⁸O atom is significant.
-
Solution: This highlights the necessity of applying a natural isotope abundance correction to your data. Use one of the recommended software tools (e.g., IsoCor, Escher-Trace) to process your raw mass spectrometry data. This will subtract the contribution of naturally occurring isotopes, providing a true baseline for your labeled experiments.
Issue 2: My corrected data shows negative enrichment for some isotopologues.
-
Possible Cause 1: Overcorrection. This can happen if the correction algorithm is not appropriate for your data resolution or if the elemental composition of the metabolite is entered incorrectly.
-
Solution 1: Double-check the molecular formula of the glutamine derivative you are analyzing in the correction software. Ensure you are using a correction method suitable for your mass spectrometer's resolution (high-resolution vs. low-resolution).[8]
-
Possible Cause 2: Isotopic impurity of the tracer. The L-Glutamine-¹³C₅,¹⁵N₂ tracer itself may not be 100% pure, containing some unlabeled or partially labeled molecules.
-
Solution 2: Many correction software programs, such as IsoCor and IsoCorrectoR, allow you to input the isotopic purity of your tracer, which is typically provided by the manufacturer (e.g., 98 atom % ¹³C, 98 atom % ¹⁵N).[3][5] This will account for any unlabeled portion of the tracer in the correction calculations.
Issue 3: Difficulty in tracing the metabolic fate of glutamine carbons and nitrogens through specific pathways.
-
Possible Cause: The choice of tracer and the specific metabolic pathways being investigated are critical. L-Glutamine-¹³C₅,¹⁵N₂ is a versatile tracer, but understanding its breakdown is key to interpreting the data.
-
Solution: Refer to the metabolic pathways of glutamine to predict the expected labeling patterns in downstream metabolites. For example:
-
Glutaminolysis and the TCA Cycle: Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle.[17][18] Tracing the five ¹³C atoms through the cycle will result in specific mass shifts in TCA intermediates like citrate, succinate, and malate.[19][20]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia, glutamine-derived α-ketoglutarate can be reductively carboxylated to form citrate.[18][19] This pathway will produce a different labeling pattern in citrate compared to the oxidative TCA cycle.
-
Nucleotide and Amino Acid Synthesis: The nitrogen atoms from glutamine are used in the synthesis of nucleotides and other non-essential amino acids.[21][22] The two ¹⁵N atoms in your tracer can be followed into these biosynthetic pathways.
-
Experimental Protocols & Workflows
A typical experimental workflow for a stable isotope tracing experiment using L-Glutamine-¹³C₅,¹⁵N₂ involves several key steps, from cell culture to data analysis.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Software | Metallo Lab - Salk Institute for Biological Studies [metallo.salk.edu]
- 10. escholarship.org [escholarship.org]
- 11. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. compactsciencesystems.com [compactsciencesystems.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 19. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal Intensity in L-Glutamine-¹³C₅,¹⁵N₂ NMR Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) studies of L-Glutamine fully labeled with ¹³C and ¹⁵N isotopes.
Troubleshooting Guide
This guide addresses common issues encountered during L-Glutamine-¹³C₅,¹⁵N₂ NMR experiments and offers potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Signal-to-Noise Ratio (SNR) | Inherent low sensitivity of ¹³C and ¹⁵N nuclei.[1] | Employ signal enhancement techniques such as Dynamic Nuclear Polarization (DNP) or use cryogenically cooled probes.[2][3][4] Increase the number of scans (NS), though this will increase experiment time.[5] |
| Suboptimal sample concentration. | Optimize the concentration of L-Glutamine-¹³C₅,¹⁵N₂. For hyperpolarization studies, a concentration of 4 M has been used.[6] | |
| Inefficient polarization transfer in DNP experiments. | Ensure homogeneous mixing of the sample with the polarizing agent (e.g., OX063 at 15 mM).[6] Optimize microwave irradiation frequency and power. | |
| Short T₁ relaxation time leading to signal loss before acquisition. | Isotopic labeling with ¹⁵N and deuteration at adjacent positions can prolong T₁ relaxation times. For instance, [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine showed a 3.3-fold increase in T₁ relaxation time.[6] | |
| Broad Line Widths | Presence of quadrupolar ¹⁴N. | The use of ¹⁵N-labeled glutamine is crucial as it eliminates the quadrupolar relaxation effects of ¹⁴N, which can cause significant line broadening, especially at lower magnetic fields.[6] |
| Sample viscosity. | Reduce sample viscosity by optimizing the buffer composition and temperature. | |
| Inaccurate Quantification | Non-uniform excitation and relaxation. | Unlike ¹H NMR, peak integration in ¹³C NMR is generally not used for quantification unless the molecule is isotopically enriched and specific experimental conditions are met.[1] |
| Nuclear Overhauser Effect (NOE) variation. | Use pulse programs that provide ¹H decoupling during acquisition and ¹H irradiation during the relaxation delay to ensure consistent NOE.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the signal from ¹³C and ¹⁵N so much weaker than from ¹H in NMR?
A1: The inherent sensitivity of ¹³C and ¹⁵N nuclei is much lower than that of ¹H. This is due to their smaller gyromagnetic ratios and, for ¹³C, a low natural abundance of about 1.1%.[1] While using fully labeled L-Glutamine-¹³C₅,¹⁵N₂ overcomes the low abundance issue, the lower gyromagnetic ratio remains a key factor for the weaker signal.
Q2: What is Dynamic Nuclear Polarization (DNP) and how does it enhance the NMR signal?
A2: Dynamic Nuclear Polarization (DNP) is a technique that dramatically boosts NMR signal intensity by transferring the high polarization of electron spins to the nuclear spins of interest.[2] This is achieved by irradiating a sample containing a polarizing agent (a stable radical) with microwaves at low temperatures and high magnetic fields.[2][7] The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis, resulting in a significant signal enhancement.[6]
Q3: How does isotopic labeling of L-Glutamine with ¹³C₅ and ¹⁵N₂ help in NMR studies?
A3: Fully labeling L-Glutamine with ¹³C and ¹⁵N serves multiple purposes. It allows for direct detection of these nuclei and their metabolic fates.[8] The ¹⁵N labeling is particularly important as it replaces the quadrupolar ¹⁴N nucleus, which can cause severe line broadening and rapid signal decay, thereby improving spectral resolution and signal persistence.[6][9]
Q4: What is Paramagnetic Relaxation Enhancement (PRE) and when should it be used?
A4: Paramagnetic Relaxation Enhancement (PRE) is a technique that uses the interaction between a paramagnetic center (like a metal ion or a nitroxide spin label) and a nucleus to gain structural information.[10] The paramagnetic center increases the relaxation rates of nearby nuclei, an effect that is measurable over long distances (up to ~35 Å).[10] While PRE can be used to accelerate data acquisition by reducing long T₁ relaxation times, its primary application is for determining long-range distance restraints in structural biology, rather than general signal enhancement for small molecules like glutamine.[10][11]
Q5: Are there other ways to improve signal intensity besides DNP?
A5: Yes, several other strategies can be employed:
-
Cryogenic Probes: Using a cryogenically cooled probe reduces thermal noise in the detector coil, leading to a significant improvement in the signal-to-noise ratio.
-
Optimized Pulse Sequences: Careful optimization of acquisition parameters like the pulse angle (e.g., using the Ernst angle), acquisition time (AQ), and relaxation delay (D1) can maximize signal for a given experiment time.[5]
-
Higher Magnetic Fields: Modern high-field NMR spectrometers provide increased sensitivity and spectral dispersion.[12]
Experimental Protocols
Dissolution Dynamic Nuclear Polarization (d-DNP) of L-Glutamine-¹³C₅,¹⁵N₂
This protocol is a generalized procedure based on published studies.[6]
1. Sample Preparation:
- Prepare a solution of L-Glutamine-¹³C₅,¹⁵N₂ at a high concentration (e.g., 4 M).
- Add a polarizing agent, such as OX063, to a final concentration of 15 mM.
- Add a glassing agent to ensure the formation of a glassy state upon freezing.
- Sonicate the sample in an ice-water bath for approximately 10 minutes to ensure homogeneity.
2. Polarization:
- Place the sample in a DNP polarizer.
- Cool the sample to a low temperature (e.g., 0.80 K) in a high magnetic field (e.g., 5.0 T).
- Irradiate the sample with microwaves at a frequency near the electron paramagnetic resonance (EPR) frequency of the polarizing agent (e.g., 139.995 GHz) for a duration of over 2 hours to build up nuclear polarization.
3. Dissolution and Transfer:
- Rapidly dissolve the hyperpolarized solid sample with a superheated aqueous buffer (e.g., 200 mM phosphate buffer in D₂O with 0.1 mM EDTA, pH 2.5).
- Quickly collect the dissolved, hyperpolarized sample into a vial at room temperature.
4. NMR Acquisition:
- Immediately transfer the sample to the NMR spectrometer.
- Acquire the ¹³C or ¹⁵N NMR spectrum using a single-scan or a rapid acquisition pulse sequence due to the transient nature of the hyperpolarization.
Visualizations
Caption: Workflow for enhancing L-Glutamine-¹³C₅,¹⁵N₂ NMR signal using dissolution DNP.
Caption: Simplified metabolic pathway of L-Glutamine showing key conversion steps.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized 13C MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmrwiki.org [nmrwiki.org]
- 12. Nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Technical Support Center: Metabolic Flux Analysis with L-Glutamine-¹³C₅,¹⁵N₂
Welcome to the technical support center for metabolic flux analysis (MFA) using L-Glutamine-¹³C₅,¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution and interpretation of your studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during metabolic flux analysis with L-Glutamine-¹³C₅,¹⁵N₂.
Experimental Design & Setup
Question: How do I choose the right experimental conditions for my L-Glutamine-¹³C₅,¹⁵N₂ tracing experiment?
Answer: Proper experimental design is critical for obtaining meaningful data.[1] Key considerations include:
-
Tracer Concentration: The concentration of L-Glutamine-¹³C₅,¹⁵N₂ should be carefully chosen to maximize isotopic enrichment without causing metabolic perturbations.[2]
-
Cell Culture Media: Use specialized media that lacks the unlabeled version of the tracer to ensure that the labeling patterns you observe are from the metabolism of the provided L-Glutamine-¹³C₅,¹⁵N₂.[1]
-
Isotopic Steady State: It is crucial to determine the time required for your metabolites of interest to reach isotopic steady state, where the isotopic labeling pattern remains constant over time.[1][3] This can vary between different metabolites and cell types. For example, metabolites in the TCA cycle might reach isotopic steady state within 3 hours of using a [U-¹³C₅]glutamine tracer.[1] Failure to reach a steady state can lead to an overestimation of whole-body glutamine flux.[3]
-
Cell Density: Ensure that the cell density is optimal for your experiment, typically between 80-95% confluence, before starting the procedure.[4]
Question: I am not seeing the expected isotopic enrichment in my downstream metabolites. What could be the issue?
Answer: Low isotopic enrichment can stem from several factors:
-
Insufficient Incubation Time: The labeling period may be too short for the tracer to be incorporated into downstream metabolites. Different metabolic pathways have different kinetics. For instance, labeling of glycolytic intermediates from ¹³C-glucose can be achieved in minutes, while the TCA cycle may take a couple of hours, and nucleotides can require 6-15 hours.[5]
-
Metabolite Pool Size: Large unlabeled intracellular pools of the metabolite of interest can dilute the labeled fraction.[1]
-
Alternative Metabolic Pathways: Cells may be utilizing alternative carbon or nitrogen sources, diluting the contribution from the labeled glutamine.
-
Tracer Purity: Verify the isotopic purity of your L-Glutamine-¹³C₅,¹⁵N₂ tracer.
Sample Preparation & Analysis
Question: I am concerned about metabolic changes during sample quenching and extraction. How can I minimize these artifacts?
Answer: Quenching and extraction are critical steps where metabolic activity must be instantly halted to preserve the in vivo state.
-
Rapid Quenching: Snap-freezing the cells in liquid nitrogen is a common and effective method to halt metabolism.[6]
-
Efficient Extraction: A mixture of polar and non-polar solvents is often necessary to extract a wide range of metabolites.[1] A common procedure involves homogenization, vortexing, and centrifugation at low temperatures (4°C) to separate the metabolites.[7]
-
Temperature Control: It is critical to perform all extraction steps at the recommended low temperatures to minimize enzymatic activity.[4]
Question: My mass spectrometry data shows high background noise and overlapping peaks. What are the possible causes and solutions?
Answer: High background and peak overlap can compromise data quality.
-
Sample Purity: Ensure that your extracted samples are free from contaminants that can interfere with the analysis.
-
Chromatography Optimization: Adjust the liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of metabolites.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help distinguish between isotopes of different elements, such as ¹³C and ¹⁵N, which have very small mass differences.[8]
Data Interpretation
Question: I am observing unexpected labeling patterns in the TCA cycle. How do I interpret this?
Answer: L-Glutamine-¹³C₅,¹⁵N₂ can enter the TCA cycle through two main routes:
-
Oxidative Metabolism (Glutaminolysis): Glutamine is converted to α-ketoglutarate, which is then oxidized in the TCA cycle. Using [U-¹³C₅]glutamine, this pathway generates M+4 labeled TCA cycle intermediates.[1][2]
-
Reductive Carboxylation: α-ketoglutarate is reductively carboxylated to form isocitrate and then citrate. This pathway is often active in cancer cells, especially under hypoxia.[1][9] With [U-¹³C₅]glutamine, this results in M+5 citrate and M+3 for other TCA cycle intermediates.[10]
The relative abundance of these different isotopologues can provide insights into the activity of these two pathways.
Question: How does the ¹⁵N label from L-Glutamine-¹³C₅,¹⁵N₂ trace through metabolic pathways?
Answer: The two ¹⁵N atoms in L-Glutamine-¹³C₅,¹⁵N₂ allow for the simultaneous tracing of nitrogen metabolism.
-
Amide Nitrogen: The amide nitrogen can be transferred to other molecules in reactions catalyzed by amidotransferases, which are involved in nucleotide and asparagine synthesis.[10]
-
Amine Nitrogen: The amine nitrogen is typically retained in glutamate and can be transferred to other amino acids through transamination reactions.
-
Metabolic Scrambling: Be aware of metabolic scrambling where the ¹⁵N label can be incorporated into non-target amino acids, which can be identified with careful analysis of mass spectrometry data.[11]
Quantitative Data Summary
The following tables provide a summary of expected labeling patterns for key metabolites derived from L-Glutamine-¹³C₅,¹⁵N₂.
| Metabolite | Pathway | Expected ¹³C Labeling | Expected ¹³C,¹⁵N Labeling |
| Glutamate | Glutaminolysis | M+5 | M+5, N+1 or N+2 |
| α-Ketoglutarate | Glutaminolysis | M+5 | M+5, N+1 |
| Citrate | Oxidative TCA Cycle | M+4 | M+4, N+1 |
| Citrate | Reductive Carboxylation | M+5 | M+5, N+1 |
| Malate | Oxidative TCA Cycle | M+4 | M+4, N+1 |
| Malate | Reductive Carboxylation | M+3 | M+3, N+1 |
| Aspartate | Oxidative TCA Cycle | M+4 | M+4, N+1 |
| Aspartate | Reductive Carboxylation | M+3 | M+3, N+1 |
Note: The specific mass isotopomer distributions will depend on the relative activities of different pathways and the extent of isotopic steady state.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in a 15 cm dish with complete DMEM medium containing 5% FBS, 4 mM glutamine, 25 mM glucose, and 1 mM pyruvate. Incubate for 24 hours.[7]
-
Pre-treatment (Optional): Wash cells twice with PBS and treat with the desired compound in fresh DMEM medium for an additional 24 hours.[4]
-
Starvation: Wash cells twice with PBS and then incubate for 1 hour in serum-free medium containing 5 mM glucose, 0 mM glutamine, and 1 mM pyruvate.[4]
-
Labeling: Add 2 mM L-Glutamine-¹³C₅,¹⁵N₂ to the medium and incubate for the desired time period (e.g., 0.5, 1, 2, 4, 6, or 8 hours) to determine the point of isotopic steady state.[12]
Metabolite Extraction
-
Quenching: Aspirate the medium and add 1 mL of cold acetonitrile to the plate, followed immediately by 250 μL of HyPure water.[4]
-
Cell Lysis: Homogenize the cells using a Sonic Dismembrator for 1 minute.[7]
-
Extraction: Vortex the mixture for 3 minutes and then centrifuge at 18,000 x g for 20 minutes at 4°C.[7]
-
Sample Preparation: Transfer the supernatant to a new microcentrifuge tube and lyophilize overnight. Reconstitute the dried sample in 50% acetonitrile, vortex vigorously, and centrifuge again at 18,000 x g for 20 minutes at 4°C. The supernatant is now ready for LC-MS analysis.[7]
Visualizations
Glutamine Metabolism Pathways
Caption: Glutamine metabolism pathways showing both oxidative and reductive carboxylation routes.
Experimental Workflow
Caption: A typical experimental workflow for metabolic flux analysis.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low isotopic enrichment.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.northwestern.edu [cancer.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Cell Lysis for L-Glutamine-¹³C₅,¹⁵N₂ Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure complete cell lysis for accurate downstream analysis in L-Glutamine-¹³C₅,¹⁵N₂ stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: Why is complete cell lysis crucial for my L-Glutamine-¹³C₅,¹⁵N₂ experiment?
Incomplete cell lysis can significantly compromise the accuracy and reproducibility of your results.[1] If cells are not completely broken open, the extraction of intracellular metabolites, including the labeled L-Glutamine and its downstream products, will be inefficient. This leads to an underestimation of metabolite concentrations and can skew the interpretation of metabolic fluxes.[1]
Q2: What are the most common methods for cell lysis in metabolomics studies?
Both physical and chemical methods are commonly employed, often in combination, to achieve thorough cell disruption.[2][3]
-
Physical Methods: These include sonication, freeze-thaw cycles, mechanical homogenization (e.g., Dounce or Potter-Elvehjem homogenizers), and bead beating.[2][3]
-
Chemical Methods: These typically involve the use of lysis buffers containing detergents (e.g., RIPA buffer), organic solvents (e.g., methanol, chloroform), or chaotropic agents.[3]
The choice of method depends on the cell type, the specific metabolites of interest, and the downstream analytical platform (e.g., GC-MS, LC-MS).[1][2]
Q3: Can the cell harvesting method affect my lysis efficiency and results?
Yes, the method used to detach adherent cells can significantly impact the metabolic profile.[4][5]
-
Trypsinization: While common, it can alter the cell membrane and lead to the leakage of intracellular metabolites.[6]
-
Scraping: Mechanical scraping is often preferred as it minimizes the loss of metabolites.[6]
For suspension cells, pelleting by centrifugation is the standard method.[7]
Q4: How can I assess the completeness of my cell lysis?
Visual inspection under a microscope is a simple first step to check for intact cells. For a more quantitative assessment, you can perform a protein quantification assay (e.g., Bradford or BCA assay) on the lysate supernatant and the remaining pellet after centrifugation. A low protein concentration in the pellet suggests efficient lysis.
Troubleshooting Guide: Incomplete Cell Lysis
Even with established protocols, incomplete lysis can occur. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Low Metabolite Yield | Inefficient cell disruption. | - Increase the intensity or duration of the physical lysis method (e.g., sonication time).- Combine a physical method with a chemical lysis buffer.- For tough-to-lyse cells, consider using bead beating.[3] |
| Cell pellet not fully resuspended. | - Ensure the cell pellet is completely dispersed in the lysis buffer before proceeding with lysis. Vortex or pipette vigorously. | |
| Incorrect lysis buffer for the cell type. | - Consult literature for optimal lysis buffers for your specific cell line. Some cells may require harsher detergents or chaotropic agents. | |
| High Viscosity of Lysate | Release of DNA from the nucleus. | - Add DNase I to the lysis buffer to digest the DNA and reduce viscosity.[8] This is particularly important when using gentle lysis methods. |
| Inconsistent Results Between Replicates | Variability in manual lysis procedures. | - Standardize the lysis protocol, including incubation times, sonication settings, and the number of freeze-thaw cycles.[2]- Use a mechanical homogenizer for more consistent results.[2] |
| Sample degradation. | - Keep samples on ice at all times during the lysis procedure to minimize enzymatic activity and metabolite degradation.[2][9]- Add protease and phosphatase inhibitors to your lysis buffer.[8] |
Experimental Protocols
Protocol 1: Methanol-Based Lysis for Metabolite Extraction
This protocol is suitable for a broad range of cultured cells and is compatible with both GC-MS and LC-MS analysis.[1]
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add ice-cold 80% methanol and scrape the cells.
-
Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold 80% methanol.
-
-
Lysis:
-
Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[10]
-
-
Protein & Debris Removal:
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.[10]
-
-
Sample Collection:
-
Collect the supernatant containing the metabolites.
-
-
Storage:
-
Store the metabolite extract at -80°C until analysis.
-
Protocol 2: Evaluating Lysis Efficiency via Protein Quantification
-
Perform Cell Lysis: Follow your chosen lysis protocol.
-
Separate Soluble and Insoluble Fractions: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (soluble fraction) to a new tube.
-
Resuspend Pellet: Resuspend the pellet (insoluble fraction, containing unlysed cells and debris) in a known volume of a compatible buffer (e.g., PBS with 1% SDS).
-
Quantify Protein: Determine the protein concentration in both the supernatant and the resuspended pellet using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate Efficiency:
-
Lysis Efficiency (%) = [Protein in Supernatant / (Protein in Supernatant + Protein in Pellet)] x 100
-
Visual Guides
Caption: General workflow for cell lysis and analysis.
Caption: Troubleshooting flowchart for incomplete cell lysis.
References
- 1. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 8. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching Protocols for L-Glutamine-¹³C₅,¹⁵N₂ Tracing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching protocols for L-Glutamine-¹³C₅,¹⁵N₂ tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The primary goal of quenching is to instantly halt all enzymatic activity within cells. This ensures that the metabolic profile of the cells at the time of harvesting is accurately preserved and does not change during sample processing.[1][2]
Q2: Why is the choice of quenching method so critical for L-Glutamine tracing studies?
A2: The choice of quenching method is critical because an inefficient method can lead to the leakage of intracellular metabolites or fail to stop metabolic activity fast enough, which would alter the true isotopic enrichment from the L-Glutamine-¹³C₅,¹⁵N₂ tracer.[2][3] This is particularly important for accurately measuring the flux through glutamine-dependent pathways.
Q3: Can I use trypsin to detach my adherent cells before quenching?
A3: It is generally not recommended to use trypsin for detaching adherent cells in metabolomics studies.[2][4] Trypsinization can alter the cell membrane's permeability and lead to the leakage of intracellular metabolites, which would compromise the results of your tracing experiment.[2][4] Scraping cells directly into a cold quenching solution is the preferred method.[2]
Q4: Should I wash my cells before quenching?
A4: Yes, a rapid wash step is recommended to remove any remaining media, which can be a significant source of extracellular metabolites and salts that interfere with analysis. A quick rinse with cold phosphate-buffered saline (PBS) or isotonic saline solution is a common practice.[5][6] However, this step must be performed very quickly to minimize metabolic changes.
Troubleshooting Guides
Issue 1: Low or undetectable signal of ¹³C-labeled metabolites.
| Possible Cause | Recommended Solution |
| Inefficient Quenching | Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C) and that the volume is adequate to rapidly cool the cells. For adherent cells, ensure the entire surface of the culture dish is covered immediately. |
| Metabolite Leakage | Using 100% methanol as a quenching solution can sometimes cause leakage of certain metabolites.[2] Consider using a mixture, such as 80% methanol in water, which has been shown to be effective.[5][7] Alternatively, quenching with liquid nitrogen can be a good option to minimize leakage.[8] |
| Insufficient Incubation Time with Tracer | The labeling time required to reach isotopic steady-state can vary depending on the metabolic pathway. While glycolysis can reach a steady state in minutes, the TCA cycle and other downstream pathways may take longer.[9] Consider extending the incubation time with L-Glutamine-¹³C₅,¹⁵N₂. |
| Low Cell Density | Insufficient cell numbers will result in a low overall metabolite yield. Ensure that cells are at an appropriate confluency (typically 70-80%) at the time of harvesting.[6][7] |
| Excessive Cell Passaging | Cells that have been passaged too many times may exhibit altered metabolic activity. It is advisable to use low-passage cells for metabolomics experiments.[6] |
Issue 2: High variability between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Quenching Time | The time from removing the cells from the incubator to quenching must be consistent across all samples. Metabolic changes can occur within seconds.[1] Work quickly and standardize your workflow. |
| Incomplete Removal of Media or Washing Solution | Residual media or washing buffer can introduce significant variability. Ensure complete aspiration of liquids before adding the quenching solution.[7] |
| Cell Clumping | For suspension cells, ensure the cell suspension is homogenous before taking a sample for quenching to ensure a consistent number of cells in each replicate. |
| Inconsistent Extraction | Ensure that the volume of extraction solvent is consistent and that the extraction procedure (e.g., vortexing, sonication) is applied uniformly to all samples. |
Experimental Protocols
Protocol 1: Quenching of Adherent Cells with Cold Methanol
This protocol is adapted for adherent cells and is a widely used method.
Materials:
-
Pre-chilled (-80°C) 80% methanol in water (v/v)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Remove the cell culture plate from the incubator.
-
Quickly aspirate the culture medium.
-
Optional but recommended: Rapidly wash the cells with an appropriate volume of ice-cold PBS and aspirate completely.
-
Immediately add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.[5][7]
-
Place the plate on dry ice or in a -80°C freezer for at least 15 minutes to ensure complete quenching and to aid in protein precipitation.[7]
-
Using a pre-chilled cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Proceed with metabolite extraction (e.g., by centrifugation to pellet debris and collect the supernatant).
Protocol 2: Quenching of Suspension Cells with Cold Methanol Solution
This protocol is designed for cells grown in suspension.
Materials:
-
Quenching solution: 60% methanol supplemented with 0.85% ammonium bicarbonate (AMBIC), pre-chilled to -40°C.
-
Centrifuge capable of reaching low temperatures.
Procedure:
-
From your cell culture, quickly take a defined volume of cell suspension.
-
Immediately transfer the cell suspension into a larger volume of the pre-chilled quenching solution (e.g., a 1:5 ratio of cell suspension to quenching solution).
-
Mix rapidly by inversion.
-
Centrifuge the mixture at a low temperature (e.g., -9°C) and high speed (e.g., 11,500 x g) for a short duration (e.g., 3 minutes) to pellet the cells.[5]
-
Quickly decant the supernatant.
-
The resulting cell pellet is now quenched and ready for metabolite extraction.
Comparative Data on Quenching Methods
The following table summarizes findings on the effectiveness of different quenching methods. Note that the ideal method can be cell-type dependent.
| Quenching Method | Key Findings | Reference |
| Cold Methanol (various concentrations) | 80% methanol is effective for adherent cells.[5] Higher concentrations of cold methanol (e.g., 80%) may reduce metabolite leakage compared to 60% for some cell types. | [5] |
| Liquid Nitrogen | Provides rapid quenching and allows for sample storage before extraction. Metabolite profiles are comparable to simultaneous quenching and extraction with cold solvents.[8] | [8] |
| Cold Saline | Can be effective at rapidly inactivating metabolism and may reduce metabolite leakage compared to methanol-based methods for certain organisms. | [10] |
| Fast Filtration | For suspension cells, this method can be very rapid (quenching within 15 seconds) and can result in a high energy charge, indicating excellent preservation of the metabolic state.[11] | [11] |
Visualizing the Workflow
Experimental Workflow for Quenching Adherent Cells
Caption: Workflow for quenching and extracting metabolites from adherent cells.
Decision Tree for Troubleshooting Low Metabolite Signal
Caption: Troubleshooting guide for low signals in L-Glutamine tracing.
References
- 1. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biospec.net [biospec.net]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Glutamine-¹³C₅,¹⁵N₂ Metabolomics
Welcome to the technical support center for L-Glutamine-¹³C₅,¹⁵N₂ metabolomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data normalization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using L-Glutamine-¹³C₅,¹⁵N₂ in metabolomics studies?
A1: L-Glutamine-¹³C₅,¹⁵N₂ is a stable isotope-labeled form of the amino acid glutamine. It is used as a tracer in stable isotope-resolved metabolomics (SIRM) to track the metabolic fate of glutamine within cells and organisms. By tracing the incorporation of the heavy isotopes (¹³C and ¹⁵N) into downstream metabolites, researchers can elucidate the activity of metabolic pathways, such as the Krebs cycle, and quantify metabolic fluxes.[1][2][3] This provides a dynamic view of metabolism that cannot be obtained from traditional metabolomics, which only provides a static snapshot of metabolite levels.[4]
Q2: How do I choose the right cell culture conditions for a glutamine tracing experiment?
A2: The choice of cell culture conditions is critical for a successful glutamine tracing experiment. It is essential to ensure that the cells are in a state of metabolic and isotopic steady state.[5] Key parameters to consider include the initial cell density and the incubation time with the labeled substrate.[5] For example, in cultured cancer cells, steady-state labeling in the TCA cycle is typically achieved after about 2 hours.[2] It is recommended to perform preliminary experiments to determine the optimal conditions for your specific cell line.[5]
Q3: What are the key steps in a typical L-Glutamine-¹³C₅,¹⁵N₂ tracing experiment workflow?
A3: A typical workflow involves cell culture with the stable isotope tracer, followed by metabolite extraction, LC-MS analysis, and data processing. The key is to maintain consistency across all samples to minimize technical variability.
Q4: My LC-MS data shows high variability between replicate samples. What could be the cause?
A4: High variability between replicates can stem from several sources, including inconsistencies in cell culture, metabolite extraction, or instrument performance. It is crucial to standardize all steps of the experimental protocol. Additionally, implementing a robust data normalization strategy is essential to correct for systematic biases.[6][7]
Q5: I have a high percentage of zero values in my dataset. How should I handle them?
A5: A high frequency of zero counts is a common challenge in metabolomics data.[8] There is no single best strategy for handling zeros, as the appropriate method depends on the source of the zeros (e.g., true absence of a metabolite vs. below the limit of detection).[9] Some common approaches include replacing zeros with a small value (e.g., half of the minimum non-missing value), imputation using methods like k-nearest neighbors, or removing features with a high percentage of zeros (e.g., the '80% rule').[9]
Troubleshooting Guides
Issue 1: Low Incorporation of ¹³C and ¹⁵N into Downstream Metabolites
Possible Causes:
-
Insufficient Labeling Time: The cells may not have reached isotopic steady state.
-
High Levels of Unlabeled Glutamine: The medium may contain significant amounts of unlabeled glutamine, diluting the labeled tracer.
-
Slow Metabolic Flux: The metabolic pathway of interest may have a slow turnover rate under the experimental conditions.
Solutions:
-
Optimize Labeling Time: Conduct a time-course experiment to determine the optimal duration for achieving steady-state labeling of the metabolites of interest.[2]
-
Use Dialyzed Serum: If using fetal bovine serum (FBS), switch to dialyzed FBS to reduce the concentration of unlabeled amino acids, including glutamine.[5]
-
Increase Tracer Concentration: Consider increasing the concentration of L-Glutamine-¹³C₅,¹⁵N₂ in the culture medium, ensuring it is not toxic to the cells.
Issue 2: Poor Chromatographic Peak Shape and Resolution
Possible Causes:
-
Suboptimal LC Method: The gradient, flow rate, or column chemistry may not be suitable for the target analytes.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes.
-
Column Degradation: The performance of the LC column may have deteriorated over time.
Solutions:
-
Method Development: Optimize the liquid chromatography method, including the mobile phase composition, gradient profile, and column type.
-
Sample Preparation: Employ more rigorous sample cleanup procedures to remove interfering substances.
-
Column Maintenance: Regularly clean and, if necessary, replace the LC column.
Data Normalization Strategies
Data normalization is a critical step to remove unwanted systematic variation and make samples comparable.[9] The choice of normalization strategy can significantly impact the biological interpretation of the data.
| Normalization Strategy | Principle | Advantages | Limitations |
| Total Ion Current (TIC) Normalization | Scales the intensity of each metabolite peak to the total ion current of the sample. | Simple to implement and can correct for variations in sample loading. | Assumes that the majority of metabolites do not change between samples, which may not be true in all experiments. |
| Internal Standard (IS) Normalization | Uses one or more stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response. | Can be very accurate if the internal standards are chosen carefully to represent the chemical diversity of the analytes. | The selection of appropriate internal standards can be challenging and costly. |
| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median of the quotients of the intensities of each metabolite in a sample to a reference spectrum (e.g., the median spectrum of all samples). | Robust to outliers and does not assume that a large proportion of metabolites are unchanged.[9] | Can be more computationally intensive than simpler methods. |
| EigenMS | Uses singular value decomposition to identify and remove bias trends from the data. | Can correct for complex and unknown sources of systematic variation.[6][7] | Requires a sufficient number of samples to accurately model the bias. |
Experimental Protocols
Cell Culture and Labeling with L-Glutamine-¹³C₅,¹⁵N₂
This protocol is adapted for adherent cancer cell lines.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to attach and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare culture medium containing L-Glutamine-¹³C₅,¹⁵N₂ at the desired concentration. It is recommended to use glutamine-free base medium supplemented with dialyzed FBS to minimize unlabeled glutamine.
-
Labeling: Aspirate the growth medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and then add the labeling medium.
-
Incubation: Incubate the cells for a predetermined time to allow for isotopic labeling of downstream metabolites. This time should be optimized for the specific cell line and pathways of interest.[5]
Metabolite Extraction
-
Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction Solvent: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Scraping: Scrape the cells from the plate in the extraction solvent.
-
Collection: Collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Transfer: Transfer the supernatant containing the metabolites to a new tube for analysis.
Visualizations
Caption: Experimental workflow for L-Glutamine-¹³C₅,¹⁵N₂ metabolomics.
Caption: Simplified pathway of L-Glutamine metabolism.
References
- 1. Quantification of Isotopologues of Amino Acids by Multiplexed Stable Isotope Resolved Metabolomics using Ultrahigh Resolution Mass Spectrometry Coupled with Direct Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 5. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. RSim: A reference-based normalization method via rank similarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance L-Glutamine-¹³C₅,¹⁵N₂-Labeled Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Glutamine-¹³C₅,¹⁵N₂ stable isotope tracing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low-abundance labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise (S/N) ratio for my low-abundance ¹³C₅,¹⁵N₂-glutamine-labeled metabolites?
A1: Several factors can contribute to a low S/N ratio:
-
Low Metabolite Abundance: The target metabolite may be present at a concentration that is near or below the limit of detection (LOD) of the instrument.
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, reducing its signal intensity. This is a common issue in LC-MS analysis.[1][2][3]
-
Suboptimal Instrument Settings: The mass spectrometer settings, such as spray voltage, gas flows, and collision energy, may not be optimized for your specific analytes.
-
High Background Noise: Contamination in the LC-MS system, solvents, or sample preparation reagents can lead to high background noise, which obscures the analyte signal.[3][4]
-
Inefficient Metabolite Extraction: The protocol used to extract metabolites from your biological samples may not be efficient for the target analytes.
Q2: How can I mitigate matrix effects in my LC-MS analysis?
A2: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in quantitative metabolomics.[1][5] Here are some strategies to minimize their impact:
-
Use of Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that has nearly identical physicochemical properties to the analyte of interest.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal, so a balance must be found.[1]
-
Improved Chromatographic Separation: Optimizing the liquid chromatography method to better separate the analyte from co-eluting matrix components can significantly reduce ion suppression.[7]
-
Matrix-Matched Calibration Curves: Preparing calibration standards in a matrix that is similar to the study samples can help to compensate for matrix effects.
-
Alternative Ionization Sources: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as they can be less susceptible to matrix effects for certain compounds.
Q3: What are the key considerations when choosing an analytical platform (GC-MS vs. LC-MS) for ¹³C₅,¹⁵N₂-glutamine tracing studies?
A3: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific metabolites of interest and the goals of the study.
-
GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds.[8] For many central carbon metabolites, such as those in the TCA cycle, derivatization is required to make them volatile.[8][9] GC-MS can provide excellent chromatographic resolution and is a robust technique.
-
LC-MS: LC-MS is a more versatile technique that can analyze a wider range of compounds with varying polarities without the need for derivatization.[10] It is the preferred method for non-volatile and thermally labile metabolites. LC-MS offers high sensitivity and is commonly used in metabolomics.[7][10]
Q4: How long should I perform the ¹³C₅,¹⁵N₂-glutamine labeling experiment to reach isotopic steady state?
A4: The time required to reach isotopic steady state, where the isotopic enrichment of a metabolite pool remains constant, varies depending on the metabolite and the biological system. For example, in cell culture, metabolites in the TCA cycle may reach a steady state within a few hours of labeling with [U-¹³C₅]glutamine.[8] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental conditions and target metabolites.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Modify the mobile phase pH or ionic strength to minimize interactions between the analyte and the stationary phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[11] |
| Peak Splitting | Check for a partially blocked frit or a void in the column packing. Consider replacing the column. |
Issue 2: High Background Noise and Contamination
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.[4] |
| System Contamination | Perform a system bake-out or "steam cleaning" by running a high flow of organic solvent at an elevated temperature overnight.[4] |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover.[3] |
| Contamination from Lab Environment | Be mindful of potential contaminants in the laboratory air, such as phthalates from plastics. |
| Gas Supply Impurities | Ensure the nitrogen gas supply for the mass spectrometer is of high purity. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition Changes | Prepare fresh mobile phase and ensure it is thoroughly mixed. Keep solvent bottles capped to prevent evaporation.[11] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
| Pump Issues | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[11] |
Quantitative Data Summary
The following tables provide a structured overview of typical quantitative parameters and considerations in ¹³C₅,¹⁵N₂-glutamine tracing experiments.
Table 1: Typical LC-MS Parameters for Labeled Metabolite Quantification
| Parameter | Recommended Setting/Consideration | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) is most common. Consider positive or negative mode based on the analyte. | ESI is suitable for a wide range of polar metabolites. |
| Scan Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. | Provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[12] |
| Collision Energy | Optimize for each specific labeled metabolite to achieve the best fragmentation and signal intensity. | Optimal fragmentation is crucial for specific detection in SRM/PRM. |
| Dwell Time | Ensure sufficient dwell time per transition to obtain at least 15-20 data points across a chromatographic peak for accurate quantification.[2] | Inadequate data points can lead to inaccurate peak integration. |
| Resolution | High-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) can help distinguish between closely related isotopologues.[13] | High resolution is critical for resolving ¹³C and ¹⁵N isotopes. |
Table 2: Common ¹³C₅,¹⁵N₂-Glutamine-Derived Metabolites and Their Expected Labeling Patterns
| Metabolite | Expected Mass Isotopologue (M+n) | Pathway |
| Glutamate | M+5 | Glutaminolysis |
| α-Ketoglutarate | M+5 | Glutaminolysis |
| Citrate (via reductive carboxylation) | M+5 | Reductive Carboxylation |
| Malate (via oxidative TCA cycle) | M+4 | TCA Cycle |
| Aspartate (via oxidative TCA cycle) | M+4 | TCA Cycle, Amino Acid Synthesis |
| Proline | M+5 | Amino Acid Synthesis |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the growth medium with a medium containing L-Glutamine-¹³C₅,¹⁵N₂ at the desired concentration. Incubate for the determined optimal labeling time.
-
Quenching Metabolism: Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.[14][15] Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Sample Collection: Carefully collect the supernatant containing the metabolites into a new tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
Protocol 2: In Vivo L-Glutamine-¹³C₅ Infusion in Mice
-
Animal Preparation: Fasting may be required depending on the experimental design, although it may not significantly affect plasma glutamine enrichment.[14] Anesthetize the mouse.
-
Tracer Infusion: Infuse L-Glutamine-¹³C₅ via a suitable route, such as a tail vein or jugular vein catheter. A common method involves an initial bolus injection followed by a continuous infusion to maintain steady-state labeling.[14]
-
Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Tissues should be rapidly snap-frozen in liquid nitrogen to quench metabolism.
-
Metabolite Extraction from Tissue: Homogenize the frozen tissue in a pre-chilled extraction solvent. Follow steps 4-7 from Protocol 1 for further processing.
Visualizations
Caption: Experimental workflow for stable isotope tracing.
Caption: Troubleshooting logic for low signal-to-noise.
Caption: Key metabolic pathways of L-Glutamine.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. agilent.com [agilent.com]
- 5. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ckisotopes.com [ckisotopes.com]
Technical Support Center: L-Glutamine-¹³C₅,¹⁵N₂ Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of metabolic flux analysis experiments using L-Glutamine-¹³C₅,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: Why is L-Glutamine unstable in cell culture media and how can I mitigate this?
A1: L-Glutamine spontaneously degrades in liquid cell culture media into pyrrolidone carboxylic acid and ammonia at physiological pH and temperature.[1] This degradation can alter the media's composition and pH, affecting experimental reproducibility.[1] To ensure consistent L-Glutamine levels, it is recommended to use stabilized forms, such as L-alanyl-L-glutamine dipeptides (e.g., GlutaMAX™), which are resistant to degradation and reduce ammonia buildup.[1][2] Alternatively, fresh L-Glutamine can be supplemented to the media immediately before use.
Q2: What are the key considerations when preparing media for an L-Glutamine-¹³C₅,¹⁵N₂ tracing experiment?
A2: For stable isotope tracing experiments, it is crucial to use a specialized basal medium that is devoid of unlabeled glutamine.[3] This allows for the specific introduction of the ¹³C- and ¹⁵N-labeled tracer. The medium should be supplemented with 5-10% dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled glutamine and other interfering small molecules.[3][4] It is also important to ensure the final concentration of L-Glutamine-¹³C₅,¹⁵N₂ is appropriate for the cell line and experimental goals.
Q3: How long should I incubate my cells with L-Glutamine-¹³C₅,¹⁵N₂ to achieve isotopic steady state?
A3: The time required to reach isotopic steady state varies depending on the cell line and the specific metabolic pathways being investigated.[3] For metabolites in the TCA cycle, isotopic steady state can often be reached within a few hours.[3][5] However, for pathways with slower turnover rates, such as nucleotide biosynthesis, a longer incubation of up to 24 hours may be necessary.[5] It is recommended to perform preliminary time-course experiments to determine the optimal labeling duration for your specific experimental system.[3]
Q4: What are common causes for low incorporation of ¹³C and ¹⁵N labels into downstream metabolites?
A4: Low label incorporation can stem from several factors:
-
Poor Cell Health: Ensure cells are healthy and in the exponential growth phase. Use low-passage, freshly cultured cells for experiments.[6]
-
Suboptimal Cell Density: Cells should be at an appropriate confluence (typically around 80%) to ensure adequate metabolite production.[6]
-
Presence of Unlabeled Glutamine: Contamination from non-dialyzed serum or other media components can dilute the labeled tracer.
-
Insufficient Incubation Time: The labeling period may be too short for detectable incorporation into certain metabolites.[6]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Samples
High variability can compromise the statistical significance of your results. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Standardize cell counting and seeding protocols. | Use an automated cell counter for accuracy. Ensure even cell distribution in culture vessels. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, which are more susceptible to evaporation and temperature fluctuations. | Fill outer wells with sterile PBS or media without cells. |
| Variable Incubation Times | Precisely control the timing of media changes and sample collection. | Stagger the start of experiments or use a multi-channel pipette to ensure uniform timing. |
| Inconsistent Metabolite Extraction | Ensure rapid and complete quenching of metabolism and consistent extraction volumes. | Place culture plates on ice and use ice-cold solvents for quenching.[3] Use a consistent volume of extraction solvent relative to cell number. |
Problem 2: Low Signal Intensity in Mass Spectrometry Analysis
Low signal intensity can make it difficult to detect and quantify labeled metabolites.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Cell Number | Increase the number of cells harvested for metabolite extraction. | Seed cells in larger culture vessels or pool multiple wells/dishes for each sample. |
| Inefficient Metabolite Extraction | Optimize the extraction protocol for your cell type and metabolites of interest. | Test different solvent systems (e.g., methanol/water, methanol/chloroform/water) to maximize recovery.[3] |
| Suboptimal Instrument Settings | Optimize mass spectrometer parameters for the detection of your target metabolites.[6] | Perform tuning and calibration of the instrument. Develop a targeted acquisition method with optimized collision energies for each metabolite. |
| Sample Degradation | Ensure samples are properly stored and handled to prevent metabolite degradation. | Store extracts at -80°C and minimize freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with L-Glutamine-¹³C₅,¹⁵N₂
This protocol outlines the general steps for labeling adherent cells.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluence at the time of harvesting.[6]
-
Cell Attachment: Allow cells to attach and grow for at least 24 hours in complete growth medium.
-
Media Preparation: Prepare labeling medium by supplementing glutamine-free basal medium with L-Glutamine-¹³C₅,¹⁵N₂ to the desired final concentration (e.g., 4 mM) and dialyzed FBS.[3][4]
-
Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[6]
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal labeling time in a humidified incubator at 37°C and 5% CO₂.[3]
Protocol 2: Metabolite Extraction
This protocol is for the extraction of polar metabolites from adherent cells.
-
Quenching:
-
Cell Lysis and Collection:
-
Scrape the cells from the surface of the culture vessel in the cold methanol.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Phase Separation:
-
Add a volume of ice-cold water and chloroform to the cell suspension (e.g., for an initial 1 mL of 80% methanol, add 200 µL of water and 400 µL of chloroform).[3]
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/cell debris (middle layer) phases.[3]
-
-
Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites into a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or under a stream of nitrogen.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.[7]
Visualizations
Glutamine Metabolism Pathways
Caption: Key metabolic fates of L-Glutamine in a cancer cell.
Experimental Workflow
Caption: General workflow for stable isotope tracing experiments.
References
- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo L-Glutamine-¹³C₅,¹⁵N₂ Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo L-Glutamine-¹³C₅,¹⁵N₂ stable isotope tracing studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Tracer Delivery & Systemic Labeling
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the isotopic enrichment of L-Glutamine-¹³C₅,¹⁵N₂ in plasma lower than expected or highly variable between subjects? | Inconsistent tracer administration: Improper bolus injection or inconsistent infusion rate can lead to variability.[1][2] Rapid clearance of the tracer: The metabolic state of the animal (e.g., fasted vs. fed) can influence clearance rates.[3] Incorrect tracer dosage: The amount of tracer may be insufficient for the animal's body weight and metabolic rate. | Standardize administration protocol: Ensure consistent bolus volume and infusion rate using a programmable syringe pump.[1] For continuous infusion, a priming dose can help rapidly achieve isotopic steady-state.[4] Control feeding status: Fasting animals prior to infusion can help normalize metabolic states, but ensure they are well-hydrated.[1] Optimize tracer dose: Perform pilot studies to determine the optimal tracer concentration that achieves significant and stable plasma enrichment. |
| How do I choose the best route of administration for the L-Glutamine-¹³C₅,¹⁵N₂ tracer? | Experimental goals: The scientific question dictates the most appropriate delivery method.[5][6] For instance, studying first-pass metabolism in the gut requires enteral delivery.[7] Desired labeling state: Achieving a steady-state labeling of plasma glutamine is often crucial for metabolic flux analysis.[8] | Intravenous (IV) infusion: This method provides direct and controlled entry into the circulation, allowing for the maintenance of constant blood tracer levels, which is ideal for pseudo-steady-state analysis.[8][9] Oral gavage or diet: Useful for studying nutrient absorption and metabolism by the gastrointestinal tract and liver.[5] Intraperitoneal (IP) injection: A simpler alternative to IV infusion, but may result in less predictable absorption kinetics.[2] |
Sample Collection & Processing
| Question | Possible Cause(s) | Suggested Solution(s) |
| I am observing significant metabolic changes in my tissue samples after collection. How can I minimize these artifacts? | Delayed tissue quenching: Metabolic activity continues after tissue excision, altering metabolite levels and isotopic labeling.[5] Suboptimal quenching method: Inadequate freezing can lead to incomplete cessation of enzymatic reactions. | Rapid quenching is critical: Immediately freeze-clamp tissues in liquid nitrogen upon collection to halt metabolic activity.[5] Work quickly and on ice: Keep all samples and instruments cold during processing to minimize enzymatic degradation. |
| What is the most effective method for extracting metabolites from tissues for ¹³C and ¹⁵N analysis? | Incomplete cell lysis: Failure to disrupt tissue and cellular structures will result in low metabolite yield. Metabolite degradation: The extraction solvent and procedure may degrade certain metabolites. | Use a robust homogenization method: Employ bead beating or sonication to ensure complete tissue disruption.[10] Utilize a cold solvent mixture: A common and effective method is extraction with a cold (-80°C) mixture of methanol, acetonitrile, and water.[11] This precipitates proteins while extracting a broad range of polar metabolites. |
Mass Spectrometry Analysis & Data Interpretation
| Question | Possible Cause(s) | Suggested Solution(s) |
| My mass spectrometry data shows high background noise and poor signal for labeled metabolites. | Matrix effects: Co-eluting compounds from the biological sample can suppress the ionization of target metabolites.[12] Low abundance of labeled species: The isotopic enrichment in downstream metabolites may be very low, especially in pathways with slow turnover. | Optimize chromatography: Adjust the liquid chromatography (LC) method to improve the separation of target metabolites from interfering compounds. Employ high-resolution mass spectrometry: This can help distinguish labeled metabolites from background ions with similar mass-to-charge ratios.[13] Increase infusion time or tracer dose: If biologically feasible, this can increase the isotopic enrichment in downstream metabolites.[1] |
| How do I correct for the natural abundance of stable isotopes in my data? | Natural isotopic distribution: All carbon and nitrogen-containing molecules have a natural background of ¹³C and ¹⁵N isotopes that must be accounted for to accurately determine the enrichment from the tracer. | Analyze unlabeled control samples: Process and analyze tissues from animals that did not receive the tracer to determine the natural isotopic distribution for each metabolite. Use established correction algorithms: Several software packages and algorithms are available to correct for natural isotope abundance in mass spectrometry data. |
| I am having difficulty distinguishing between ¹³C and ¹⁵N labeling in metabolites with low-resolution mass spectrometry. | Overlapping mass isotopologues: Low-resolution instruments may not be able to resolve the small mass difference between a metabolite labeled with one ¹³C atom versus one ¹⁵N atom.[14] | Utilize high-resolution mass spectrometry: Instruments like Orbitrap or TOF mass spectrometers provide the necessary mass accuracy to distinguish between different isotopologues.[13][14] Trace both elements simultaneously: L-Glutamine-¹³C₅,¹⁵N₂ is specifically designed for dual-isotope tracing, allowing for the simultaneous tracking of carbon and nitrogen fates.[15][16] |
Frequently Asked Questions (FAQs)
Experimental Design
-
Q1: What is the primary purpose of using a dual-labeled L-Glutamine-¹³C₅,¹⁵N₂ tracer? A1: The dual label allows researchers to simultaneously trace the fate of both the carbon skeleton and the nitrogen atoms of glutamine through various metabolic pathways.[15][16] This is particularly useful for studying processes like transamination reactions, where nitrogen is transferred to other molecules, and for assessing the contribution of glutamine to both the TCA cycle (carbon) and nucleotide biosynthesis (carbon and nitrogen).[14]
-
Q2: How long should I infuse the L-Glutamine-¹³C₅,¹⁵N₂ tracer to achieve isotopic steady-state? A2: The time to reach steady-state labeling varies depending on the metabolite and the tissue being studied. For plasma glutamine, a relatively stable enrichment can often be achieved within 4-6 hours of continuous infusion.[1][17] However, downstream metabolites in tissues, especially those in pathways with slower turnover rates like nucleotide synthesis, may require longer infusion times to reach a steady-state.[14] It is advisable to perform a time-course experiment to determine the optimal infusion duration for your specific experimental goals.
-
Q3: What are the key considerations when selecting an animal model for in vivo glutamine tracing studies? A3: The choice of animal model should align with the human condition or biological process being investigated. It is important to consider that metabolic phenotypes observed in cell culture do not always translate to in vivo systems.[3][18] For cancer research, patient-derived xenograft (PDX) models can be valuable as they may better recapitulate the metabolic features of human tumors.[19]
Data Analysis
-
Q4: What is Mass Isotopomer Distribution (MID) and why is it important? A4: MID refers to the fractional abundance of all isotopic forms (isotopologues) of a given metabolite. Analyzing the MID of downstream metabolites provides detailed information about the specific metabolic pathways that are active. For example, the pattern of ¹³C labeling in TCA cycle intermediates can distinguish between oxidative and reductive metabolism of glutamine.[20]
-
Q5: What is Metabolic Flux Analysis (MFA) and how does it relate to stable isotope tracing? A5: Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network.[21][22] Stable isotope tracing data, specifically the MIDs of key metabolites, are essential inputs for MFA models. By fitting the model to the experimental labeling data, researchers can estimate intracellular metabolic fluxes that cannot be measured directly.[23]
Experimental Protocols
Protocol 1: In Vivo L-Glutamine-¹³C₅,¹⁵N₂ Infusion in Mice
This protocol provides a general framework for a primed-continuous infusion study.
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Fast mice overnight (e.g., 12-16 hours) with free access to water to achieve a basal metabolic state.[1]
-
Anesthetize the mouse and place it on a heated pad to maintain body temperature.
-
Surgically place a catheter into the jugular vein for tracer infusion.
-
-
Tracer Preparation:
-
Prepare a sterile solution of L-Glutamine-¹³C₅,¹⁵N₂ in saline. The exact concentration will depend on the desired infusion rate and priming dose.
-
-
Tracer Infusion:
-
Administer a priming bolus of the tracer to rapidly increase plasma enrichment. For example, a bolus of 0.2125 mg/g body mass over 1 minute.[1]
-
Immediately follow the bolus with a continuous infusion at a constant rate using a syringe pump. For example, 0.004 mg/g body mass per minute.[1]
-
The total infusion time should be determined based on pilot studies, typically ranging from 3 to 6 hours.[1]
-
-
Sample Collection:
-
Collect blood samples at regular intervals (e.g., every hour) via tail vein or retro-orbital puncture to monitor plasma tracer enrichment.[1]
-
At the end of the infusion period, collect tissues of interest as rapidly as possible.
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.[5]
-
Store all samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction from Tissues
-
Tissue Pulverization:
-
Keep the frozen tissue on dry ice to prevent thawing.
-
Pulverize the tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle or a cryo-pulverizer.
-
-
Metabolite Extraction:
-
Weigh a specific amount of the frozen tissue powder (e.g., 15-20 mg).
-
Add a pre-chilled (-80°C) extraction solvent, such as an 80:20 mixture of methanol:water or a 2:2:1 mixture of methanol:acetonitrile:water.
-
Homogenize the sample using a bead beater or sonicator while keeping it cold.[10]
-
-
Protein Precipitation and Sample Clarification:
-
Centrifuge the homogenate at a high speed (e.g., 18,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[10]
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a suitable solvent for your mass spectrometry analysis (e.g., 50% acetonitrile).[10]
-
Centrifuge the reconstituted sample again to remove any remaining particulates before transferring to autosampler vials for LC-MS analysis.
-
Visualizations
Caption: Experimental Workflow for In Vivo L-Glutamine-¹³C₅,¹⁵N₂ Tracing Studies.
Caption: Simplified Metabolic Fates of L-Glutamine-¹³C₅,¹⁵N₂.
References
- 1. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 7. Route of administration (enteral or parenteral) affects the contribution of L-glutamine to de novo L-arginine synthesis in mice: a stable-isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 22. Q&A of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 23. Identifying model error in metabolic flux analysis – a generalized least squares approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Metabolic Flux: A Comparative Guide to L-Glutamine-¹³C₅,¹⁵N₂ Tracing
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis is a cornerstone of understanding cellular physiology, particularly in fields like oncology and immunology where metabolic reprogramming is a key feature. The choice of isotopic tracer is critical for accurately quantifying the contributions of different substrates to metabolic pathways. L-Glutamine, a crucial nutrient for proliferating cells, is often traced to understand its roles in the tricarboxylic acid (TCA) cycle, biosynthesis, and redox homeostasis.
This guide provides a comparative overview of using L-Glutamine-¹³C₅,¹⁵N₂ as a tracer for metabolic flux analysis. The dual labeling of both carbon and nitrogen atoms in L-Glutamine-¹³C₅,¹⁵N₂ offers a significant advantage by allowing for the simultaneous tracking of both elements through interconnected metabolic pathways. This provides a more comprehensive and quantitative picture of cellular metabolism compared to single-isotope tracers.[1]
Comparative Performance of Glutamine Tracers
The selection of an isotopic tracer significantly impacts the precision of metabolic flux analysis (MFA). While uniformly labeled [U-¹³C₅]glutamine is effective for analyzing the TCA cycle, the inclusion of ¹⁵N labeling provides an additional layer of information, particularly for nitrogen metabolism.[2][3][4]
| Tracer | Key Advantages | Primary Applications | Limitations |
| L-Glutamine-¹³C₅,¹⁵N₂ | Simultaneously tracks carbon and nitrogen flux.[1] Provides a more comprehensive view of amino acid and nucleotide biosynthesis.[1] | Detailed analysis of glutaminolysis, TCA cycle anaplerosis, reductive carboxylation, and nitrogen donation for biosynthesis.[1][5] | Data analysis can be more complex due to the larger number of possible isotopologues. |
| L-Glutamine-¹³C₅ | Excellent for tracing the carbon backbone of glutamine into the TCA cycle and fatty acid synthesis.[6][7] | Quantifying glutamine's contribution to TCA cycle intermediates and de novo lipogenesis.[8] | Does not provide information on the fate of glutamine's nitrogen atoms. |
| L-Glutamine-¹⁵N₂ | Specifically tracks the nitrogen atoms from glutamine. | Studying nitrogen assimilation, transamination reactions, and nucleotide synthesis.[9] | Provides no information on the carbon flux from glutamine. |
| L-Glutamine-[1-¹³C] | Useful for specifically assessing reductive carboxylation activity.[5] | Distinguishing between oxidative and reductive glutamine metabolism. | Limited information on the overall contribution of glutamine to the TCA cycle. |
Key Metabolic Pathways Traced by L-Glutamine-¹³C₅,¹⁵N₂
The dual labeling of L-Glutamine-¹³C₅,¹⁵N₂ allows for the detailed mapping of its journey through several critical metabolic pathways. Glutamine is first converted to glutamate, which can then enter the TCA cycle as α-ketoglutarate. The ¹³C₅ label traces the carbon backbone through oxidative or reductive pathways, while the ¹⁵N₂ label follows the nitrogen atoms as they are incorporated into other amino acids and nucleotides.
Figure 1: Glutamine metabolism pathways traced by L-Glutamine-¹³C₅,¹⁵N₂.
Experimental Protocol for Metabolic Flux Analysis
The following is a generalized protocol for conducting a metabolic flux experiment using L-Glutamine-¹³C₅,¹⁵N₂. Specific details may need to be optimized for different cell types and experimental conditions.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing L-Glutamine-¹³C₅,¹⁵N₂ at a known concentration. The other components of the medium should be identical to the standard medium.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled glutamine into downstream metabolites and to reach isotopic steady state.[1]
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.[10]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[6][11]
-
The mass spectrometer will detect the different isotopologues of each metabolite, providing a mass isotopomer distribution (MID).[1]
4. Data Analysis and Flux Calculation:
-
Correct the raw MID data for the natural abundance of isotopes.
-
Use the corrected MIDs and a metabolic network model to calculate the relative or absolute metabolic fluxes through the relevant pathways. This is often done using specialized software packages.
Figure 2: Experimental workflow for metabolic flux analysis.
Quantitative Data Presentation
The primary output of a metabolic flux experiment using L-Glutamine-¹³C₅,¹⁵N₂ is the mass isotopomer distribution (MID) for key metabolites. The table below shows hypothetical but representative data for several TCA cycle intermediates after labeling with L-Glutamine-¹³C₅. The "M+n" notation refers to the mass of the isotopologue with 'n' heavy isotopes.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Glutamate | 5 | 2 | 3 | 5 | 10 | 75 |
| α-Ketoglutarate | 8 | 3 | 4 | 6 | 12 | 67 |
| Malate | 20 | 5 | 8 | 15 | 50 | 2 |
| Citrate | 15 | 4 | 7 | 10 | 45 | 19 |
| Aspartate | 25 | 6 | 9 | 12 | 48 | 0 |
-
High M+5 in Glutamate and α-Ketoglutarate: Indicates direct conversion from the ¹³C₅-glutamine tracer.
-
High M+4 in Malate and Aspartate: Demonstrates the flow of the ¹³C backbone through the oxidative TCA cycle.[12]
-
Presence of M+5 in Citrate: This is a key indicator of reductive carboxylation, a pathway often upregulated in cancer cells.[5]
By simultaneously analyzing the ¹⁵N enrichment in metabolites like glutamate, aspartate, and other amino acids, a more complete flux map can be generated, providing deeper insights into the metabolic reprogramming of the cells under investigation.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurisotop.com [eurisotop.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating L-Glutamine-¹³C₅,¹⁵N₂ Isotope Tracing with Seahorse XF Assays
For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Two powerhouse techniques, stable isotope tracing using L-Glutamine-¹³C₅,¹⁵N₂ and Seahorse XF metabolic analysis, offer distinct yet complementary insights into glutamine metabolism. This guide provides a comparative framework for these methodologies, complete with experimental protocols and data interpretation, to facilitate a more comprehensive and validated understanding of cellular bioenergetics.
Stable isotope tracing with L-Glutamine-¹³C₅,¹⁵N₂ followed by mass spectrometry provides a detailed molecular snapshot, meticulously tracking the fate of glutamine's carbon and nitrogen atoms as they journey through metabolic pathways. This method offers a quantitative measure of metabolic flux, revealing the contributions of glutamine to the TCA cycle, biosynthesis, and other cellular processes.
In parallel, the Seahorse XF Analyzer offers a real-time, functional view of cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). These kinetic data provide a systems-level understanding of how cells respond to various substrates, inhibitors, or perturbations, directly assessing their reliance on specific metabolic pathways like glutamine oxidation.
Comparative Overview of Methodologies
| Feature | L-Glutamine-¹³C₅,¹⁵N₂ Isotope Tracing | Seahorse XF Glutamine Metabolism Assay |
| Principle | Tracks the incorporation of stable isotopes from glutamine into downstream metabolites using mass spectrometry. | Measures real-time oxygen consumption rate (OCR) to assess the rate of mitochondrial respiration fueled by glutamine. |
| Primary Output | Fractional enrichment of ¹³C and ¹⁵N in metabolites (e.g., TCA cycle intermediates, amino acids, nucleotides). | Kinetic data of OCR (pmol/min), indicating the rate of glutamine oxidation. |
| Data Type | Endpoint, steady-state metabolic flux information. | Real-time, kinetic measurements of cellular bioenergetics. |
| Resolution | Molecular-level detail of pathway activity. | Cellular-level bioenergetic phenotype. |
| Key Insights | Delineates specific metabolic pathways utilizing glutamine, quantifies contributions to biosynthesis, and identifies pathway bottlenecks. | Determines cellular dependence on glutamine as a fuel source, assesses metabolic flexibility, and screens for modulators of glutamine metabolism. |
Experimental Protocols
L-Glutamine-¹³C₅,¹⁵N₂ Metabolic Labeling and Mass Spectrometry Analysis
This protocol outlines the general steps for a stable isotope tracing experiment to measure the contribution of glutamine to the TCA cycle.
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Replace the standard culture medium with a medium containing L-Glutamine-¹³C₅,¹⁵N₂ at a physiological concentration (e.g., 2-4 mM) and lacking unlabeled glutamine.
-
Incubate the cells for a predetermined time to allow for the incorporation of the labeled glutamine and to reach isotopic steady state. This time should be optimized for the specific cell type and experimental conditions.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.
-
-
Sample Preparation and Mass Spectrometry Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distribution of TCA cycle intermediates and other relevant metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of ¹³C and ¹⁵N in each metabolite to determine the contribution of glutamine to its synthesis.
-
Seahorse XF Glutamine Dependency Assay
This protocol describes how to use a Seahorse XF Analyzer to measure a cell's dependency on glutamine for mitochondrial respiration.
-
Cell Seeding and Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow the cells to adhere and form a monolayer overnight.
-
On the day of the assay, replace the growth medium with a glutamine-free Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for one hour prior to the assay.
-
-
Assay Plate Preparation and Execution:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Load the injection ports of the sensor cartridge with compounds to be tested. For a glutamine dependency assay, this would typically be glutamine and a glutaminase inhibitor (e.g., BPTES) as a control.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The protocol will measure basal OCR and then the OCR after the injection of glutamine.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR in real-time.
-
The glutamine dependency is determined by the magnitude of the OCR increase after the injection of glutamine into the glutamine-deprived medium. A larger increase indicates a greater dependency on glutamine for mitochondrial respiration.
-
Visualizing Workflows and Pathways
Experimental Workflow: A Comparative View
Caption: Comparative workflow for L-Glutamine-¹³C₅,¹⁵N₂ tracing and Seahorse XF assays.
Central Glutamine Metabolism Pathways
Caption: Key metabolic fates of glutamine within the cell.
Quantitative Data Comparison
The following tables present hypothetical but representative data to illustrate the complementary nature of the two techniques in a study comparing a control cell line with a cell line where a key enzyme in glutamine metabolism has been knocked down (KD).
Table 1: Seahorse XF Glutamine Dependency Assay Data
| Cell Line | Basal OCR (pmol/min) | OCR after Glutamine Injection (pmol/min) | Glutamine-fueled Respiration (pmol/min) |
| Control | 50 ± 5 | 150 ± 10 | 100 ± 8 |
| KD | 45 ± 4 | 75 ± 6 | 30 ± 5 |
This table demonstrates a significantly reduced capacity of the KD cells to utilize glutamine for respiration, as shown by the blunted OCR response to glutamine injection.
Table 2: L-Glutamine-¹³C₅,¹⁵N₂ Tracing Data (Fractional Enrichment in TCA Intermediates)
| Metabolite | Control (% ¹³C Enrichment) | KD (% ¹³C Enrichment) |
| Citrate (M+4) | 40 ± 3% | 12 ± 2% |
| α-Ketoglutarate (M+5) | 85 ± 5% | 80 ± 6% |
| Succinate (M+4) | 35 ± 4% | 10 ± 1.5% |
| Malate (M+4) | 38 ± 3.5% | 11 ± 2% |
This table provides the mechanistic basis for the Seahorse data. While the uptake of glutamine and its conversion to α-ketoglutarate (M+5) is similar in both cell lines, the subsequent incorporation of glutamine-derived carbons into the TCA cycle (M+4 isotopologues) is markedly decreased in the KD cells. This indicates a block in the pathway downstream of α-ketoglutarate, explaining the reduced glutamine-fueled respiration.
Unlocking Cellular Metabolism: The Dual-Labeling Advantage of L-Glutamine-¹³C₅,¹⁵N₂
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of isotopic tracer is paramount. L-Glutamine, a key nutrient, serves as a critical source of both carbon and nitrogen for a multitude of biosynthetic pathways. While single-isotope labeling has been a cornerstone of metabolic research, the use of dual-labeled L-Glutamine-¹³C₅,¹⁵N₂ offers a significant leap forward in simultaneously tracing the fate of both its carbon skeleton and nitrogen atoms. This comprehensive guide provides an objective comparison of dual-labeling with L-Glutamine-¹³C₅,¹⁵N₂ against its single-labeled counterpart, L-Glutamine-¹³C₅, supported by experimental data and detailed protocols.
The primary advantage of employing L-Glutamine-¹³C₅,¹⁵N₂ lies in its ability to provide a more complete picture of glutamine's metabolic fate. By labeling all five carbon atoms with ¹³C and both nitrogen atoms with ¹⁵N, researchers can concurrently track the contribution of glutamine's carbon to the tricarboxylic acid (TCA) cycle and its nitrogen to the synthesis of other amino acids and nucleotides.[1] This dual-tracer approach offers a distinct superiority over single-labeled L-Glutamine-¹³C₅, which only allows for the monitoring of the carbon backbone.
Comparative Analysis of Isotopic Labeling Strategies
To illustrate the enhanced insights gained from dual-labeling, consider a typical metabolic flux analysis experiment in cancer cells, which are known for their high glutamine consumption. When cells are cultured in the presence of L-Glutamine-¹³C₅, the resulting mass isotopomer distributions of TCA cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate, will show a mass shift corresponding to the incorporation of ¹³C atoms. This allows for the quantification of glutamine's anaplerotic contribution to the TCA cycle.
However, this single-labeling approach provides no information about the fate of the nitrogen atoms from glutamine. In contrast, using L-Glutamine-¹³C₅,¹⁵N₂ allows for the simultaneous tracking of both elements. For instance, the nitrogen from glutamine is crucial for the synthesis of other non-essential amino acids through transamination reactions. With dual-labeling, the ¹⁵N can be traced into amino acids like aspartate and alanine, providing a direct measure of nitrogen flux.[1]
| Parameter | L-Glutamine-¹³C₅ | L-Glutamine-¹³C₅,¹⁵N₂ | Advantage of Dual-Labeling |
| Carbon Flux Analysis | Yes | Yes | No direct advantage for carbon tracing alone. |
| Nitrogen Flux Analysis | No | Yes | Enables simultaneous quantification of nitrogen donation to other metabolites. |
| TCA Cycle Anaplerosis | Quantifiable | Quantifiable | Provides a more complete picture by correlating carbon entry with nitrogen utilization. |
| Amino Acid Synthesis | Inferred | Directly Measurable | Allows for direct measurement of nitrogen transfer in transamination reactions. |
| Nucleotide Biosynthesis | Inferred | Directly Measurable | Enables tracing of both carbon and nitrogen precursors into purine and pyrimidine rings. |
| Overall Metabolic Picture | Partial (Carbon-centric) | Holistic (Carbon and Nitrogen) | Offers a more comprehensive and integrated view of cellular metabolism. |
Experimental Protocols
Cell Culture and Isotope Labeling
A detailed protocol for a typical isotope tracing experiment in cultured cells is provided below. This protocol can be adapted for various cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free and Glutamine-free DMEM
-
L-Glutamine-¹³C₅,¹⁵N₂ (or L-Glutamine-¹³C₅ for comparison)
-
Phosphate-buffered saline (PBS)
-
6-well culture plates
-
Methanol (ice-cold, -80°C)
-
Water (ice-cold)
-
Chloroform (ice-cold)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture in complete medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free DMEM with 10% dFBS, the desired concentration of glucose (e.g., 25 mM), and either L-Glutamine-¹³C₅,¹⁵N₂ or L-Glutamine-¹³C₅ at the desired concentration (e.g., 4 mM).
-
Isotope Labeling:
-
Aspirate the complete medium from the wells.
-
Wash the cells twice with sterile PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) to allow for the incorporation of the labeled glutamine into cellular metabolites.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing the extracted metabolites) to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
LC-MS/MS Analysis
The extracted metabolites are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of key metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (Example for HILIC):
-
Column: SeQuant ZIC-pHILIC (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 80% B to 20% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Scan Mode: Selected Reaction Monitoring (SRM) or Full Scan (for high-resolution MS)
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
The specific SRM transitions for each metabolite of interest will need to be optimized based on the instrument used.
Visualizing Glutamine's Metabolic Crossroads
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of glutamine in cellular metabolism and the experimental workflow for isotope tracing.
References
A Comparative Guide to Analytical Platforms for L-Glutamine-¹³C₅,¹⁵N₂ Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of stable isotope-labeled L-Glutamine, specifically L-Glutamine-¹³C₅,¹⁵N₂, is pivotal in metabolic flux analysis, particularly within cancer research and drug development. This guide provides an objective comparison of the two primary analytical platforms employed for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is collated from various scientific publications and is intended to assist researchers in selecting the most appropriate methodology for their specific research needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for LC-MS/MS and GC-MS in the analysis of L-Glutamine and its isotopologues. It is important to note that these values are compiled from different studies and may vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Sensitivity | High, with Limits of Quantification (LOQ) reported in the low µM to nM range.[1][2] | High, with capabilities for detecting low enrichments (down to 0.06 mol% excess).[3] | LC-MS/MS generally offers superior sensitivity for a broader range of compounds without derivatization. |
| Linearity | Excellent, with wide linear ranges reported (e.g., 0.39 to 200 µM).[4][5] Correlation coefficients (r²) are consistently >0.99.[2][6] | Good linearity is achievable over specific concentration ranges. | Both techniques provide excellent linearity, but the range can be method-dependent. |
| Accuracy | High, with relative error (RE) values typically within ±15%.[2] | High, with reported accuracies validated by comparison with other methods.[7] | Accuracy is highly dependent on proper method validation and the use of appropriate internal standards. |
| Precision | High, with intra- and inter-day precision (as %RSD or CV) generally below 15%.[2][7] | High, with reported RSD values below 3.2% for isotopic enrichment determinations.[7] | Both platforms demonstrate high precision, crucial for reproducible quantification. |
| Matrix Effects | Can be significant due to ion suppression or enhancement in complex biological matrices.[8] | Generally less susceptible to matrix effects compared to ESI-based LC-MS/MS. | Sample preparation and chromatographic separation are critical for mitigating matrix effects in LC-MS/MS. |
| Throughput | Generally higher due to faster sample preparation (no derivatization) and rapid chromatographic runs. | Can be lower due to the time-consuming derivatization step required for volatile compounds. | The need for derivatization in GC-MS is a significant factor affecting sample throughput. |
| Derivatization | Not typically required for glutamine analysis. | Mandatory to increase the volatility of glutamine for gas-phase separation.[9][10][11] | Derivatization adds a time-consuming and potentially variable step to the GC-MS workflow. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for sample preparation and analysis using both LC-MS/MS and GC-MS platforms.
LC-MS/MS Experimental Protocol
This protocol is a composite based on common practices for the analysis of L-Glutamine-¹³C₅,¹⁵N₂ in cell culture or biological samples.[4][5][12]
1. Sample Preparation (Cell Culture):
-
Aspirate the cell culture medium.
-
Wash the cells with ice-cold saline solution (0.9% NaCl).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[12]
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both L-Glutamine-¹³C₅,¹⁵N₂ and its unlabeled counterpart.
-
Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
GC-MS Experimental Protocol
This protocol outlines the general steps for the analysis of L-Glutamine-¹³C₅,¹⁵N₂ using GC-MS, including the critical derivatization step.[9][10][11][13]
1. Sample Preparation and Derivatization:
-
Follow the same initial sample extraction steps as for LC-MS/MS to obtain the metabolite extract.
-
Dry the extract completely under nitrogen or vacuum.
-
Derivatization: This is a two-step process to make the glutamine volatile.
-
Step 1 (Esterification): Add a solution of 2 M HCl in methanol and heat at 80°C for 60 minutes to convert the carboxylic acid group to a methyl ester.[10]
-
Step 2 (Acylation): After cooling, evaporate the methanol and add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with acetonitrile. Heat at 100°C for 4 hours to derivatize the amine and amide groups.[11] Alternative derivatizing agents like pentafluoropropionic anhydride (PFPA) can also be used.[10]
-
2. Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., SLB™-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).
-
Injector Temperature: Typically set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific fragment ions of the derivatized L-Glutamine-¹³C₅,¹⁵N₂ and its unlabeled form for quantification.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.
Visualizing Key Processes
To further aid in the understanding of the analytical workflows and the biological context, the following diagrams have been generated using Graphviz.
Caption: Glutamine Metabolism Pathway.
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful and reliable platforms for the quantitative analysis of L-Glutamine-¹³C₅,¹⁵N₂. The choice between the two often depends on the specific requirements of the study.
LC-MS/MS is generally favored for its high sensitivity, higher throughput due to the absence of a derivatization step, and its ability to analyze a wider range of metabolites in a single run. However, it can be more susceptible to matrix effects, which requires careful method development and validation.
GC-MS is a robust and well-established technique that is less prone to matrix effects. The requirement for derivatization, however, increases sample preparation time and can introduce variability.
For researchers embarking on metabolic flux analysis using L-Glutamine-¹³C₅,¹⁵N₂, a thorough evaluation of the analytical requirements, sample complexity, and available instrumentation is essential for selecting the optimal platform to achieve accurate and reproducible results.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of low 13C-glutamine enrichments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. resolian.com [resolian.com]
- 9. researchgate.net [researchgate.net]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of Labeled vs. Unlabeled Glutamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of key nutrients is paramount. Glutamine, a conditionally essential amino acid, plays a central role in cellular energetics, biosynthesis, and signaling. Stable isotope-labeled glutamine is a cornerstone tool for tracing these metabolic pathways. This guide provides an objective comparison of labeled and unlabeled glutamine, addressing the critical question of their biological equivalence and presenting supporting experimental data and protocols.
The fundamental assumption underpinning stable isotope tracing is that the substitution of an atom with its heavier, non-radioactive isotope does not significantly alter the molecule's biological activity. For isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), this assumption is widely held to be valid for most biological systems, making them the gold standard for metabolic flux analysis. While direct, head-to-head comparisons of cellular proliferation or signaling responses to exclusively labeled versus unlabeled glutamine are not a common focus of published research, the extensive and consistent data generated from decades of tracer studies provide strong evidence for their biological equivalence in a metabolic context.
The primary observable difference arises from the kinetic isotope effect (KIE), where the heavier mass of the isotope can lead to a slightly slower rate of bond cleavage. For ¹³C and ¹⁵N, these effects are generally small and often considered negligible in the context of complex biological systems. However, specific enzymatic reactions can exhibit measurable isotope effects. For instance, a study on E. coli carbamyl phosphate synthetase demonstrated a ¹⁵N isotope effect of 1.0217 on the hydrolysis of glutamine, indicating that the breakdown of the tetrahedral intermediate to release ammonia is the rate-limiting step.[1] This highlights that while generally equivalent, at the level of individual enzyme kinetics, minor differences can exist.
Experimental Data: Metabolic Fate of Labeled Glutamine
Stable isotope tracing has been instrumental in quantifying the contribution of glutamine to various metabolic pathways. The data below, compiled from studies using ¹³C- and ¹⁵N-labeled glutamine, illustrates its diverse metabolic roles.
Table 1: Contribution of Labeled Glutamine to Intermediary Metabolism
| Cell Line | Labeled Glutamine Tracer | Key Metabolic Pathway | Measured Output | Key Finding | Reference |
| A549 (Lung Adenocarcinoma) | [U-¹³C₅]glutamine | TCA Cycle Anaplerosis | ¹³C enrichment in TCA cycle intermediates | Glutamine is a major source of carbon for the TCA cycle. | [2] |
| Cervical Cancer Cells (CaSki, SiHa) | [¹³C₅]glutamine | Glutathione Synthesis | M+5 enrichment in Glutamate and GSH | Glutamine carbon is used to generate reduced glutathione. | [3] |
| Chinese Hamster Ovary (CHO) | [U-¹³C]glutamine | Fatty Acid Biosynthesis | ¹³C labeling in fatty acids | Fatty acid biosynthesis remains high even in the non-growth phase. | [4] |
| HIV-1-Infected Primary CD4+ T Cells | U-¹³C-labeled glutamine | Glutaminolysis | Secretion of glutamine-derived glutamic acid | Increased secretion of glutamine-derived glutamic acid in infected cells. | |
| MIA PaCa-2 (Pancreatic Cancer) | [¹³C₅]glutamine | Glutaminolysis | m+4-labeled citrate | Demonstrates glutamine's contribution to the TCA cycle. | [5] |
Table 2: Comparative Uptake of Labeled Glutamine and Glutamate Analogs
| Tracer | Cell Line | Uptake Comparison | Key Finding | Reference |
| ¹⁸F-(2S,4R)4F-GLN (Glutamine analog) | 9L, SF188, PC-3 | Higher uptake than ¹⁸F-(2S,4R)4F-GLU | The glutamine analog showed greater accumulation in tumor cells. | [5][6] |
| ¹⁸F-(2S,4R)4F-GLU (Glutamate analog) | 9L, SF188, PC-3 | Lower uptake than ¹⁸F-(2S,4R)4F-GLN | The glutamate analog had a slightly higher tumor-to-background ratio. | [5][6] |
Experimental Protocols
The following are generalized protocols for key experiments involving labeled glutamine.
1. Stable Isotope Tracer Experiment for Metabolic Flux Analysis
-
Cell Culture: Cells are cultured in a specialized basal medium, such as DMEM or RPMI-1640, that lacks the nutrient of interest (in this case, glutamine).[2] The medium is supplemented with a known concentration of the labeled glutamine tracer (e.g., [U-¹³C₅]glutamine). To minimize interference from unspecified small molecules, dialyzed fetal bovine serum (FBS) is used instead of regular FBS.[2]
-
Isotopic Steady State: Cells are cultured with the labeled substrate for a sufficient duration to achieve isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant.[2] For glutamine and the TCA cycle, this is typically achieved within a few hours.[2]
-
Metabolite Extraction: The metabolism is quenched rapidly, often using cold methanol, and intracellular metabolites are extracted.
-
Analysis: The isotopic enrichment of metabolites is measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
2. Assessment of Glutamine Uptake
-
Cell Culture: Cells are grown to a desired confluency.
-
Incubation with Labeled Substrate: The culture medium is replaced with a medium containing a labeled glutamine analog (e.g., a fluorescent or radiolabeled version) for a defined period.
-
Quantification: The amount of labeled substrate taken up by the cells is quantified. For fluorescent probes, this can be done using flow cytometry or microscopy. For radiolabeled compounds, scintillation counting is used.
-
Inhibition Studies: To identify specific transporters, uptake assays are performed in the presence of known transporter inhibitors or in ion-deficient media (e.g., sodium-free media for sodium-dependent transporters).
Glutamine Signaling Pathways and Experimental Workflows
Glutamine metabolism is intricately linked to cellular signaling, particularly the mTORC1 pathway, a master regulator of cell growth and proliferation. Glutamine depletion has been shown to inhibit mTORC1 activity.[7][8]
Below are diagrams illustrating a key glutamine signaling pathway and a typical experimental workflow for stable isotope tracing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of 18F-labeled glutamic acid and glutamine as tumor metabolic imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
A Researcher's Guide to Glutamine Isotope Tracers: Benchmarking L-Glutamine-¹³C₅,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex roles of nutrients in cellular processes. Glutamine, a pleiotropic amino acid, is central to numerous anabolic and catabolic pathways, making its study critical, particularly in oncology and immunology. The choice of an appropriate isotopic tracer is paramount for generating robust and insightful data. This guide provides a comprehensive comparison of L-Glutamine-¹³C₅,¹⁵N₂, a dual-labeled tracer, against other commonly used glutamine tracers. We present a comparative analysis of their applications, strengths, and limitations, supported by experimental considerations, to empower researchers in designing elegant and precise metabolic flux experiments.
Comparative Analysis of Glutamine Tracers
The selection of a glutamine tracer is dictated by the specific metabolic pathway and scientific question under investigation. While uniformly carbon-labeled glutamine is a workhorse for tracing carbon flux, the dual-labeled L-Glutamine-¹³C₅,¹⁵N₂ offers the unique advantage of simultaneously tracking both carbon and nitrogen moieties. This capability is crucial for a holistic understanding of glutamine's contribution to cellular biosynthesis.
Tracer Performance and Applications
| Tracer | Primary Applications | Key Advantages | Limitations |
| L-Glutamine-¹³C₅,¹⁵N₂ | - Simultaneous tracking of carbon and nitrogen flux.- Elucidating pathways of nucleotide and non-essential amino acid biosynthesis.[1] - Dissecting the contributions of glutamine to both the TCA cycle and anabolic processes. | - Provides a more complete picture of glutamine metabolism by tracking both major atoms. - Enables detailed analysis of pathways where glutamine's nitrogen is incorporated.[1] | - Higher cost compared to single-isotope tracers.- Data analysis can be more complex due to the multiple labeled atoms. |
| L-Glutamine-¹³C₅ | - Tracing the entry and fate of glutamine's carbon backbone in the TCA cycle.[2] - Assessing both oxidative and reductive glutamine metabolism.[2][3] - Quantifying the contribution of glutamine to lipogenesis.[2] | - Excellent for resolving fluxes within the central carbon metabolism.[2] - Widely used and well-characterized in numerous studies.[3][4][5] | - Does not provide information on the fate of glutamine's nitrogen atoms. |
| L-Glutamine-[1-¹³C] | - Specifically tracing reductive carboxylation.[2] The ¹³C at the C1 position is lost as CO₂ in the oxidative TCA cycle.[2] | - Highly specific for measuring the reverse flux of the TCA cycle.[2] | - Provides limited information on the overall contribution of glutamine to the TCA cycle. |
| L-Glutamine-[5-¹³C] | - Tracing the contribution of reductive carboxylation to lipid synthesis.[2] The C5 carbon is retained in acetyl-CoA produced via this pathway. | - Specific for quantifying the glutamine-derived carbon flux towards fatty acid synthesis.[2] | - Not suitable for a comprehensive analysis of TCA cycle fluxes. |
| L-Glutamine-¹⁵N₂ | - Tracing the fate of glutamine's nitrogen atoms in pathways like nucleotide and amino acid synthesis. | - Directly measures the contribution of glutamine's nitrogen to anabolic pathways. | - Provides no information on the carbon skeleton's metabolic fate. |
Experimental Protocols
Accurate and reproducible results in stable isotope tracing studies hinge on meticulous experimental design and execution. Below are generalized protocols for in vitro cell culture experiments using glutamine tracers.
General Protocol for Stable Isotope Labeling in Cell Culture
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow in standard culture medium.[2]
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free base medium with the desired concentration of the isotopic tracer (e.g., 2 mM L-Glutamine-¹³C₅,¹⁵N₂) and other necessary components like dialyzed fetal bovine serum (to minimize unlabeled glutamine).
-
Tracer Introduction: Aspirate the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[2]
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the tracer and to reach isotopic steady state. The time required to reach steady state can vary between cell lines and metabolic pathways and should be determined empirically.[2]
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Dry the metabolite extract and derivatize if necessary for analysis by mass spectrometry (GC-MS or LC-MS/MS) to determine the mass isotopologue distribution of downstream metabolites.
Visualizing Glutamine Metabolism and Experimental Workflows
Glutamine's Central Role in Metabolism
The following diagram illustrates the major metabolic fates of glutamine's carbon and nitrogen, highlighting the pathways that can be elucidated using L-Glutamine-¹³C₅,¹⁵N₂.
Caption: Key metabolic pathways of L-Glutamine-¹³C₅,¹⁵N₂.
Typical Experimental Workflow for Isotope Tracing
This workflow outlines the key steps involved in a stable isotope tracing experiment, from experimental design to data analysis.
Caption: A typical workflow for stable isotope tracing experiments.
Decision Framework for Tracer Selection
Choosing the right tracer is critical. This diagram provides a logical framework to guide your selection based on your research question.
References
- 1. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Enhancing Reproducibility in L-Glutamine-¹³C₅,¹⁵N₂ Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Key Metabolic Pathways Traced by L-Glutamine-¹³C₅,¹⁵N₂
L-Glutamine, labeled with stable isotopes ¹³C and ¹⁵N, is a powerful tool for dissecting cellular metabolism, particularly in cancer research. It allows for the tracing of carbon and nitrogen atoms through various metabolic pathways. The two primary pathways investigated using this tracer are glutaminolysis and reductive carboxylation.
Glutaminolysis and Reductive Carboxylation
Glutamine is first converted to glutamate, which then enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate. From there, it can proceed through two main routes:
-
Glutaminolysis (Oxidative Metabolism): α-ketoglutarate is oxidized in the forward direction of the TCA cycle to generate ATP, reducing equivalents (NADH and FADH₂), and biosynthetic precursors.
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate, providing a key source of carbon for de novo lipogenesis.
The following diagram illustrates these interconnected pathways.
A Generalized Experimental Workflow for Reproducibility
Achieving reproducible data from L-Glutamine-¹³C₅,¹⁵N₂ tracer studies necessitates a standardized experimental workflow. The following diagram outlines the critical stages, from cell culture to data analysis. Adherence to a consistent protocol at each step is paramount for minimizing inter-experimental and inter-laboratory variability.
Comparison of Experimental Protocols
The table below summarizes key parameters from various published protocols for L-Glutamine-¹³C₅,¹⁵N₂ tracer studies. This comparison highlights the diversity in experimental design and underscores the need for detailed reporting of methodologies to enable replication and comparison.
| Parameter | Study/Methodology Example 1 | Study/Methodology Example 2 | Study/Methodology Example 3 |
| Cell Line/Model | Human lung adenocarcinoma A549 cells[1] | Patient-derived non-small cell lung cancer models (tissue slices, PDXs, cell culture)[2] | Human glioblastoma (GBM) cells[3] |
| Tracer | [U-¹³C₅]glutamine[1] | ¹³C₅,¹⁵N₂-glutamine[2] | ¹³C-glutamine[3] |
| Tracer Concentration | 2 mM in glutamine-free DMEM[4] | Not specified | 4 mM in glutamine-free medium[5] |
| Incubation Time | 0, 0.5, 1, 2, 4, and 6 hours for dynamic labeling[4] | Not specified | 5 hours[5] |
| Metabolism Quenching | -20 °C methanol[1] | Not specified | Not specified |
| Metabolite Extraction | Methanol-water cell suspension, scraped[1] | Not specified | Extraction of polar metabolites and long-chain fatty acids[3] |
| Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Stable Isotope-Resolved Metabolomics (SIRM)[2][6] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[3] |
| Key Findings | [U-¹³C₅]glutamine is effective for evaluating glutamine's contribution to the TCA cycle and lipogenesis.[1] | Glutamine utilization was significantly higher in cell culture models compared to primary cancer tissue or PDXs, indicating model-dependent metabolic phenotypes.[2] | Developed a method to distinguish between isomers of monounsaturated fatty acids derived from ¹³C-glutamine.[3] |
Factors Influencing Reproducibility and Inter-Lab Comparison
Several factors can introduce variability in metabolic tracer studies. The following table outlines these factors, their potential impact, and recommendations for ensuring consistency.
| Factor | Potential Impact on Reproducibility | Recommendations for Standardization |
| Cell Culture Conditions | Cell density, passage number, and media composition can alter metabolic phenotypes.[1] | Maintain consistent cell seeding densities and passage numbers. Use the same formulation and batch of media and serum. |
| Choice of Isotopic Tracer | Different labeled forms of glutamine (e.g., [U-¹³C₅]glutamine vs. [1-¹³C]glutamine) provide information on different aspects of glutamine metabolism.[1] | Clearly state the specific tracer used, including its isotopic purity.[7][8][9][10] |
| Tracer Incubation Time | Metabolites reach isotopic steady state at different rates.[1] Analysis before steady state will yield variable results. | Perform time-course experiments to determine when isotopic steady state is reached for key metabolites and use this time point for all subsequent experiments.[11] |
| Metabolism Quenching | Inefficient or slow quenching can lead to continued metabolic activity and altered metabolite profiles. | Use rapid quenching methods, such as plunging cells into ice-cold methanol or liquid nitrogen.[1] |
| Metabolite Extraction | The choice of solvent and extraction method can affect the recovery of different classes of metabolites. | Utilize a standardized extraction protocol and validate its efficiency for the metabolites of interest. |
| Analytical Platform (GC-MS vs. LC-MS) | Different platforms have varying sensitivities, resolutions, and capabilities for separating isomers.[12] This can lead to quantitative differences in measured isotopologue distributions. | Report detailed instrument parameters.[5][13] Use of internal standards can help normalize for instrument variability. |
| Data Analysis | Correction for natural isotope abundance and the choice of metabolic flux analysis (MFA) models can influence the final calculated flux rates.[5][11] | Use standardized software and algorithms for data processing and clearly document all correction methods and modeling assumptions. |
| Preclinical Model System | As demonstrated in non-small cell lung cancer models, glutamine metabolism can differ significantly between in vitro cell cultures, patient-derived xenografts (PDXs), and fresh tissue slices from the same patient.[2] | The choice of model should be carefully considered and its limitations acknowledged. Direct analysis of patient-derived tissue slices may provide the most clinically relevant metabolic data.[2] |
Conclusion
The reproducibility of L-Glutamine-¹³C₅,¹⁵N₂ data across different laboratories is crucial for advancing our understanding of cellular metabolism and for the development of novel therapeutics. While a definitive quantitative comparison of inter-laboratory data is currently lacking in the literature, this guide highlights the critical experimental parameters that must be controlled to minimize variability. By adopting standardized protocols, from cell culture to data analysis, and by thoroughly reporting all methodological details, the research community can move towards greater consistency and comparability of findings in this important field of study. The observed variability between different preclinical models also underscores the need for careful model selection and interpretation of results.[2]
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-resolved metabolomics analyses of metabolic phenotypes reveal variable glutamine metabolism in different patient-derived models of non-small cell lung cancer from a single patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Glutamine (¹³Câ , 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-1275-H-0.1 [isotope.com]
- 8. L-Glutamine-13C5,15N2 98 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 9. L-Glutamine (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµNâ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. This compound 98 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metabolic Pathway Activity: A Comparative Guide to L-Glutamine-13C5,15N2 Tracing and Genetic Knockouts
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. This guide provides a comprehensive comparison of two powerful techniques used in concert to confirm pathway activity: stable isotope tracing with L-Glutamine-13C5,15N2 and genetic knockouts. By integrating these methodologies, researchers can gain unparalleled insights into cellular metabolism, identify novel drug targets, and elucidate the mechanisms of disease.
Stable isotope tracing allows for the dynamic visualization of a metabolic substrate as it journeys through various biochemical reactions.[1][2] L-Glutamine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) serves as a powerful tool to simultaneously track the fate of both the carbon skeleton and nitrogen atoms of glutamine, a critical nutrient for many proliferating cells.[3][4] This dual-labeling approach provides a detailed map of glutamine's contribution to central carbon and nitrogen metabolism.[3] However, tracing alone may not definitively confirm the necessity of a specific enzyme or pathway.
This is where genetic knockouts, often achieved through CRISPR-Cas9 technology, become indispensable. By selectively silencing a gene encoding a key enzyme in a proposed pathway, researchers can directly assess the impact of its absence on the metabolic fluxes observed through isotope tracing. This combination of "seeing" the pathway with tracers and then "breaking" it with knockouts provides a robust and validated understanding of cellular metabolic wiring.[5]
Experimental Protocols
A combined experimental approach using this compound tracing and genetic knockouts typically involves the following key steps:
1. Cell Culture and Genetic Knockout:
-
Cell Line Selection: Choose a cell line relevant to the biological question (e.g., a cancer cell line known for glutamine addiction).
-
CRISPR-Cas9 Knockout:
-
Design and validate single guide RNAs (sgRNAs) targeting the gene of interest.
-
Deliver Cas9 nuclease and the validated sgRNA to the cells via transfection or viral transduction.
-
Select and expand single-cell clones with the desired knockout, confirmed by sequencing and Western blot.
-
-
Culture Conditions: Maintain both wild-type (WT) and knockout (KO) cell lines in appropriate culture medium.
2. Stable Isotope Labeling:
-
Medium Preparation: Prepare culture medium containing this compound in place of standard L-glutamine. All other nutrient concentrations should be kept consistent.
-
Labeling Experiment:
-
Seed WT and KO cells at a desired density.
-
Once the cells reach the desired confluency (typically mid-log phase), replace the standard medium with the isotope-containing medium.
-
Incubate the cells for a predetermined time to allow for the incorporation of the labeled glutamine into downstream metabolites and achieve a metabolic steady state.[6]
-
3. Metabolite Extraction:
-
Quenching Metabolism: Rapidly halt all enzymatic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.
-
Protein and Debris Removal: Centrifuge the lysate to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
4. Metabolite Analysis by Mass Spectrometry:
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to separate and detect the metabolites.
-
Data Acquisition: Acquire data in a manner that allows for the identification and quantification of different isotopologues (molecules that differ only in their isotopic composition).
-
Data Analysis:
-
Identify metabolites based on their retention time and mass-to-charge ratio.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. This reveals the fractional abundance of molecules with different numbers of ¹³C and ¹⁵N atoms.
-
Calculate the fractional contribution of glutamine to each metabolite pool.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for easy comparison between wild-type and knockout cells.
Table 1: Fractional Contribution of this compound to Key Metabolites in Wild-Type vs. Enzyme X KO Cells
| Metabolite | Wild-Type (WT) | Enzyme X KO | Fold Change (KO/WT) | p-value |
| Glutamate (M+5) | 95.2 ± 2.1% | 94.8 ± 2.5% | 0.99 | >0.05 |
| α-Ketoglutarate (M+5) | 88.7 ± 3.4% | 15.3 ± 1.8% | 0.17 | <0.001 |
| Citrate (M+4) | 65.1 ± 4.5% | 8.2 ± 1.1% | 0.13 | <0.001 |
| Succinate (M+4) | 58.9 ± 3.9% | 6.1 ± 0.9% | 0.10 | <0.001 |
| Aspartate (M+4) | 45.3 ± 2.8% | 5.5 ± 0.7% | 0.12 | <0.001 |
| Proline (M+5) | 30.2 ± 1.9% | 28.9 ± 2.2% | 0.96 | >0.05 |
Data are presented as mean ± standard deviation from three biological replicates. The "M+n" notation indicates the mass isotopologue with 'n' heavy isotopes from the tracer.
Table 2: Relative Abundance of Key Metabolites in Wild-Type vs. Enzyme X KO Cells
| Metabolite | Wild-Type (WT) (Relative Abundance) | Enzyme X KO (Relative Abundance) | Fold Change (KO/WT) | p-value |
| Glutamate | 1.00 | 0.98 | 0.98 | >0.05 |
| α-Ketoglutarate | 1.00 | 0.21 | 0.21 | <0.001 |
| Citrate | 1.00 | 0.35 | 0.35 | <0.01 |
| Succinate | 1.00 | 0.41 | 0.41 | <0.01 |
| Aspartate | 1.00 | 0.48 | 0.48 | <0.01 |
| Proline | 1.00 | 0.95 | 0.95 | >0.05 |
Data are normalized to the wild-type condition.
Visualizations
Visual diagrams are crucial for illustrating complex biological processes and experimental designs.
References
- 1. Pathway metabolite ratios reveal distinctive glutamine metabolism in a subset of proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial CRISPR-Cas9 Metabolic Screens Reveal Critical Redox Control Points Dependent on the KEAP1-NRF2 Regulatory Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2D vs. 3D Cell Culture: A Comparative Analysis of L-Glutamine-¹³C₅,¹⁵N₂ Metabolism
For Researchers, Scientists, and Drug Development Professionals
The transition from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) spheroid models represents a significant leap forward in creating more physiologically relevant in vitro systems. This guide provides a comprehensive comparison of L-Glutamine-¹³C₅,¹⁵N₂ metabolism in 2D versus 3D cell cultures, offering insights into the profound metabolic shifts that occur when cells are grown in a more tissue-like architecture. Understanding these differences is critical for accurate drug discovery, efficacy testing, and the overall translation of preclinical research.
Key Metabolic Differences at a Glance
Studies consistently demonstrate that 3D cell cultures exhibit a distinct metabolic profile compared to their 2D counterparts, particularly in how they utilize glutamine. While direct comparative metabolic flux data using L-Glutamine-¹³C₅,¹⁵N₂ is still emerging in publicly available literature, existing research on glutamine metabolism highlights significant differences in consumption and the abundance of related metabolites. 3D cultures generally show an increased reliance on glutamine, especially under nutrient-restricted conditions, to support both energy production and biosynthesis.
Quantitative Comparison of Glutamine Metabolism
The following table summarizes key quantitative differences in glutamine metabolism observed between 2D and 3D culture systems based on available research. It is important to note that these values can vary depending on the cell line, culture duration, and specific experimental conditions.
| Metabolic Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Key Findings & Implications |
| Glutamine Consumption | Lower to moderate | Significantly Higher , especially under glucose restriction[1] | 3D models better replicate the nutrient gradients found in tumors, leading to increased glutamine utilization for anaplerosis and redox balance.[1] |
| Glutamate Levels | Lower | Higher [2] | Increased glutaminase activity in 3D cultures fuels the TCA cycle.[2] |
| TCA Cycle Intermediates | Generally Lower | Generally Higher (e.g., α-ketoglutarate, succinate, malate)[2] | Indicates a more active TCA cycle and oxidative phosphorylation in 3D spheroids. |
| Amino Acid Pool | Lower | Higher (including glutamine-derived non-essential amino acids)[3] | 3D cultures demonstrate enhanced biosynthetic activity, using glutamine as a key nitrogen and carbon source.[3] |
| Reductive Carboxylation | Less prominent | More prominent , particularly in hypoxic regions | Spheroids can utilize glutamine-derived α-ketoglutarate for lipid synthesis via reductive carboxylation, a key metabolic feature of some cancers. |
Experimental Protocols
Reproducible and rigorous experimental design is paramount for studying metabolic flux. Below are generalized protocols for conducting L-Glutamine-¹³C₅,¹⁵N₂ tracing experiments in both 2D and 3D cell culture models.
I. Cell Culture and Spheroid Formation
A. 2D Monolayer Culture:
-
Seed cells in standard tissue culture plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture in complete growth medium (e.g., DMEM with 10% FBS, 4 mM L-glutamine, 25 mM glucose) at 37°C and 5% CO₂.
-
Allow cells to adhere and reach approximately 70-80% confluency before initiating the labeling experiment.
B. 3D Spheroid Culture (Liquid Overlay Technique):
-
Coat a multi-well plate with an anti-adherence solution (e.g., poly-HEMA or commercially available hydrogels).
-
Seed a defined number of cells per well in complete growth medium. The optimal cell number will vary by cell line and should be determined empirically to achieve spheroids of a desired size (e.g., 400-600 µm in diameter).
-
Culture for 3-7 days, allowing cells to aggregate and form tight, spherical structures. Monitor spheroid formation and integrity daily.
II. L-Glutamine-¹³C₅,¹⁵N₂ Labeling
-
Prepare labeling medium by supplementing glutamine-free DMEM with L-Glutamine-¹³C₅,¹⁵N₂ at the desired concentration (typically 2-4 mM). Ensure all other media components (glucose, dialyzed FBS, etc.) are consistent with the growth medium.
-
For both 2D and 3D cultures, gently aspirate the growth medium and wash the cells/spheroids twice with pre-warmed, sterile PBS to remove residual unlabeled glutamine.
-
Add the pre-warmed L-Glutamine-¹³C₅,¹⁵N₂ labeling medium to the cultures.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the stable isotopes into downstream metabolites. The incubation time should be optimized to achieve isotopic steady state for the pathways of interest.[4]
III. Metabolite Extraction
-
Quenching: Rapidly aspirate the labeling medium. For 2D cultures, immediately add ice-cold 80% methanol. For 3D cultures, collect spheroids by centrifugation at a low speed, aspirate the supernatant, and then add ice-cold 80% methanol.
-
Lysis: Scrape the cells (2D) or mechanically disrupt the spheroids (e.g., bead beating or sonication) in the cold methanol solution to lyse the cells and extract metabolites.
-
Phase Separation: Add a mixture of water and chloroform to the methanol lysate to separate the polar (aqueous) and non-polar (organic) metabolites.
-
Collection: Centrifuge to pellet the cell debris. Carefully collect the upper aqueous phase containing polar metabolites (including TCA cycle intermediates and amino acids) and the lower organic phase for lipid analysis, if desired.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
IV. LC-MS/MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Perform metabolomic analysis using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC or reversed-phase) to separate and detect the labeled and unlabeled metabolites.
-
Analyze the resulting data to determine the mass isotopologue distribution (MID) for each metabolite of interest. This will reveal the extent to which the ¹³C and ¹⁵N from glutamine have been incorporated into downstream pathways.
Visualizing Metabolic and Signaling Differences
Experimental Workflow
The following diagram illustrates the general workflow for a comparative metabolic analysis of 2D and 3D cell cultures using stable isotope tracing.
Caption: Workflow for comparing L-Glutamine-¹³C₅,¹⁵N₂ metabolism in 2D vs. 3D cultures.
Glutamine Metabolism Pathways
Glutamine is a versatile nutrient that contributes to multiple key cellular processes. The diagram below outlines the primary metabolic fates of glutamine within a cancer cell. In 3D cultures, there is often an increased flux through these pathways.
Caption: Major metabolic fates of glutamine within the cell.
Signaling Pathways Influenced by Glutamine Metabolism
Glutamine availability and metabolism are intricately linked to major signaling pathways that control cell growth, proliferation, and survival. The shift from 2D to 3D culture can rewire these signaling networks.
Caption: Key signaling nodes regulated by glutamine availability and metabolism.
Conclusion
The choice between 2D and 3D cell culture models has profound implications for the study of cancer metabolism. The data strongly suggest that 3D spheroids, with their inherent nutrient and oxygen gradients, more accurately reflect the metabolic phenotype of in vivo tumors, particularly concerning glutamine utilization. Researchers and drug development professionals should consider the metabolic reprogramming that occurs in 3D culture when designing experiments and interpreting data. The use of stable isotope tracers like L-Glutamine-¹³C₅,¹⁵N₂ is a powerful tool to dissect these complex metabolic networks and can lead to more robust and translatable findings in the quest for novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in the Central Energy Metabolism of Cancer Cells between Conventional 2D and Novel 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Metabolism in Cancer Stem Cells: A Complex Liaison in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Computational Models: A Comparative Guide Using L-Glutamine-¹³C₅,¹⁵N₂ Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The validation of computational models of cellular metabolism is a critical step in ensuring their predictive accuracy for applications in drug development and disease research. The use of stable isotope tracers, such as L-Glutamine-¹³C₅,¹⁵N₂, provides essential experimental data to ground these models in biological reality. This guide offers a comparative overview of methodologies and considerations for validating computational models using L-Glutamine-¹³C₅,¹⁵N₂ tracing, with a focus on metabolic flux analysis (MFA).
The Role of L-Glutamine-¹³C₅,¹⁵N₂ in Metabolic Flux Analysis
L-Glutamine, the most abundant amino acid in human plasma, is a key nutrient for rapidly proliferating cells, including cancer cells. It serves as a crucial source of both carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][2] By using L-Glutamine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can trace the fate of these atoms through various metabolic pathways.[3] This stable isotope tracing is a powerful technique for elucidating the intricate network of metabolic reactions within a cell.[4]
The data generated from L-Glutamine-¹³C₅,¹⁵N₂ experiments, specifically the mass isotopomer distributions (MIDs) of downstream metabolites, are used to constrain and validate computational models of metabolism.[5] Metabolic flux analysis (MFA) is a key computational technique that utilizes this data to quantify the rates (fluxes) of intracellular reactions.[6] The accuracy of these flux estimations is paramount for understanding cellular physiology and identifying potential therapeutic targets.
Comparative Performance of Isotopic Tracers in Metabolic Flux Analysis
While L-Glutamine-¹³C₅,¹⁵N₂ provides comprehensive tracing of both carbon and nitrogen, various isotopologues of glutamine and other substrates can be used in MFA. The choice of tracer significantly impacts the precision of flux estimations for different pathways. A comparative analysis of various ¹³C-labeled tracers in a carcinoma cell line demonstrated that the selection of the isotopic tracer is critical for obtaining reliable flux data.[7][8]
Below is a summary of the performance of different isotopic tracers for estimating fluxes in central carbon metabolism, highlighting the utility of uniformly labeled glutamine for specific pathways.
| Metabolic Pathway/Subnetwork | Optimal Isotopic Tracer(s) | Key Findings |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | Provides the most precise overall flux estimates.[7] |
| Glycolysis & Pentose Phosphate Pathway | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose | These tracers outperform the more commonly used [1-¹³C]glucose in resolving fluxes in these pathways.[7] |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Emerged as the preferred isotopic tracer for the precise analysis of the TCA cycle.[7][8] |
| Anaplerotic & Cataplerotic Reactions | [U-¹³C₅]glutamine ,[9][10]Gln,[5][7]Gln | Glutamine tracers with two or more labeled carbons are particularly effective in estimating fluxes around the TCA cycle.[5] |
This table is synthesized from findings in "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells" and provides a quantitative comparison of tracer effectiveness.[5][7]
Overview of Computational Models and Software for Metabolic Flux Analysis
| Software/Model | Key Features | Primary Applications |
| 13CFLUX2 | High-performance suite for designing and evaluating labeling experiments. Supports multicore CPUs and compute clusters for large-scale analyses.[4] | Comprehensive ¹³C-MFA workflows, particularly for complex and large-scale models.[4] |
| INCA | Specializes in isotopically non-stationary MFA (INST-MFA) and can model complex lipid metabolism.[1][11] | Analyzing systems that have not reached isotopic steady state and for detailed lipid network analysis.[11] |
| Metran | One of the established software packages for flux estimation.[12] | General-purpose ¹³C-MFA. |
| OpenFlux | An open-source software for ¹³C-based MFA.[12] | Accessible and customizable MFA for various research applications. |
| OpenMebius | Supports both conventional ¹³C-MFA and INST-MFA.[1] | Flexible analysis of both steady-state and non-steady-state isotopic labeling data. |
Experimental Protocols for L-Glutamine-¹³C₅,¹⁵N₂ Tracing
Accurate and reproducible experimental data is the bedrock of computational model validation. Below are summarized methodologies for in vitro and in vivo stable isotope tracing using L-Glutamine-¹³C₅,¹⁵N₂.
In Vitro Stable Isotope Tracing with [U-¹³C]-Glutamine
This protocol is adapted from studies on human glioblastoma and other cancer cell lines.[10][13]
-
Cell Culture and Adaptation: Cells are cultured in a standard medium. Prior to the tracing experiment, cells are passaged and adapted to a medium containing the unlabeled version of the tracer substrate.[13]
-
Tracer Introduction: The standard medium is replaced with a medium containing [U-¹³C]-glutamine (or L-Glutamine-¹³C₅,¹⁵N₂) and other necessary nutrients.[13]
-
Incubation: Cells are incubated with the tracer-containing medium for a duration sufficient to approach isotopic steady state. This can range from several hours to over 24 hours depending on the cell line and the metabolites of interest.[14]
-
Metabolite Extraction: The medium is rapidly removed, and cells are washed with a cold saline solution. Metabolites are then extracted using a cold solvent, typically a methanol/water or methanol/acetonitrile/water mixture.[13]
-
Sample Analysis: The extracted metabolites are analyzed by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), to determine the mass isotopomer distributions of key metabolites.[10]
In Vivo Stable Isotope Tracing in Mouse Models
This protocol is a summary of methodologies used for studying leukemia and breast cancer brain metastasis in mice.[4][9]
-
Tracer Preparation and Injection: L-Glutamine-¹³C₅,¹⁵N₂ is dissolved in a sterile saline solution. The tracer is then administered to the mouse, typically via tail vein injection or infusion.[4][9]
-
Tissue/Cell Collection: After a specific duration (e.g., 10 minutes to several hours), the animal is euthanized, and tissues of interest (e.g., bone marrow, brain metastases) and blood are collected.[4][9]
-
Cell Isolation: If specific cell populations are being studied, they are isolated from the collected tissues, often using fluorescence-activated cell sorting (FACS).[9]
-
Metabolite Extraction: Metabolites are extracted from the isolated cells or tissue samples using a cold solvent mixture.[4][9]
-
LC-MS Analysis: The resulting extracts are analyzed by LC-MS to quantify the incorporation of ¹³C and ¹⁵N into downstream metabolites.[9]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and the steps involved in validating computational models.
Caption: Glutamine metabolism pathway showing the entry of L-Glutamine into the cell and its conversion to key intermediates in the cytosol and mitochondrion.
Caption: A generalized workflow for validating computational models using metabolic flux analysis with stable isotope tracing data.
References
- 1. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis [frontiersin.org]
- 10. Comparison of metabolic states using genome-scale metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis (Journal Article) | OSTI.GOV [osti.gov]
- 14. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Glutamine-13C5,15N2 for Assessing Cell Viability and Function
For researchers in cell biology and drug development, understanding the intricate metabolic pathways that govern cell health is paramount. L-glutamine, a conditionally essential amino acid, is a cornerstone of cellular metabolism, playing a pivotal role in energy production, nucleotide synthesis, and redox homeostasis.[1][2][3][4] To dissect these complex processes, stable isotope-labeled compounds like L-Glutamine-13C5,15N2 have become indispensable tools for metabolic flux analysis.[5][6][7][8][9] This guide provides a comprehensive comparison of this compound with its unlabeled counterpart and a common stabilized alternative, L-alanyl-L-glutamine, offering insights into their respective impacts on cell viability and function, supported by established experimental protocols.
Comparative Analysis of L-Glutamine and Its Alternatives
The choice of glutamine source in cell culture can significantly influence experimental outcomes. While unlabeled L-glutamine is the standard supplement, its instability can lead to the production of ammonia, which is toxic to cells and can affect cell viability and function.[1][10] this compound is functionally equivalent to unlabeled L-glutamine in supporting cell growth but is primarily used as a tracer in metabolic studies.[11][12] A more stable alternative for routine cell culture is L-alanyl-L-glutamine (e.g., GlutaMAX™), a dipeptide that is gradually hydrolyzed by cells, preventing ammonia buildup.[1][10][13][14][15]
Table 1: Quantitative Comparison of L-Glutamine, this compound, and L-alanyl-L-glutamine
| Feature | L-Glutamine | This compound | L-alanyl-L-glutamine |
| Primary Application | Standard cell culture supplement | Metabolic flux analysis tracer | Stable cell culture supplement |
| Molecular Weight | 146.14 g/mol | ~153.11 g/mol [12] | 217.22 g/mol |
| Stability in Aqueous Solution | Low; degrades to ammonia and pyroglutamic acid[1][10] | Low; similar degradation to unlabeled L-glutamine | High; resistant to spontaneous degradation[1][10][14] |
| Impact on Cell Viability | Can decrease over time due to ammonia accumulation[1] | Similar to L-glutamine; not intended for long-term viability studies | Promotes higher cell viability by minimizing ammonia toxicity[10][13][14] |
| Effect on Cellular Function | Supports normal cellular functions but can be impacted by degradation byproducts[1] | Traces metabolic pathways without significantly altering function | Enhances cellular function by providing a stable glutamine source[13][14] |
Experimental Protocols
To rigorously assess the impact of different glutamine sources on cell viability and function, standardized experimental protocols are essential. Below are detailed methodologies for a cell viability assay and a metabolic flux analysis experiment.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to compare the effects of L-glutamine and L-alanyl-L-glutamine on cell viability over time.
Objective: To quantify and compare the viability of cells cultured in media supplemented with L-glutamine versus a stable glutamine alternative.
Materials:
-
Cells of interest
-
Complete culture medium
-
Culture medium lacking glutamine
-
L-glutamine solution
-
L-alanyl-L-glutamine solution
-
96-well culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Media Exchange: After 24 hours, replace the medium with fresh medium containing either L-glutamine or L-alanyl-L-glutamine at the desired final concentration (typically 2 mM). Include a negative control group with no glutamine supplementation.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, and 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each condition relative to the control at the start of the experiment.
Protocol 2: Metabolic Flux Analysis using this compound
This protocol describes a typical workflow for tracing glutamine metabolism in cancer cells using this compound followed by mass spectrometry.
Objective: To determine the metabolic fate of glutamine carbon and nitrogen within central carbon metabolism.
Materials:
-
Cancer cell line of interest
-
Culture medium (e.g., DMEM) formulated without glucose and glutamine
-
Dialyzed fetal bovine serum (dFBS)
-
Unlabeled glucose and L-glutamine
-
This compound
-
6-well or 10 cm culture dishes
-
Methanol, water, and chloroform (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to ~80% confluency in complete medium.
-
Isotope Labeling: Replace the medium with fresh medium containing dFBS, unlabeled glucose, and this compound as the sole glutamine source.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotopes into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Collect the cell lysate and centrifuge at high speed to pellet cellular debris.
-
-
Sample Analysis: Analyze the supernatant containing the polar metabolites using LC-MS to identify and quantify the mass isotopologues of key metabolites (e.g., TCA cycle intermediates, amino acids, nucleotides).
-
Data Analysis: Determine the fractional enrichment of 13C and 15N in downstream metabolites to calculate the relative metabolic fluxes through glutamine-dependent pathways.
Visualizing Cellular Processes
Diagrams are crucial for illustrating the complex biological pathways and experimental designs involved in metabolic research.
Caption: Glutamine metabolism pathway in a typical mammalian cell.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Why is L-glutamine metabolism important to cells of the immune system in health, postinjury, surgery or infection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Q's next: The diverse functions of glutamine in metabolism, cell biology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 9. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. L-Glutamine (¹³Câ , 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-1275-H-0.1 [isotope.com]
- 13. researchgate.net [researchgate.net]
- 14. L-グルタミン&GlutaMAXサプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to In Vitro and In Vivo L-Glutamine-¹³C₅,¹⁵N₂ Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo L-Glutamine-¹³C₅,¹⁵N₂ tracing methodologies. By presenting key quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the necessary information to design, execute, and interpret stable isotope tracing studies effectively. Understanding the metabolic fate of glutamine is crucial, as this amino acid plays a central role in cellular bioenergetics, biosynthesis, and redox homeostasis, particularly in cancer cells.[1][2]
Key Differences: In Vitro vs. In Vivo Glutamine Metabolism
A significant body of research highlights that the metabolic behavior of cells in a culture dish can differ substantially from their behavior within a complex living organism.[3][4] Standard cell culture media often contain nutrient concentrations that do not reflect the physiological levels found in vivo, potentially altering metabolic phenotypes.[3] For instance, some cancer cells that demonstrate a strong dependence on glutamine for tricarboxylic acid (TCA) cycle anaplerosis in vitro may shift towards glucose-derived carbons for this purpose when grown as tumors in animal models.[3][5] This discrepancy underscores the importance of in vivo studies to validate in vitro findings and to understand the true metabolic landscape of tumors within their native microenvironment.[3][6]
Quantitative Data Comparison
The following table summarizes key quantitative findings from studies employing L-Glutamine-¹³C₅,¹⁵N₂ or similar labeled glutamine tracers. These data illustrate the differing contributions of glutamine to various metabolic pathways under in vitro and in vivo conditions.
| Parameter | In Vitro Findings | In Vivo Findings | Cell/Tumor Type | Citation |
| Glutamine Contribution to TCA Cycle | High contribution of glutamine-derived carbon to TCA cycle intermediates. | Lower contribution of glutamine to the TCA cycle compared to in vitro; glucose is often a more prominent source of anaplerotic carbon. | KRAS-driven Non-Small Cell Lung Cancer (NSCLC) | [3] |
| Fractional Enrichment of Citrate (M+4 from ¹³C-Glutamine) | ~45% in ex vivo cultured T cells. | ~45% in T effector cells from infused mice. | CD8+ T cells | [7] |
| Fractional Enrichment of Malate (M+4 from ¹³C-Glutamine) | ~45% in ex vivo cultured T cells. | ~45% in T effector cells from infused mice. | CD8+ T cells | [7] |
| Reductive Carboxylation | Observed in in vitro-stimulated T cells. | Not a prominent feature in T effector cells from infused mice. | CD8+ T cells | [7] |
| Glutamine-derived Proline Synthesis | Substantial increase in ¹³C₅-proline in activated T cells. | Higher relative enrichment of ¹³C-glutamine carbon into the proline pool in T effector cells compared to in vitro. | CD8+ T cells | [8] |
| Glutamine-derived Aspartate Synthesis | Significant increase upon T cell activation. | Significant increase upon T cell activation, with prominent M+2 labeling suggesting increased TCA cycling. | CD8+ T cells | [8] |
| Glutaminase (GLS) Inhibition | Suppresses cell proliferation in cultured NSCLC cells. | Tumors are resistant to GLS inhibition. | KRAS-driven NSCLC | [3] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in metabolic tracing studies. Below are generalized methodologies for in vitro and in vivo L-Glutamine-¹³C₅,¹⁵N₂ tracing.
In Vitro L-Glutamine-¹³C₅,¹⁵N₂ Tracing Protocol
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in standard culture medium.
-
Isotope Labeling: Replace the standard medium with a medium containing L-Glutamine-¹³C₅,¹⁵N₂ at a physiological concentration. The duration of labeling should be sufficient to achieve isotopic steady-state for the metabolites of interest, which can range from a few hours to over 24 hours depending on the cell type and metabolic pathway.[9]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution of glutamine and its downstream metabolites.[2][10]
In Vivo L-Glutamine-¹³C₅,¹⁵N₂ Tracing Protocol
-
Animal Model: Utilize appropriate animal models, such as tumor-bearing mice.
-
Tracer Administration: Administer L-Glutamine-¹³C₅,¹⁵N₂ to the animals. Common methods include intravenous (IV) injection, intraperitoneal (IP) injection, or continuous infusion. The choice of administration route and dosage should be optimized to achieve adequate tracer enrichment in the tissues of interest while minimizing physiological perturbations.[5]
-
Tissue Collection: At a predetermined time point after tracer administration, euthanize the animal and rapidly excise the tissues of interest (e.g., tumor, adjacent normal tissue, plasma).
-
Metabolite Extraction: Immediately freeze the collected tissues in liquid nitrogen to quench metabolism. Subsequently, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) and follow a similar extraction procedure as for the in vitro protocol.
-
Sample Analysis: Analyze the tissue extracts using LC-MS or GC-MS to quantify the incorporation of ¹³C and ¹⁵N isotopes into various metabolites.[11]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of L-Glutamine-¹³C₅,¹⁵N₂ tracing studies.
References
- 1. Starve Cancer Cells of Glutamine: Break the Spell or Make a Hungry Monster? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Best Practices for L-Glutamine-¹³C₅,¹⁵N₂-Based Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Glutamine-¹³C₅,¹⁵N₂ with other stable isotope tracers for glutamine, supported by experimental data and detailed protocols. The aim is to establish best practices for designing and executing metabolic flux studies to ensure data accuracy and reproducibility.
Comparison of L-Glutamine Isotope Tracers
The selection of an appropriate isotopic tracer is critical for accurately probing specific metabolic pathways. L-Glutamine-¹³C₅,¹⁵N₂ offers the advantage of tracing both the carbon and nitrogen atoms of glutamine, providing a more comprehensive view of its metabolic fate. The following table compares the applications and insights gained from commonly used glutamine tracers.
| Tracer | Primary Applications | Advantages | Limitations |
| L-Glutamine-¹³C₅,¹⁵N₂ | - Tracing both carbon and nitrogen fates of glutamine simultaneously.- Comprehensive analysis of glutamine's contribution to the TCA cycle, amino acid synthesis, and nucleotide biosynthesis.[1] | - Provides a more complete picture of glutamine metabolism.- Allows for the deconvolution of complex metabolic networks. | - Higher cost compared to single-isotope tracers.- Data analysis can be more complex. |
| [U-¹³C₅]glutamine | - Tracing the carbon backbone of glutamine into the TCA cycle via glutaminolysis and reductive carboxylation.[2]- Assessing the overall contribution of glutamine to lipogenesis.[2] | - Effective for evaluating the total contribution of glutamine to central carbon metabolism.[2]- Widely used and well-documented. | - Does not provide information on the fate of glutamine's nitrogen atoms. |
| [1-¹³C]glutamine | - Specifically tracing the contribution of reductive carboxylation to the TCA cycle.[2] | - The ¹³C-labeled carbon is lost during the forward oxidation of α-ketoglutarate, making it a specific tracer for the reverse pathway.[2] | - Cannot be used to trace the contribution of reductive carboxylation to lipid synthesis.[2] |
| [5-¹³C]glutamine | - Tracing the contribution of reductive carboxylation to lipid synthesis.[2] | - Transfers one ¹³C atom to acetyl-CoA and fatty acids exclusively through reductive carboxylation.[2] | - Limited utility for tracing the forward TCA cycle activity. |
| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine | - In vivo metabolic flux studies using hyperpolarized magnetic resonance imaging.[3] | - Optimal for noninvasive, real-time measurement of glutamine conversion to glutamate in vivo.[3] | - Requires specialized equipment and expertise in hyperpolarized MRI.[3] |
Experimental Protocols
A generalized protocol for a stable isotope tracing experiment using L-Glutamine-¹³C₅,¹⁵N₂ in cultured cells is provided below. This should be adapted based on the specific cell type and experimental goals.
Cell Culture and Labeling
-
Medium Preparation: Prepare culture medium lacking endogenous glutamine. Supplement this basal medium with a known concentration of L-Glutamine-¹³C₅,¹⁵N₂ and 5-10% dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled glutamine in the serum.[2]
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Labeling: Once cells have attached and are growing, replace the standard culture medium with the prepared labeling medium. The labeling duration should be optimized to allow intracellular metabolite pools to reach isotopic steady state. This can range from a few hours to over 24 hours depending on the metabolic pathway and cell type.[2]
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Sample Collection: Collect the supernatant containing the polar metabolites for analysis.
LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using liquid chromatography (LC), often with a column designed for polar compounds.[3]
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (MS) to detect and quantify the mass isotopologues of glutamine and its downstream metabolites.[4]
-
Data Analysis: Determine the mass isotopologue distributions (MIDs) for metabolites of interest. This information can then be used to calculate metabolic fluxes.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a stable isotope tracing experiment.
References
- 1. eurisotop.com [eurisotop.com]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-Glutamine-13C5,15N2: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of L-Glutamine-13C5,15N2, a non-radioactive, stable isotope-labeled amino acid. By adhering to these procedures, laboratories can maintain a safe working environment and uphold their commitment to environmental responsibility.
Core Principles of Disposal
This compound is labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay and emit radiation. This fundamental difference is the cornerstone of its disposal protocol.
Key Safety Consideration: The disposal procedures for compounds containing stable isotopes do not require the specialized handling mandated for radioactive waste.[1] The waste from stable isotope labeling is generally treated similarly to common chemical waste, as it is not expected to pose a significant environmental risk upon disposal.[]
Disposal of this compound should be handled in accordance with federal, state, and local environmental control regulations.[3][4] It is recommended to engage a licensed professional waste disposal service for the final disposition of this material.[3][5]
Step-by-Step Disposal Protocol
-
Material Classification:
-
Pure this compound: Unused or surplus this compound that has not been mixed with other substances should be treated as non-hazardous chemical waste.
-
Contaminated this compound: If the compound has been mixed with hazardous materials (e.g., solvents, toxic chemicals), the entire mixture must be disposed of according to the regulations governing the most hazardous component.
-
-
Containerization:
-
Collect the waste in a container that is compatible with the chemical. The original container is often a suitable choice.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with its contents. The label should include the full chemical name: "this compound".
-
If it is a mixed waste, list all components and their approximate percentages.
-
Affix a "Hazardous Waste" label if required by your institution's policy or if the material is mixed with hazardous substances.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Segregate the waste from other incompatible chemicals.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical waste coordinator.
-
Complete any required waste pickup forms, providing accurate information about the container's contents.
-
Schedule a pickup for the waste to be transferred to a licensed disposal facility.
-
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound were identified in the safety data sheets or regulatory guidelines. The primary determinant for the disposal pathway is its classification as a non-hazardous chemical, unless contaminated with hazardous materials.
| Parameter | Value | Source |
| Hazard Classification | Non-hazardous for transport | [5] |
| Radioactivity | Not radioactive | [1][] |
| Disposal Method | Treat as non-hazardous chemical waste; follow local regulations | [3][4][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling L-Glutamine-¹³C₅,¹⁵N₂
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling L-Glutamine-¹³C₅,¹⁵N₂. Adherence to these procedures is crucial for ensuring personal safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling L-Glutamine-¹³C₅,¹⁵N₂, a stable, non-radioactive, isotopically labeled amino acid, the following personal protective equipment is mandatory. The substance is a combustible solid and should be handled with care to avoid dust formation.
| Protection Type | Specification | Rationale & Best Practices |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of the powdered compound. Required when handling the solid form, especially during weighing and transferring. |
| Eye Protection | Safety goggles or eyeshields with side shields. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[1][2] | Provides a barrier against skin contact. For prolonged contact or handling larger quantities, consider thicker, reusable gloves. Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[1] |
| Body Protection | Laboratory coat or other protective clothing. | Prevents contamination of personal clothing. |
| Engineering Controls | Fume hood or well-ventilated area. | Minimizes the concentration of airborne dust. |
Note: No specific occupational exposure limits (OELs) have been established for L-Glutamine-¹³C₅,¹⁵N₂.[3]
II. Operational Plan: From Receipt to Use
A systematic approach to handling L-Glutamine-¹³C₅,¹⁵N₂ from the moment it arrives in the laboratory to its experimental use is critical for safety and to prevent contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures can range from room temperature to -20°C for the powder form.[3]
-
Keep away from strong acids, alkalis, and oxidizing agents.[3]
2. Handling and Weighing:
-
All handling of the solid compound that may generate dust should be performed in a fume hood or a designated ventilated enclosure.
-
Before weighing, ensure the analytical balance is clean and placed in a draft-free area within the ventilated space.
-
Use appropriate tools (e.g., clean spatulas) to transfer the powder.
-
Avoid creating dust clouds. If a small amount is spilled, gently sweep it up with a brush and dustpan and place it in a designated waste container.
3. Solution Preparation:
-
When preparing solutions, slowly add the powdered L-Glutamine-¹³C₅,¹⁵N₂ to the solvent to prevent splashing and dust formation.
-
If the solvent is volatile, prepare the solution within a fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Experimental Workflow for Handling L-Glutamine-¹³C₅,¹⁵N₂
Caption: Workflow for the safe handling of L-Glutamine-¹³C₅,¹⁵N₂.
III. Disposal Plan
As L-Glutamine-¹³C₅,¹⁵N₂ contains stable, non-radioactive isotopes, no special precautions beyond standard chemical waste disposal procedures are necessary.[] The primary concern is the chemical hazard, not a radiological one.
1. Waste Segregation and Collection:
-
Solid Waste: Collect excess solid L-Glutamine-¹³C₅,¹⁵N₂, contaminated weighing papers, and used PPE (gloves, masks) in a designated, sealed plastic bag or container.
-
Liquid Waste: Collect solutions containing L-Glutamine-¹³C₅,¹⁵N₂ in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in an appropriate sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("L-Glutamine-¹³C₅,¹⁵N₂"), and any solvents used.
3. Final Disposal:
-
Dispose of all waste through your institution's official chemical waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.[5]
-
Never dispose of L-Glutamine-¹³C₅,¹⁵N₂ or its solutions down the drain.[3]
Disposal Decision Pathway
Caption: Decision-making for isotopic waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
